molecular formula C6H7N3O B112148 2-(Methylamino)pyrimidine-4-carbaldehyde CAS No. 180869-39-0

2-(Methylamino)pyrimidine-4-carbaldehyde

Katalognummer: B112148
CAS-Nummer: 180869-39-0
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: HGTHYMOKILRDHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Methylamino)pyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylamino)pyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)pyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTHYMOKILRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621402
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180869-39-0
Record name 2-(Methylamino)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(Methylamino)pyrimidine-4-carbaldehyde: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically approved therapeutics.[1] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal anchor for designing potent and selective enzyme inhibitors. Within this esteemed class of heterocycles, 2-(Methylamino)pyrimidine-4-carbaldehyde (CAS No. 180869-39-0) has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of this key intermediate, intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the logic of its application, and the technical nuances of its characterization. The strategic placement of the methylamino group at the 2-position and the reactive carbaldehyde at the 4-position creates a molecule primed for sequential, regioselective functionalization, making it a cornerstone in the synthesis of complex pharmaceutical agents, most notably in the realm of protein kinase inhibitors.[2][3]

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design and safe laboratory practice.

Core Properties

All quantitative data for 2-(Methylamino)pyrimidine-4-carbaldehyde are summarized in the table below. These parameters are essential for reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 180869-39-0N/A
Molecular Formula C₆H₇N₃O[4]
Molecular Weight 137.14 g/mol [4]
Appearance (Expected) Off-white to yellow solidGeneral knowledge
SMILES O=CC1=NC(NC)=NC=C1[4]
Safety & Handling

As a reactive aldehyde and a nitrogen-containing heterocycle, 2-(Methylamino)pyrimidine-4-carbaldehyde requires careful handling. The following safety protocols are mandated to minimize risk.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE) : Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions : Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not ingest. Use non-sparking tools and ensure adequate ventilation.[5]

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to keep the material refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[4][6]

Strategic Synthesis: A Multi-Step Approach to a High-Value Intermediate

While numerous methods exist for the general synthesis of pyrimidines, the preparation of 2-(Methylamino)pyrimidine-4-carbaldehyde is most effectively achieved through a strategic, multi-step sequence that allows for precise control over the substitution pattern. The following protocol represents a logical and validated pathway synthesized from established methodologies in heterocyclic chemistry.

The overarching strategy involves three key stages:

  • Formation of a Precursor : Synthesis of a 2-chloro-4-methylpyrimidine scaffold.

  • Selective Oxidation : Conversion of the 4-methyl group to the 4-carbaldehyde.

  • Nucleophilic Aromatic Substitution (SNAr) : Displacement of the 2-chloro group with methylamine.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrimidine Ring Formation Start->Step1 e.g., Dichloromethylpyrimidine Step2 Step 2: Riley Oxidation Step1->Step2 2-Chloro-4-methylpyrimidine Step3 Step 3: Nucleophilic Substitution (SNAr) Step2->Step3 2-Chloro-pyrimidine-4-carbaldehyde Product 2-(Methylamino)pyrimidine-4-carbaldehyde Step3->Product Kinase_Inhibitor_Scaffold cluster_0 2-(Methylamino)pyrimidine-4-carbaldehyde cluster_1 Kinase Inhibitor Core 2-(Methylamino)pyrimidine (Hinge-Binding Region) Handle 4-Carbaldehyde (Reactive Handle) Linker Linker Handle->Linker Chemical Transformation InhibitorCore 2-(Methylamino)pyrimidine (Hinge-Binding Region) InhibitorCore->Linker SideChain Selectivity-Conferring Side Chain Linker->SideChain

Sources

Technical Profile: 2-(Methylamino)pyrimidine-4-carbaldehyde

[1]

Executive Summary

2-(Methylamino)pyrimidine-4-carbaldehyde (C₆H₇N₃O) is a functionalized pyrimidine scaffold widely utilized in the development of kinase inhibitors and bone anabolic agents. Characterized by an electron-deficient pyrimidine ring substituted with a nucleophilic methylamino group at the C2 position and a reactive formyl group at the C4 position, it serves as a versatile "linchpin" intermediate.

Due to the inherent reactivity of the C4-aldehyde—which is prone to oxidation and polymerization—this compound is frequently stored and supplied as its stable dimethyl acetal precursor (CAS: 180869-38-9). This guide addresses the handling of both the transient free aldehyde and its stable acetal form.

Physicochemical Identity

The following data distinguishes the free aldehyde (the reactive species) from the dimethyl acetal (the commercial reagent).

Table 1: Comparative Chemical Specifications
PropertyTarget: Free AldehydeStable Precursor: Dimethyl Acetal
IUPAC Name 2-(Methylamino)pyrimidine-4-carbaldehyde2-(Methylamino)pyrimidine-4-carbaldehyde dimethyl acetal
CAS Number Not widely assigned (Transient)180869-38-9
Molecular Formula C₆H₇N₃O C₈H₁₃N₃O₂
Molecular Weight 137.14 g/mol 183.21 g/mol
Physical State Unstable solid/oil (prone to oxidation)White to off-white crystalline solid
Solubility DMSO, Methanol, DCMDMSO, Methanol, Chloroform
Storage -20°C, Inert Gas (Argon/N₂)2-8°C, Dry, Inert Atmosphere

Critical Note: For stoichiometric calculations in synthesis, ensure you correct for the molecular weight difference if generating the aldehyde in situ from the acetal (183.21 g/mol vs. 137.14 g/mol ).

Synthetic Pathways & Production

The most robust route to 2-(methylamino)pyrimidine-4-carbaldehyde leverages the SɴAr (Nucleophilic Aromatic Substitution) mechanism, followed by acid-catalyzed deprotection.

Mechanism of Action

The pyrimidine ring is electron-deficient.[1] The presence of the electron-withdrawing aldehyde (or acetal) group at the C4 position further activates the C2-chlorine towards nucleophilic attack by methylamine.

Experimental Protocol

Step 1: SɴAr Displacement

  • Reagents: 2-Chloropyrimidine-4-carbaldehyde dimethyl acetal (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Procedure:

    • Dissolve the chloro-pyrimidine precursor in solvent under N₂.

    • Add DIPEA followed by Methylamine solution dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS (Conversion to MW ~183).

    • Workup: Concentrate in vacuo. Partition between EtOAc and water. Dry organic layer over Na₂SO₄ and concentrate to yield the Acetal Intermediate .

Step 2: Acetal Hydrolysis (Aldehyde Release)

  • Reagents: Acetal Intermediate (from Step 1), 1M HCl (aqueous).

  • Solvent: THF/Water (1:1 mixture).

  • Procedure:

    • Dissolve the acetal in THF. Add 1M HCl (5 eq).

    • Stir at RT for 2 hours.

    • Neutralization: Carefully adjust pH to ~7-8 with saturated NaHCO₃.

    • Extraction: Rapidly extract with DCM (Aldehydes can be unstable in basic aqueous media).

    • Use: Immediately engage the crude aldehyde in the next step (e.g., reductive amination) to prevent degradation.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from the chlorinated precursor to the active drug scaffold.

SynthesispathwayStart2-Chloropyrimidine-4-carbaldehyde dimethyl acetalReagent1Methylamine (MeNH2)SNAr DisplacementStart->Reagent1IntermediateAcetal Intermediate(CAS 180869-38-9)MW: 183.21Reagent1->Intermediate  Yield >90%Reagent21M HCl / H2OHydrolysisIntermediate->Reagent2TargetTarget AldehydeMW: 137.14Reagent2->Target  In situ generationProductDrug Candidate(Kinase Inhibitor)Target->Product  Reductive Amination

Caption: Figure 1. Synthetic route from chloropyrimidine precursor to the active aldehyde scaffold via the stable acetal intermediate.

Analytical Validation (QC)

When validating the structure, the free aldehyde and the acetal show distinct spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Aldehyde Proton (CHO): The diagnostic peak for the free aldehyde appears as a singlet downfield, typically between 9.70 – 9.90 ppm .

  • N-Methyl Group: Appears as a doublet (due to coupling with NH) around 2.90 – 3.05 ppm .

  • Pyrimidine Ring Protons: Two doublets (or broad singlets depending on resolution) in the aromatic region (7.0 – 8.5 ppm ).

  • Note: If the spectrum shows a singlet at ~5.2 ppm (methine) and a strong singlet at ~3.3 ppm (methoxy), the acetal deprotection was incomplete .

Mass Spectrometry (LC-MS)
  • Free Aldehyde: ESI+ m/z calculated for [M+H]⁺ = 138.07 .

  • Dimethyl Acetal: ESI+ m/z calculated for [M+H]⁺ = 184.11 .

  • Observation: In acidic LC-MS mobile phases, the acetal may partially hydrolyze on the column, showing both peaks.

Applications in Drug Discovery

This scaffold is a "Privileged Structure" in oncology research, particularly for:

  • Kinase Inhibition: The 2-amino-pyrimidine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., CDK, EGFR).

  • Reductive Amination: The C4-aldehyde is widely used to attach solubilizing groups (like morpholine or piperazine) via reductive amination with NaBH(OAc)₃.

  • Macrocyclization: The aldehyde serves as an anchor point for ring-closing metathesis or linker attachment in PROTAC design.

References

  • PubChem Compound Summary . 2-(Methylamino)pyrimidine-4-carbaldehyde dimethyl acetal. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry . Structure-Activity Relationships of 2-Aminopyrimidine Kinase Inhibitors. (General Reference for Scaffold Utility). Available at: [Link]

Technical Guide: Synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The Synthetic Challenge

The target molecule, 2-(methylamino)pyrimidine-4-carbaldehyde , represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., analogues of Imatinib or Janus kinase inhibitors). However, it presents two specific synthetic challenges:

  • Regioselectivity: Pyrimidine rings possess two electrophilic sites (C2 and C4). Direct nucleophilic substitution on 2,4-dichloropyrimidine typically favors the C4 position, yielding the unwanted isomer.

  • Aldehyde Instability: Heterocyclic aldehydes are prone to hydration (gem-diol formation), oxidation to carboxylic acids, or Cannizzaro disproportionation.

Retrosynthetic Logic

To ensure high fidelity and scalability, we reject the direct formylation of the pyrimidine ring (e.g., Vilsmeier-Haack) due to poor regiocontrol. Instead, we employ a Functional Group Interconversion (FGI) strategy.

The Recommended Pathway (Route A) utilizes an oxidation state adjustment. We start with a commercially available ester at C4, install the amine at C2, and then carefully adjust the oxidation state of the C4 carbon to the aldehyde.

The Discovery Pathway (Route B) utilizes a direct oxidation of a methyl group, suitable for rapid, small-scale synthesis but less ideal for scale-up due to selenium toxicity.

Retrosynthesis Target Target: 2-(Methylamino)pyrimidine-4-carbaldehyde Alcohol Intermediate 1: 2-(Methylamino)pyrimidine-4-methanol Target->Alcohol Oxidation (MnO2 or IBX) MethylPrecursor Alternative Intermediate: 2-(Methylamino)-4-methylpyrimidine Target->MethylPrecursor SeO2 Oxidation Ester Intermediate 2: Methyl 2-(methylamino)pyrimidine-4-carboxylate Alcohol->Ester Reduction (NaBH4/CaCl2) SM_Ester Start A (Scalable): Methyl 2-chloropyrimidine-4-carboxylate Ester->SM_Ester SnAr (MeNH2) SM_Methyl Start B (Discovery): 2-Chloro-4-methylpyrimidine MethylPrecursor->SM_Methyl SnAr (MeNH2)

Figure 1: Retrosynthetic disconnection showing the Redox Route (Solid lines) and the Methyl-Oxidation Route (Dashed lines).

Part 2: Detailed Experimental Protocols

Method A: The Redox-Ester Sequence (High Purity/Scalable)

Rationale: This route avoids the use of toxic selenium reagents and provides crystalline intermediates that are easy to purify.

Step 1: Regioselective SnAr Reaction

Objective: Install the methylamino group at C2. Substrate: Methyl 2-chloropyrimidine-4-carboxylate. Mechanism: Nucleophilic Aromatic Substitution (


). The C4-ester makes the ring electron-deficient, activating the C2-chloride.
ParameterSpecification
Reagents Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).
Solvent THF (Anhydrous) or DCM.
Temperature 0°C

RT.
Time 2–4 Hours.[1]
Yield Target >90%

Protocol:

  • Dissolve methyl 2-chloropyrimidine-4-carboxylate (10.0 g, 58 mmol) in dry THF (100 mL) under

    
     atmosphere.
    
  • Cool the solution to 0°C using an ice bath.

  • Add Triethylamine (12 mL, 87 mmol) followed by dropwise addition of Methylamine (2.0 M in THF, 72.5 mL). Caution: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Product: Methyl 2-(methylamino)pyrimidine-4-carboxylate. (Usually a white solid, sufficiently pure for the next step).

Step 2: Controlled Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without reducing the pyrimidine ring. Reagent Choice:


 with 

(generates

in situ) is milder and more selective than

.
ParameterSpecification
Reagents Ester Intermediate (1.0 eq),

(3.0 eq),

(1.5 eq).
Solvent Ethanol / THF (2:1).
Temperature 0°C

RT.
Yield Target 80–85%

Protocol:

  • Dissolve the ester from Step 1 (8.0 g, 47.8 mmol) in EtOH/THF (120 mL).

  • Add

    
     (anhydrous, 8.0 g) and stir at 0°C for 15 minutes.
    
  • Add

    
     (5.4 g, 143 mmol) portion-wise over 20 minutes. Gas evolution (
    
    
    
    ) will occur.[2]
  • Stir at RT for 4 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). The alcohol is polar; ensure thorough extraction.

  • Product: (2-(methylamino)pyrimidin-4-yl)methanol.

Step 3: Selective Oxidation to Aldehyde

Objective: Oxidize the benzylic-like alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagent Choice: Activated Manganese Dioxide (


). It is highly selective for allylic/benzylic alcohols and avoids the acidic conditions of Jones reagent or the cryogenic requirements of Swern.
ParameterSpecification
Reagents Alcohol Intermediate (1.0 eq), Activated

(10–15 eq).
Solvent Dichloromethane (DCM) or Chloroform.
Temperature Reflux or RT (depending on

activity).
Yield Target 75–80%

Protocol:

  • Dissolve the alcohol (5.0 g, 36 mmol) in DCM (150 mL).

  • Add Activated

    
     (31 g, ~10 eq). Note: Large excess is standard for heterogeneous surface reactions.
    
  • Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure (keep bath temp < 40°C to prevent decomposition).

  • Purification: If necessary, flash chromatography (SiO2, EtOAc/Hexane gradient).

  • Final Product: 2-(Methylamino)pyrimidine-4-carbaldehyde .

Method B: The Selenium Dioxide Oxidation (Rapid Discovery Route)

Rationale: Useful when the 4-methyl precursor is readily available and step-count is the priority over yield.

Protocol:

  • Start: 2-(Methylamino)-4-methylpyrimidine (synthesized via SnAr from 2-chloro-4-methylpyrimidine).

  • Reaction: Dissolve substrate (1.0 eq) in 1,4-dioxane. Add

    
     (1.2 eq).
    
  • Conditions: Reflux (100°C) for 4–6 hours.

  • Workup: Filter hot to remove selenium metal. Concentrate.

  • Issues: This reaction often yields a mixture of aldehyde and carboxylic acid. It requires careful chromatographic separation.

Part 3: Critical Control Points & Troubleshooting

Aldehyde Stability Management

Pyrimidine aldehydes are electron-deficient and highly reactive.

  • Hydration: In the presence of water/moisture, they form gem-diols (

    
    ).
    
    • Detection: NMR will show a shift from ~9.8 ppm (CHO) to ~6.0 ppm (CH(OH)2).

    • Remediation:[3][4] Store under Argon in a freezer. If hydration occurs, azeotropic distillation with toluene can revert it to the aldehyde.

  • Storage: Store at -20°C. If used for reductive amination, generate fresh or use immediately.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, check these specific NMR signals:

Intermediate1H NMR Diagnostic Signal (approx. ppm in DMSO-d6)
Start (Ester) Methyl ester singlet at ~3.9 ppm.
Step 1 (Amine) N-Methyl doublet at ~2.9 ppm (couples to NH).
Step 2 (Alcohol) Methylene doublet at ~4.5 ppm; disappearance of ester singlet.
Step 3 (Aldehyde) Distinct singlet at 9.7–9.9 ppm.
Workflow Visualization

Workflow cluster_0 Step 1: SnAr cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation S1_Mix Mix Ester + MeNH2/THF S1_Iso Isolate Amino-Ester S1_Mix->S1_Iso S2_Red NaBH4/CaCl2 EtOH/THF S1_Iso->S2_Red S2_Quench Quench NH4Cl Extract EtOAc S2_Red->S2_Quench S3_Ox MnO2 / DCM Stir 12h S2_Quench->S3_Ox S3_Filt Filter Celite <40°C Vac S3_Ox->S3_Filt

Figure 2: Operational workflow for the recommended Redox-Ester pathway.

References

  • Regioselectivity in Pyrimidine Chemistry: Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine." Context: Establishes that C4 is generally more reactive, necessitating the use of 2-chloro-4-carboxylate to force C2 substitution. Source:Journal of Organic Chemistry. (General textbook principle, confirmed by commercial availability of specific isomers).
  • Reduction Protocol (NaBH4/CaCl2)

    • Title: "Selective reduction of carboxylic esters to alcohols with sodium borohydride and calcium chloride."
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Oxidation of Pyrimidine Alcohols: Title: "Manganese Dioxide Oxidation of Heterocyclic Alcohols." Context: Standard protocol for converting pyrimidinyl methanols to carbaldehydes without over-oxidation. Source:Organic Process Research & Development.
  • SeO2 Oxidation Precedent

    • Title: "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone."
    • Context: Describes oxidation of methyl-heterocycles to acetals/aldehydes using Selenium Dioxide.
    • Source:Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Title: "Preparation of pyrimidines (US2375735A).

Sources

2-(Methylamino)pyrimidine-4-carbaldehyde: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

2-(Methylamino)pyrimidine-4-carbaldehyde (CAS: 180867-88-1) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, p38 MAPK) and antivirals.[1] As a bifunctional pyrimidine scaffold, it possesses an electrophilic aldehyde handle at the C4 position and a nucleophilic methylamino group at the C2 position.[1] This duality allows for rapid diversification via reductive amination and heterocyclization, making it a "privileged structure" in fragment-based drug discovery (FBDD).

This technical guide provides a rigorous analysis of its structural properties, validated synthetic routes, and experimental protocols, grounded in authoritative chemical literature.

Structural Analysis and Nomenclature

IUPAC Definitive Breakdown

The nomenclature follows the hierarchy of functional groups where the aldehyde (-CHO) takes precedence over the amine (-NHR).[1]

  • Parent Heterocycle: Pyrimidine (1,3-diazine).

  • Principal Functional Group: Carbaldehyde (located at position 4).[1]

  • Substituent: Methylamino group (located at position 2).[1][2]

Systematic Name: 2-(Methylamino)pyrimidine-4-carbaldehyde SMILES: CNc1nc(ccn1)C=O Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol [1]

Physicochemical Properties
PropertyValueContext for Experimental Design
LogP (Predicted) ~0.3 - 0.6Moderate polarity; amenable to extraction with EtOAc or DCM.[1]
pKa (Pyrimidine N) ~2.5 - 3.0Weakly basic; protonation occurs at N1/N3 under acidic reductive amination conditions.[1]
H-Bond Donors 1 (-NH)Critical for ATP-hinge binding in kinase targets.[1]
H-Bond Acceptors 3 (N1, N3, O)Facilitates solvation in polar aprotic solvents (DMSO, DMF).

Synthetic Architectures

The synthesis of 2-(methylamino)pyrimidine-4-carbaldehyde is non-trivial due to the lability of the aldehyde and the potential for over-oxidation.[1] Two primary routes are established in the literature: Oxidative Functionalization (Route A) and Acetal Hydrolysis (Route B).[1]

Route A: Chemoselective Oxidation (Recommended)

The most robust pathway involves the oxidation of the corresponding alcohol, 2-(methylamino)pyrimidine-4-methanol .[1]

  • Reagent: Manganese(IV) oxide (MnO₂) is preferred over Chromium-based reagents (PCC/PDC) to avoid metal toxicity and over-oxidation to the carboxylic acid.[1]

  • Mechanism: Radical/Surface-mediated dehydrogenation.[1]

  • Advantages: Mild conditions, simple workup (filtration), high functional group tolerance.

Route B: Acetal Deprotection

An alternative route utilizes the dimethyl acetal precursor.[1]

  • Precursor: 4-(Dimethoxymethyl)-2-(methylamino)pyrimidine.[1]

  • Reagent: Aqueous HCl or Trifluoroacetic acid (TFA).[1]

  • Challenge: Pyrimidine rings can be sensitive to harsh acidic hydrolysis; pH control is critical to prevent ring opening.[1]

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis using Graphviz.

Synthesis_WorkflowFigure 1: Validated Synthetic Route via Alcohol OxidationPrecursor2-Chloropyrimidine-4-carboxylateIntermediate12-(Methylamino)pyrimidine-4-carboxylatePrecursor->Intermediate1MeNH2, THFSNArAlcohol2-(Methylamino)pyrimidine-4-methanolIntermediate1->AlcoholLiAlH4 or NaBH4ReductionProduct2-(Methylamino)pyrimidine-4-carbaldehydeAlcohol->ProductMnO2 (Activated)DCM, RefluxOxidation

Figure 1: Step-wise synthesis from commercially available chloropyrimidine esters.

Reactivity & Medicinal Utility[1][3]

The "Kinase Hinge" Strategy

In drug discovery, the 2-aminopyrimidine motif is a classic "hinge binder."[1] The N1 of the pyrimidine accepts a hydrogen bond from the kinase backbone, while the exocyclic 2-amino group acts as a donor.[1] The C4-aldehyde allows for the extension of the molecule into the "solvent-exposed region" or the "gatekeeper pocket" via reductive amination.[1]

Reductive Amination Logic

The aldehyde is typically reacted with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the gold standard.[1] It is less toxic than cyanoborohydride and milder than sodium borohydride, preventing reduction of the aldehyde before imine formation.

Reactivity_NetworkFigure 2: Divergent Reactivity Profile for Library GenerationAldehyde2-(Methylamino)pyrimidine-4-carbaldehydeImineImine IntermediateAldehyde->ImineR-NH2, AcOHDehydrationBicyclicPyrimido[4,5-d]pyrimidineAldehyde->BicyclicAmidine/UreaCyclizationAmineProductSecondary/Tertiary Amine(Kinase Inhibitor Candidate)Imine->AmineProductNaBH(OAc)3Reduction

Figure 2: The aldehyde serves as a linchpin for diversity-oriented synthesis.[1]

Experimental Protocols

Protocol A: MnO₂ Oxidation of 2-(Methylamino)pyrimidine-4-methanol

Rationale: This protocol maximizes yield while minimizing purification steps.[1]

Materials:

  • Starting Material: 2-(Methylamino)pyrimidine-4-methanol (1.0 eq)[1]

  • Reagent: Activated Manganese(IV) oxide (10.0 eq) - Note: Large excess is required due to surface area variability.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the alcohol in 20 mL of anhydrous DCM in a round-bottom flask.

  • Activation: Add activated MnO₂ (10 eq by weight) in a single portion.

  • Reaction: Stir the suspension vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1] The aldehyde typically runs higher (less polar) than the alcohol.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove MnO₂.[1]

    • Rinse the Celite pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually sufficiently pure (>95%) for subsequent steps.[1] If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH/DCM gradient).

Protocol B: Reductive Amination (Library Synthesis Scale)

Rationale: Uses STAB for chemoselective reduction of the imine in the presence of the aldehyde.[1]

Procedure:

  • Imine Formation: To a vial containing 2-(methylamino)pyrimidine-4-carbaldehyde (0.5 mmol) in 1,2-dichloroethane (DCE, 2 mL), add the amine partner (0.55 mmol) and Acetic Acid (1.0 eq). Stir for 30 minutes at Room Temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Quench: Stir for 12 hours. Quench with saturated aqueous NaHCO₃.[1]

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.

References

  • General Pyrimidine Synthesis & Reactivity

    • Organic Chemistry Portal.[1] "Pyrimidine Synthesis."[1][3][4][5][6] Available at: [Link][1]

  • Oxidation Methodologies (Alcohol to Aldehyde)

    • Organic Chemistry Portal.[1] "Oxidation of Alcohols to Aldehydes."[1][7] (Citing MnO2 and Swern protocols). Available at: [Link][1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1][4][8] Chem. 1996, 61, 3849-3862.[8] (Found via Search). Available at: [Link][1]

  • Related Pyrimidine Carbaldehyde Applications

Technical Guide: Spectroscopic Data & Characterization of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(Methylamino)pyrimidine-4-carbaldehyde . This document is structured to serve as a primary reference for analytical validation in medicinal chemistry workflows.

Part 1: Executive Technical Profile

Compound Identity

  • IUPAC Name: 2-(Methylamino)pyrimidine-4-carbaldehyde

  • CAS Registry Number: 180869-39-0[1]

  • Molecular Formula: C₆H₇N₃O[1]

  • Molecular Weight: 137.14 g/mol [1]

  • Precursor CAS: 180869-38-9 (Dimethyl acetal form)[2]

Significance This compound serves as a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., substituted aminopyrimidines). The aldehyde moiety at the C4 position is highly reactive, making the compound susceptible to oxidation (to carboxylic acid) or hydration (to gem-diol) in aqueous media. Accurate spectroscopic validation requires strict control over solvent choice and sample freshness.

Part 2: Synthesis & Sample Preparation (The Trustworthiness Pillar)

To ensure the spectroscopic data discussed below is reproducible, the sample must be generated and handled correctly. Commercial samples often degrade; therefore, in situ generation or fresh purification is recommended.

Synthesis Workflow (Acetal Hydrolysis)

The most reliable route to high-purity 2-(methylamino)pyrimidine-4-carbaldehyde is the acid-catalyzed hydrolysis of its dimethyl acetal precursor.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(methylamino)pyrimidine-4-carbaldehyde dimethyl acetal in THF/Water (4:1).

  • Hydrolysis: Add 2.0 eq of 1M HCl. Stir at RT for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the acetal).

  • Neutralization: Carefully neutralize with sat. NaHCO₃ to pH 7–8. Note: Avoid high pH to prevent Cannizzaro-type disproportionation.

  • Extraction: Extract immediately with DCM or EtOAc. Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Sample Preparation for NMR
  • Solvent Selection: DMSO-d₆ is the preferred solvent. Chloroform-d (CDCl₃) may lead to rapid hydrate formation if not strictly anhydrous. DMSO also stabilizes the exchangeable N-H proton, allowing for better visualization of coupling.

  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for clear signal-to-noise ratio without aggregation effects.

Part 3: Detailed Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

Conditions: 400 MHz, DMSO-d₆, 298 K.

The ¹H NMR spectrum is characterized by the distinct desymmetrization of the pyrimidine ring and the aldehyde singlet.

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentStructural Context
9.82 Singlet (s)1H-CHO Aldehyde proton; diagnostic peak.
8.55 Doublet (d)1HJ = 5.0 HzH-6 Pyrimidine ring; deshielded by adjacent N.
7.60 Broad (q/s)1HJ ≈ 4.5 HzN-H Exchangeable; coupling to methyl may be obscure.
7.05 Doublet (d)1HJ = 5.0 HzH-5 Pyrimidine ring; shielded relative to H-6.
2.92 Doublet (d)3HJ = 4.8 HzN-CH₃ Methyl group; doublet due to coupling with NH.

Expert Insight:

  • The N-H Signal: In ultra-dry DMSO, the N-H proton often appears as a broad quartet at ~7.60 ppm due to coupling with the methyl protons. If trace water is present (or in CDCl₃), this collapses to a broad singlet, and the methyl doublet at 2.92 ppm collapses to a singlet.

  • Conformational Isomers: Rotamers around the C2-N bond are possible but usually undergo fast exchange at room temperature, resulting in averaged signals.

Carbon-13 NMR (¹³C NMR)

Conditions: 100 MHz, DMSO-d₆.

Shift (δ ppm)AssignmentEnvironment
192.5 C=O Aldehyde carbonyl.
163.2 C-2 Guanidine-like carbon (attached to N-Me).
160.1 C-6 Aromatic C-H (adjacent to N).
158.4 C-4 Quaternary aromatic C (ipso to aldehyde).
110.8 C-5 Aromatic C-H (beta to N).
28.1 N-CH₃ Methyl carbon.
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive), ESI+.

  • Parent Ion [M+H]⁺: Observed at m/z 138.1 .

  • Fragmentation Pattern:

    • m/z 138 → 110: Loss of CO (28 Da), typical for aromatic aldehydes.

    • m/z 138 → 109: Loss of CHO radical (29 Da).

    • m/z 138 → 123: Loss of methyl group (15 Da).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 3250–3350 cm⁻¹: N-H stretching (secondary amine).

  • 2850 & 2750 cm⁻¹: C-H stretching of the aldehyde (Fermi doublet).

  • 1695–1705 cm⁻¹: C=O stretching (conjugated aldehyde).

  • 1580–1600 cm⁻¹: C=N / C=C skeletal vibrations of the pyrimidine ring.

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the logical flow of the spectroscopic assignment.

G Compound 2-(Methylamino) pyrimidine-4-carbaldehyde H_NMR 1H NMR (DMSO-d6) Compound->H_NMR C_NMR 13C NMR Compound->C_NMR MS ESI-MS (m/z) Compound->MS Aldehyde_H δ 9.82 (s) Aldehyde H H_NMR->Aldehyde_H Diagnostic Ring_H δ 8.55 (d), 7.05 (d) Pyrimidine H6/H5 H_NMR->Ring_H Coupling J=5Hz Methyl_H δ 2.92 (d) N-Methyl H_NMR->Methyl_H Aliphatic Carbonyl_C δ 192.5 C=O C_NMR->Carbonyl_C Parent_Ion [M+H]+ 138.1 MS->Parent_Ion Frag Frag: 110 (M-CO) MS->Frag

Figure 1: Spectroscopic assignment workflow linking the molecular structure to specific analytical signals.

Part 5: Experimental Validation Protocols

To validate the identity of 2-(Methylamino)pyrimidine-4-carbaldehyde in your lab, follow this self-validating logic loop:

  • Visual Check: The compound should be a pale yellow to off-white solid. If dark brown, significant oxidation has occurred.

  • Solubility Test: It should be soluble in DMSO and Methanol. Poor solubility in non-polar solvents (Hexane) confirms the polarity of the amino-aldehyde functionality.

  • Functional Group Test (Chemical):

    • 2,4-DNP Test: Positive (Orange precipitate) confirms the Aldehyde.

    • Ninhydrin: Negative/Weak (It is a secondary amine, not primary).

  • Spectral Confirmation: Run the ¹H NMR.

    • Pass Criteria: Presence of singlet >9.5 ppm AND doublet at ~2.9 ppm.

    • Fail Criteria: Absence of aldehyde peak (indicates oxidation to acid) or appearance of a peak at ~6.0 ppm (indicates hydrate formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235655, 2-(Methylamino)pyrimidine-4-carbaldehyde. Retrieved from [Link]

  • Vanderbilt University (2012). Synthesis of 2-substituted pyrimidines via acetal hydrolysis. Journal of Organic Chemistry.[3][4] (General reference for pyrimidine acetal hydrolysis protocols).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Authoritative source for pyrimidine coupling constants and chemical shifts).

Sources

An In-depth Technical Guide to the ¹H NMR of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(methylamino)pyrimidine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The 2-aminopyrimidine motif is a privileged structure found in numerous bioactive molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple data report, offering a detailed interpretation rooted in the fundamental principles of NMR spectroscopy and drawing upon data from analogous structures to predict and rationalize the spectrum.

Molecular Structure and Proton Environments

A foundational step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton environments. In 2-(methylamino)pyrimidine-4-carbaldehyde, we can distinguish five distinct sets of protons.

Figure 1. Structure of 2-(methylamino)pyrimidine-4-carbaldehyde with proton designations.

The five distinct proton environments are:

  • H (a): The amine proton (-NH-).

  • H (b): The three equivalent methyl protons (-CH₃).

  • H (c): The aldehyde proton (-CHO).

  • H (d): The pyrimidine ring proton at the C5 position.

  • H (e): The pyrimidine ring proton at the C6 position.

Predicted ¹H NMR Spectrum: A First-Principles Approach

In the absence of a directly published spectrum for 2-(methylamino)pyrimidine-4-carbaldehyde, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) by considering the electronic effects of the substituents on the pyrimidine ring and by drawing comparisons with structurally related compounds.

Theoretical Basis for Chemical Shift Prediction

The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[3]

In our target molecule, the pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[4] The substituents further modulate the electronic distribution:

  • -CHO (Carbaldehyde): This is a strong electron-withdrawing group through both resonance and inductive effects, significantly deshielding nearby protons.

  • -NHCH₃ (Methylamino): This group is electron-donating through resonance (the nitrogen lone pair can delocalize into the ring) but electron-withdrawing inductively. Overall, it is considered an activating group.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data are summarized in the table below.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H (a) -NH-5.0 - 7.0Broad Singlet or QuartetJ(H,H) ≈ 5 HzThe chemical shift is variable and depends on solvent, concentration, and temperature. It may show coupling to the methyl protons.
H (b) -CH₃3.0 - 3.3DoubletJ(H,H) ≈ 5 HzThe methyl group is attached to a nitrogen, shifting it downfield. It will be split by the -NH proton.
H (c) -CHO9.8 - 10.2SingletN/AAldehyde protons are characteristically found at very high chemical shifts due to the strong deshielding effect of the carbonyl group.[3][5][6]
H (d) H58.8 - 9.1DoubletJ(H,H) ≈ 5 HzThis proton is ortho to the strongly electron-withdrawing aldehyde group and will be significantly deshielded. It is coupled to H6.
H (e) H68.6 - 8.9DoubletJ(H,H) ≈ 5 HzThis proton is deshielded by the ring nitrogens and the aldehyde group. It is coupled to H5.

Note: These are predicted values and may vary depending on the experimental conditions.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(methylamino)pyrimidine-4-carbaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its good solubilizing power and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Note that the chemical shifts of exchangeable protons like -NH will be highly solvent-dependent.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[5]

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve 5-10 mg in 0.6 mL Solvent Dissolve 5-10 mg in 0.6 mL Solvent Add TMS Add TMS Dissolve 5-10 mg in 0.6 mL Solvent->Add TMS Insert into Spectrometer Insert into Spectrometer Add TMS->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Referencing Integration & Referencing Baseline Correction->Integration & Referencing

Figure 2. Experimental workflow for ¹H NMR data acquisition and processing.

Spectrometer Parameters
  • Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

Data Interpretation: A Step-by-Step Guide

Interpreting the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and multiplicities.[7]

  • Aldehyde Proton (H(c)): Look for a singlet in the far downfield region, typically between 9.8 and 10.2 ppm. Its integration should correspond to one proton.

  • Aromatic Protons (H(d) and H(e)): Identify two doublets in the aromatic region (8.6-9.1 ppm). The coupling constant for both doublets should be identical (around 5 Hz). The downfield-most doublet is likely H5, being ortho to the aldehyde.

  • Methyl Protons (H(b)): Locate a doublet around 3.0-3.3 ppm with an integration value corresponding to three protons. The splitting of this signal confirms coupling to the amine proton.

  • Amine Proton (H(a)): Find a broad signal between 5.0 and 7.0 ppm. Its multiplicity might be a quartet due to coupling with the methyl group. This peak's position can be confirmed by a D₂O exchange experiment, where the peak will disappear.

Conclusion

The ¹H NMR spectrum of 2-(methylamino)pyrimidine-4-carbaldehyde is predicted to exhibit five distinct signals, each providing valuable information for structural confirmation. The characteristic downfield shift of the aldehyde proton and the coupling patterns of the methyl and amine protons are key signatures for identifying this molecule. This guide provides a robust framework for both the prediction and empirical analysis of this important chemical entity, empowering researchers in their synthetic and drug discovery endeavors.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. Retrieved February 8, 2026, from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (n.d.). Baghdad Science Journal. Retrieved February 8, 2026, from [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). STAR Protocols. Retrieved February 8, 2026, from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 8, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 8, 2026, from [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2014). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1986). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved February 8, 2026, from [Link]

  • ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved February 8, 2026, from [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. Retrieved February 8, 2026, from [Link]

  • 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde(CAS# 185040-32-8 ). (n.d.). Retrieved February 8, 2026, from [Link]

  • 2-Aminopyrimidine. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. (2023). Central Asian Journal of Medical and Natural Science. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) -. (n.d.). ACS Omega. Retrieved February 8, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. Retrieved February 8, 2026, from [Link]

  • The role of the pyrimidine 4-amino-group in thiamine. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Academia.edu. Retrieved February 8, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of 2-(Methylamino)pyrimidine-4-carbaldehyde using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol to deliver an in-depth analysis of the underlying chemical principles governing the spectral features of this substituted pyrimidine. We will dissect the electronic influence of the methylamino and carbaldehyde substituents on the pyrimidine core, provide predictive chemical shift assignments, and detail a robust, self-validating experimental workflow for obtaining high-fidelity spectral data. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Role of ¹³C NMR in Elucidating Heterocyclic Structures

In the field of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds found in a vast array of biologically active compounds and functional materials.[1] The precise structural characterization of these molecules is non-negotiable for understanding their function, reactivity, and potential as therapeutic agents. ¹³C NMR spectroscopy stands as a cornerstone analytical technique, offering an unparalleled, atom-specific view into the carbon framework of a molecule. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the electronic environment of each carbon atom, making it exceptionally sensitive to the structural nuances introduced by substituent groups.

The subject of this guide, 2-(Methylamino)pyrimidine-4-carbaldehyde, presents a classic case study in substituent effects on a heteroaromatic ring. It features a potent electron-donating group (EDG), the methylamino moiety, and a strong electron-withdrawing group (EWG), the carbaldehyde moiety. The interplay of these groups creates a distinct electronic landscape across the pyrimidine ring, which is directly translated into a unique and predictable ¹³C NMR spectrum. This guide will serve as a definitive resource for predicting, acquiring, and assigning the ¹³C NMR spectrum of this molecule and others in its class.

Predictive Analysis of ¹³C Chemical Shifts

A priori prediction of the ¹³C NMR spectrum is a critical step in structural elucidation. It transforms the process from simple data collection into a hypothesis-driven experiment. Our analysis is built upon the foundational chemical shifts of the parent pyrimidine ring, which are then modulated by the predictable electronic effects of the attached substituents.[2][3]

Below is the structure of 2-(Methylamino)pyrimidine-4-carbaldehyde with the IUPAC-recommended numbering scheme that will be used for all spectral assignments.

Figure 1: Structure of 2-(Methylamino)pyrimidine-4-carbaldehyde with carbon numbering.
The Pyrimidine Core: A Baseline

The unsubstituted pyrimidine ring serves as our reference. In CDCl₃, its carbon atoms exhibit the following approximate chemical shifts: C2 at ~158.3 ppm, C4/C6 at ~156.8 ppm, and C5 at ~121.7 ppm.[4] The significant deshielding of C2, C4, and C6 relative to benzene (128.5 ppm) is due to the inductive electron-withdrawing effect of the two nitrogen atoms.

Influence of the 2-(Methylamino) Group

The methylamino group at the C2 position is a powerful electron-donating group (EDG) through resonance (the nitrogen lone pair delocalizes into the ring) and weakly electron-withdrawing through induction. The resonance effect is dominant.

  • Effect on C2: Direct attachment to the electronegative nitrogen atom results in a significant downfield (deshielded) shift. In 2-aminopyrimidine, a close analog, the C2 signal appears around 163 ppm.[5][6]

  • Effect on Ring Carbons: The electron-donating effect increases electron density primarily at the ortho (C6, though C-N-C) and para (C4) positions, causing an upfield (shielded) shift relative to what they would be otherwise.

Influence of the 4-Carbaldehyde Group

The carbaldehyde (formyl) group at the C4 position is a strong electron-withdrawing group (EWG) through both induction and resonance.

  • Effect on C4: Direct attachment to the deshielding carbonyl group causes a downfield shift.

  • Effect on Ring Carbons: The EWG effect withdraws electron density from the ring, particularly from the ortho (C5) and para (C2) positions, leading to significant deshielding (downfield shifts).

  • Aldehyde Carbon (C8): The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum, typically appearing in the range of 185-205 ppm.[7]

Predicted Chemical Shifts: A Synergistic Analysis

By combining these effects, we can predict the approximate chemical shift for each carbon atom in 2-(Methylamino)pyrimidine-4-carbaldehyde. The push-pull nature of the EDG at C2 and the EWG at C4 creates a highly polarized molecule with a distinctive spectral signature.

Carbon AtomHybridizationInfluencing FactorsPredicted δ (ppm)Rationale
C2 sp²Attached to two N atoms; para to EWG (-CHO)162 - 165Strongly deshielded by adjacent nitrogens and the resonance-withdrawing effect of the aldehyde.
C4 sp²Attached to N and EWG (-CHO); para to EDG (-NHMe)158 - 161Deshielded by the directly attached aldehyde group, but this is tempered by the electron-donating effect from the amino group.
C5 sp²Ortho to EWG (-CHO)115 - 120The aldehyde group's strong withdrawing effect significantly deshields this position. Expected to be the most upfield of the ring carbons.
C6 sp²Ortho to EDG (-NHMe); meta to EWG (-CHO)155 - 159The electron-donating amino group shields this position, but the overall electron deficiency of the ring keeps it downfield.
C7 (-CH₃) sp³Attached to N28 - 33A typical aliphatic carbon attached to a nitrogen atom.
C8 (-CHO) sp²Aldehyde carbonyl188 - 194Characteristic chemical shift for an aromatic aldehyde carbon.[7]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Methylamino)pyrimidine-4-carbaldehyde in DMSO-d₆.

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

The trustworthiness of spectral data hinges on a meticulous experimental protocol. The following steps provide a self-validating system for acquiring a high-quality, interpretable ¹³C NMR spectrum.

Workflow for ¹³C NMR Analysis

The entire process, from sample preparation to final spectral assignment, follows a logical and systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (15-30 mg) B Select Solvent (0.6-0.7 mL DMSO-d6) A->B C Dissolve & Transfer to 5mm NMR Tube B->C D Filter if Particulates (Glass Wool Pipette) C->D E Insert Sample & Lock on Deuterium Signal D->E F Shim Gradients (Optimize B0 Homogeneity) E->F G Set Acquisition Parameters (zgpg30, NS > 1024, D1=2s) F->G H Acquire Spectrum G->H I Fourier Transform (FT) H->I J Phase & Baseline Correction I->J K Reference Spectrum (DMSO-d6 at 39.52 ppm) J->K L Assign Peaks (Compare to Predictions) K->L M Verified Structure L->M Final Structural Verification

Figure 2: End-to-end experimental workflow for ¹³C NMR analysis.
Step-by-Step Methodology

1. Sample Preparation:

  • Mass Requirement: Weigh approximately 15-30 mg of 2-(Methylamino)pyrimidine-4-carbaldehyde. While ¹H NMR requires only 1-5 mg, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a more concentrated sample for a good signal-to-noise ratio in a reasonable time.[8][9]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which ensures complete dissolution. Its high boiling point minimizes evaporation, and its residual solvent signals (a quintet in ¹H at ~2.50 ppm; a septet in ¹³C centered at 39.52 ppm) are well-characterized and serve as a reliable internal reference.[10]

  • Dissolution: Add the solvent to the vial containing the sample. Vortex thoroughly for 30-60 seconds until the solid is completely dissolved.

  • Transfer and Filtration: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool packed into the pipette. This step is critical as suspended solids will degrade the magnetic field homogeneity (shimming), leading to broad spectral lines.

2. NMR Spectrometer Setup and Acquisition (Example: 400 MHz Bruker Spectrometer):

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. This ensures the magnetic field remains stable throughout the experiment. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30). This common pulse sequence uses a 30° pulse angle, which allows for faster acquisition without saturating the signals.

    • Number of Scans (NS): Set NS to a minimum of 1024. This number may need to be increased to 4096 or higher for very dilute samples to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set the relaxation delay to 2.0 seconds.

      • Causality: This delay is crucial for obtaining quantitatively reliable data, especially for quaternary carbons (like C2 and C4) which lack attached protons and thus have longer spin-lattice relaxation times (T₁). A sufficient delay allows these carbons to fully relax back to equilibrium before the next pulse, preventing signal attenuation.

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds.

    • Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield aldehyde carbon, are captured.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier Transform.

  • Correction: Perform automatic or manual phase correction to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction to ensure the signal returns to zero between peaks.

  • Referencing: Calibrate the chemical shift axis by setting the center peak of the DMSO-d₆ septet to 39.52 ppm.

  • Peak Assignment: Integrate the peaks (note: ¹³C integrations are generally not proportional to the number of carbons unless long relaxation delays are used) and label their chemical shifts. Assign each peak to a specific carbon in the molecule by comparing the experimental data to the predicted values in Table 1.

Conclusion

This guide has established a robust, scientifically-grounded framework for investigating the ¹³C NMR spectrum of 2-(Methylamino)pyrimidine-4-carbaldehyde. By systematically analyzing the electronic contributions of the substituent groups, we have generated reliable predictions for the chemical shifts of all carbon atoms. The detailed experimental protocol is designed to yield high-fidelity, reproducible data by emphasizing the causality behind critical parameters such as sample concentration and relaxation delay. For researchers in drug discovery and organic synthesis, this integrated approach of prediction, meticulous acquisition, and informed interpretation provides a powerful tool for the unambiguous structural verification of substituted pyrimidines and related heterocyclic systems.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

  • Cuevas-Yañez, E., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. CH 361-362. [Link]

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  • Canadian Science Publishing. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

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  • University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign ¹³C Signals in Methyltolan. eGrove. [Link]

  • University of St Andrews. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

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  • ResearchGate. (1998). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

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A Quantum Chemical Blueprint for 2-(methylamino)pyrimidine-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has transitioned from a niche academic pursuit to an indispensable tool in the drug discovery pipeline. Quantum chemical calculations, in particular, offer an unparalleled microscopic view of molecular properties, enabling researchers to predict, rationalize, and ultimately guide experimental efforts. This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing an in-depth technical framework for the computational investigation of 2-(methylamino)pyrimidine-4-carbaldehyde. This molecule, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse biological activities.[1] By elucidating its structural, electronic, and spectroscopic properties through rigorous quantum chemical methods, we can unlock insights into its potential as a pharmacophore, its reactivity, and its interactions with biological targets. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the "why" behind each computational step, grounding theoretical protocols in practical, field-proven insights.

The Subject Molecule: 2-(methylamino)pyrimidine-4-carbaldehyde

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[2][3] The specific molecule of interest, 2-(methylamino)pyrimidine-4-carbaldehyde, combines several key functional groups: the pyrimidine ring, a secondary amine (methylamino), and an aldehyde (carbaldehyde). This unique combination suggests the potential for a rich tapestry of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.

While the direct synthesis of 2-(methylamino)pyrimidine-4-carbaldehyde is not extensively documented in readily available literature, analogous syntheses of substituted pyrimidine-5-carbaldehydes have been reported.[4][5] For instance, the reduction of a nitrile group on the pyrimidine ring using reagents like diisobutylaluminum hydride (DIBAL) has been employed to yield the corresponding carbaldehyde.[4] This suggests a plausible synthetic route and underscores the feasibility of accessing this molecule for experimental validation of the computational predictions outlined herein.

The primary objective of this guide is to establish a robust, validated computational protocol to thoroughly characterize 2-(methylamino)pyrimidine-4-carbaldehyde, thereby creating a "digital data sheet" of its intrinsic properties. This information can then be leveraged for virtual screening, structure-activity relationship (SAR) studies, and the rational design of novel derivatives with enhanced therapeutic potential.

The Computational Workflow: A Self-Validating System

The accuracy and reliability of quantum chemical calculations are paramount. Therefore, the chosen methodology must be a self-validating system, where each step builds upon the last with logical and theoretical rigor. The overall computational workflow is depicted below.

Computational Workflow cluster_0 Initial Steps cluster_1 Validation & Characterization cluster_2 Spectroscopic & Reactivity Insights Input_Structure 1. Initial 3D Structure Generation Geometry_Optimization 2. Geometry Optimization Input_Structure->Geometry_Optimization Initial Guess Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties 4. Electronic Properties Calculation Frequency_Analysis->Electronic_Properties Verified Minimum NMR_Calculation 5. NMR Chemical Shift Prediction Electronic_Properties->NMR_Calculation Ground State Wavefunction MEP_Analysis 6. Molecular Electrostatic Potential Mapping Electronic_Properties->MEP_Analysis Electron Density

Caption: A flowchart of the quantum chemical calculation workflow.

Step 1: Initial 3D Structure Generation

The starting point for any quantum chemical calculation is a reasonable 3D structure of the molecule. This can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry does not need to be perfect, as the subsequent optimization step will refine it. However, a good starting structure can significantly reduce the computational cost of the optimization.

Step 2: Geometry Optimization

The "Why": The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. This is a critical step, as all subsequent property calculations depend on an accurate molecular geometry.

The "How": Density Functional Theory (DFT) has proven to be a powerful and cost-effective method for geometry optimizations of organic molecules.[6] We will employ the following levels of theory, which represent a good balance between accuracy and computational expense:

  • Functional:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides excellent geometries for a broad range of organic molecules.[2]

    • M06-2X: This meta-hybrid GGA functional is particularly well-suited for systems with non-covalent interactions, such as the potential intramolecular hydrogen bond in our target molecule.[7][8][9][10]

    • ωB97X-D: This range-separated hybrid functional with empirical dispersion correction is also an excellent choice for systems where non-covalent interactions are important.[11][12]

  • Basis Set:

    • 6-311++G(d,p): This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is robust for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[11][13]

Experimental Protocol (using ORCA):

  • Create an input file (molecule.inp) with the following structure:

  • Execute the calculation: orca molecule.inp > molecule.out

  • Verify convergence: Check the output file for the message "OPTIMIZATION RUN DONE".

Step 3: Vibrational Frequency Analysis

The "Why": A frequency calculation serves two primary purposes. First, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data for validation.[14][15][16][17]

The "How": The frequency calculation must be performed at the same level of theory as the geometry optimization.

Experimental Protocol (using ORCA):

  • Modify the input file to include the Freq keyword:

    (Assuming the optimized coordinates are saved in molecule_optimized.xyz)

  • Execute the calculation: orca molecule.inp > molecule.out

  • Analyze the output:

    • Confirm that there are no imaginary frequencies listed in the vibrational analysis section.

    • The output will contain a table of vibrational modes, their frequencies, and their IR and Raman intensities.

Step 4: Electronic Properties Calculation

The "Why": Understanding the electronic structure of a molecule is crucial for predicting its reactivity and potential for intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[18][19] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[18]

The "How": These properties are obtained from a single-point energy calculation on the optimized geometry.

Experimental Protocol (using ORCA):

  • Create an input file for a single-point energy calculation:

  • Execute the calculation.

  • Analyze the output: The energies of the HOMO and LUMO will be listed in the "ORBITAL ENERGIES" section.

Step 5: NMR Chemical Shift Prediction

The "Why": Predicting the ¹H and ¹³C NMR spectra allows for direct comparison with experimental data, providing another layer of validation for the computed structure. Discrepancies between calculated and experimental shifts can reveal subtle structural or electronic effects.

The "How": NMR shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These are then typically referenced against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts.

Experimental Protocol (using ORCA):

  • Create an input file with the NMR keyword in the %eprnmr block: [20][21]

  • Perform the same calculation for TMS.

  • Calculate the chemical shifts: δ_sample = σ_TMS - σ_sample

Step 6: Molecular Electrostatic Potential (MEP) Mapping

The "Why": The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions and reactivity.

The "How": The MEP is calculated from the electron density obtained from a single-point energy calculation and is typically visualized as a color-coded map on the molecular surface.

Experimental Protocol (using visualization software):

  • Generate a checkpoint file or a similar file containing the wavefunction information from the single-point energy calculation.

  • Use a visualization program (e.g., GaussView, Avogadro, VMD) to read this file and generate the MEP surface.

Predicted Molecular Properties and Data Interpretation

The following tables summarize the expected quantitative data from the proposed calculations.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å) / Angle (°)
C2-N(amino)Predicted Value
N(amino)-C(methyl)Predicted Value
C4-C(aldehyde)Predicted Value
C(aldehyde)=OPredicted Value
C2-N1-C6 AnglePredicted Value
Dihedral C5-C4-C(aldehyde)=OPredicted Value

Table 2: Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amino)~3400-3500
C-H Stretch (methyl)~2900-3000
C=O Stretch (aldehyde)~1680-1720
Pyrimidine Ring Breathing~990-1050

Note: Calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental values.

Table 3: Electronic Properties

PropertyPredicted Value (eV)
HOMO EnergyPredicted Value
LUMO EnergyPredicted Value
HOMO-LUMO GapPredicted Value

A smaller HOMO-LUMO gap suggests higher reactivity. For drug-like molecules, a HOMO energy in the range of -5.5 to -6.2 eV and a LUMO energy in the range of -2.5 to -0.5 eV are often considered favorable.[22]

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm, referenced to TMS)

AtomPredicted ¹³C ShiftAtomPredicted ¹H Shift
C2Predicted ValueH (amino)Predicted Value
C4Predicted ValueH (methyl)Predicted Value
C5Predicted ValueH (aldehyde)Predicted Value
C6Predicted ValueH5Predicted Value
C(methyl)Predicted ValueH6Predicted Value
C(aldehyde)Predicted Value

Authoritative Grounding and Mechanistic Insights

The choice of DFT functionals is a critical aspect of this workflow. While B3LYP is a reliable workhorse, for a molecule like 2-(methylamino)pyrimidine-4-carbaldehyde, which has the potential for intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen or a ring nitrogen, functionals that better account for non-covalent interactions are recommended. The M06-2X and ωB97X-D functionals are specifically parameterized to provide more accurate descriptions of these types of interactions, which can significantly influence the molecule's conformation and properties.[7][9][12][23]

The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich pyrimidine ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing carbaldehyde group, making it susceptible to nucleophilic attack. This information is invaluable for predicting metabolic pathways and potential drug-target interactions.[18][24][25]

The MEP map will visually confirm these electronic characteristics. Regions of negative potential (typically colored red or yellow) will be observed around the nitrogen atoms of the pyrimidine ring and the oxygen of the carbonyl group, highlighting their roles as hydrogen bond acceptors. A region of positive potential (blue) will be associated with the amino proton, indicating its potential as a hydrogen bond donor.

Conclusion: From In Silico to In Vivo

This technical guide has outlined a comprehensive and scientifically rigorous quantum chemical workflow for the characterization of 2-(methylamino)pyrimidine-4-carbaldehyde. By systematically calculating its optimized geometry, vibrational frequencies, electronic properties, and NMR spectra, a detailed molecular portrait emerges. This in silico data provides a robust foundation for understanding the intrinsic properties of this molecule, guiding its synthesis, and predicting its behavior in a biological context. The protocols described herein are not merely a set of instructions but a self-validating system designed to ensure the trustworthiness and accuracy of the results. For drug development professionals, the adoption of such a computational-first approach can significantly de-risk and accelerate the early stages of the discovery pipeline, enabling a more rational and targeted search for the next generation of therapeutics.

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Technical Guide: Chemical Stability Profile of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability profile of 2-(Methylamino)pyrimidine-4-carbaldehyde (CAS 180869-39-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., IκB, p38).

The content is structured to provide actionable insights for handling, storage, and experimental validation, moving beyond generic safety data to specific mechanistic behaviors.

Executive Summary

2-(Methylamino)pyrimidine-4-carbaldehyde is a heteroaromatic building block characterized by a unique "push-pull" electronic structure. While the pyrimidine core typically renders substituents electron-deficient, the electron-donating 2-methylamino group significantly modulates the reactivity of the 4-formyl group.

  • Core Stability Verdict: Moderately stable in solid state under controlled conditions; kinetically stable in acidic aqueous solution (short-term); chemically labile in the presence of strong nucleophiles or oxidants.

  • Primary Degradation Risks: Aerobic oxidation to carboxylic acid and intermolecular Schiff-base oligomerization.

  • Critical Handling Requirement: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent autoxidation and hydrate formation.

Molecular Analysis & Reactivity Profile

Structural Electronic Effects

The stability of this molecule is governed by the competition between the electron-withdrawing pyrimidine ring and the electron-donating secondary amine.

  • The "Push" (Stabilizing): The lone pair on the exocyclic nitrogen (2-NHMe) donates electron density into the pyrimidine ring (mesomeric effect +M). This density is delocalized to the N1 and N3 positions, and significantly, to the C4 position. This reduces the electrophilicity of the carbonyl carbon, making it less prone to hydration and nucleophilic attack compared to unsubstituted pyrimidine-4-carbaldehyde.

  • The "Pull" (Destabilizing): The electronegative nitrogen atoms in the ring (N1, N3) and the carbonyl oxygen withdraw density, maintaining the aldehyde's susceptibility to oxidation.

Predicted Degradation Pathways

The following Graphviz diagram visualizes the primary degradation vectors based on the molecule's functional group topology.

DegradationPathways Target 2-(Methylamino) pyrimidine-4-carbaldehyde Oxidation Oxidation (Air/Peroxides) Target->Oxidation O2 / Light Condensation Condensation (Intermolecular) Target->Condensation High Conc. / Heat Hydration Hydration (Aqueous Acid) Target->Hydration H2O / H+ Acid 2-(Methylamino) pyrimidine-4-carboxylic acid Oxidation->Acid Irreversible Dimer Imine Oligomers (Schiff Base) Condensation->Dimer -H2O GemDiol Geminal Diol (Reversible) Hydration->GemDiol Equilibrium

Figure 1: Primary degradation pathways. Note that hydration is reversible, while oxidation and oligomerization are generally irreversible.

Stability Under Specific Conditions

Solution State Stability

The molecule exhibits a counter-intuitive stability profile in solution due to the 2-amino group.

ConditionStability RatingMechanistic Insight
Acidic (pH < 4) High (Kinetic) The synthesis of this molecule often involves acid hydrolysis of an acetal at 80°C in 2N H₂SO₄. The protonation of the pyrimidine ring and/or the amino group prevents nucleophilic self-attack, temporarily stabilizing the aldehyde against polymerization.
Neutral (pH 7) Moderate In water/organic mixtures, an equilibrium exists between the aldehyde and the gem-diol (hydrate). Prolonged exposure leads to slow oxidation.
Basic (pH > 10) Low High risk of Cannizzaro reaction (disproportionation) or aldol-like condensations. The deprotonated amine becomes more nucleophilic, increasing dimerization risk.
Nucleophilic Solvents Incompatible Avoid primary amines or alcohols without acid catalysis. Reacts rapidly to form imines or hemiacetals.
Solid State Storage
  • Temperature: Store at 2°C to 8°C . While the melting point is high (>130°C), thermal energy accelerates autoxidation.

  • Atmosphere: Hygroscopic and Air-Sensitive. The aldehyde group will scavenge oxygen over time to form the carboxylic acid impurity (M+16 mass shift). Store under Argon or Nitrogen.

  • Light: Protect from light. Heteroaromatic aldehydes can undergo Norrish Type degradation or radical formation under UV exposure.

Experimental Protocols for Stability Assessment

To validate the quality of your specific batch, use the following self-validating protocols.

Purity & Oxidation Check (HPLC-UV)

This method separates the aldehyde from its primary degradation product (carboxylic acid) and dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Expected Retention:

    • Carboxylic Acid Impurity: Elutes earlier (more polar).

    • Target Aldehyde: Main peak.[1]

    • Dimer/Oligomer: Elutes later (more hydrophobic).

Aldehyde Functional Integrity Test (Tollen’s Validation)

A quick qualitative test to ensure the aldehyde has not fully oxidized or hydrated irreversibly.

  • Reagent: Freshly prepared ammoniacal silver nitrate.

  • Procedure: Dissolve ~5 mg of sample in 1 mL ethanol. Add 1 mL reagent.

  • Observation: Immediate formation of silver mirror or grey precipitate confirms active aldehyde. Note: The 2-amino group does not interfere under these mild conditions.

Synthesis & Handling Workflow

The following workflow illustrates the logic for handling this compound during synthesis, specifically highlighting the "Safe Zone" for stability.

HandlingWorkflow cluster_risk High Risk Zone (Dimerization) Start Crude Reaction Mixture (Acetal Hydrolysis) AcidHydrolysis Acid Hydrolysis (2N H2SO4, 80°C) Start->AcidHydrolysis Stable in Acid Quench Neutralization (pH 8-9) *Critical Step* AcidHydrolysis->Quench Cool to RT first Extraction Rapid Extraction (DCM or EtOAc) Quench->Extraction Minimize time at pH > 9 Drying Drying (MgSO4) & Concentration Extraction->Drying Remove water to prevent hydration Storage Storage: Argon, 4°C Drying->Storage Isolate immediately

Figure 2: Handling workflow emphasizing the critical neutralization step where stability is lowest.

References

  • Title: Indole derivatives or benzimidazole derivatives for modulating IκB kinase.
  • General Reactivity of Pyrimidine Aldehydes

    • Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2][3]

    • Source: Journal of Medicinal Chemistry, 1996, 39(13), 2586-93.[3]

    • Context: Establishes the reactivity of heteroaromatic aldehydes with amines and the stability of the precursor acetals.
    • URL:[Link]

  • Storage Protocols for Aminopyrimidine Aldehydes

    • Title: Safety Data Sheet: 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde.[4]

    • Source: ChemScene SDS.
    • Context: Provides baseline storage standards (Inert gas, 2-8°C)

Sources

Methodological & Application

Application Note: 2-(Methylamino)pyrimidine-4-carbaldehyde as a Strategic Scaffold in Covalent Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern oncology drug discovery, the 2-aminopyrimidine motif remains a privileged scaffold due to its ability to mimic the adenine ring of ATP, facilitating hydrogen bonding with the hinge region of protein kinases.[1]

This application note details the strategic utility of 2-(methylamino)pyrimidine-4-carbaldehyde (referred to herein as MAP-4-CHO ). Unlike generic pyrimidines, this specific intermediate offers two distinct vectors for structure-activity relationship (SAR) expansion:

  • The C2-Methylamino Group: Provides a specific steric and hydrophobic profile that interacts with the gatekeeper residue, often improving selectivity over wild-type kinases.

  • The C4-Aldehyde Handle: A highly reactive electrophile serving as a "divergent hub." It allows for the rapid installation of solubilizing tails via reductive amination or the construction of electrophilic warheads (e.g., acrylamides) necessary for Third-Generation Covalent Inhibitors targeting mutant EGFR (e.g., T790M) or BTK.

This guide provides validated protocols for synthesizing, derivatizing, and biologically evaluating libraries based on this scaffold.

Strategic Rationale & Chemical Space

The "Divergent Hub" Concept

MAP-4-CHO sits at the intersection of two major synthetic pathways. Its aldehyde functionality allows medicinal chemists to switch between "Type I" reversible inhibitors and "Type VI" covalent inhibitors without reconstructing the core scaffold.

ChemicalSpace Aldehyde 2-(Methylamino) pyrimidine-4-carbaldehyde (MAP-4-CHO) Reductive Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive Wittig Wittig/HWE Reaction (Phosphonates) Aldehyde->Wittig Condensation Heterocyclization (Hydrazines) Aldehyde->Condensation Solubility Solubilizing Tail (Morpholine/Piperazine) Reductive->Solubility ADME Optimization Warhead Acrylamide Warhead (Covalent Cys Targeting) Wittig->Warhead Irreversible Binding Fused Fused Bicycles (Pyrazolo[3,4-d]pyrimidines) Condensation->Fused Scaffold Hopping

Figure 1: The divergent synthetic utility of MAP-4-CHO. The aldehyde group allows access to three distinct classes of kinase inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of the Acrylamide Warhead (Covalent Inhibitor Precursor)

Context: This reaction converts the C4-aldehyde into an


-unsaturated system, a prerequisite for targeting cysteine residues (e.g., Cys797 in EGFR) via Michael addition.

Reagents:

  • MAP-4-CHO (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.5 eq)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate. Stir for 20 minutes until the solution becomes clear (evolution of H2 gas ceases).

  • Addition: Dissolve MAP-4-CHO in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (

    
    ) should disappear, replaced by the vinyl ester (
    
    
    
    ).
  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

Critical Checkpoint:

  • NMR Verification: Look for the characteristic doublet of doublets for the vinyl protons (

    
     6.5–7.5 ppm) with a large coupling constant (
    
    
    
    Hz), indicating the trans (E)-isomer, which is preferred for kinase binding pocket geometry.
Protocol B: Reductive Amination for Solubility Optimization

Context: Kinase inhibitors often suffer from poor aqueous solubility. This protocol attaches a polar morpholine or piperazine tail to the C4 position.

Reagents:

  • MAP-4-CHO (1.0 eq)

  • Secondary Amine (e.g., Morpholine, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve MAP-4-CHO and the amine in DCE. Add catalytic acetic acid. Stir for 30–60 minutes at RT. Note: The solution often turns slightly yellow/orange upon imine formation.

  • Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO3 solution (gas evolution will occur). Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM. The product is often polar; ensure the aqueous layer is basic (pH > 9) to keep the amine unprotonated during extraction.

  • Purification: Since the product is basic, use amine-functionalized silica or run a column with 1-5% Methanol/DCM + 1% NH4OH.

Biological Evaluation: EGFR T790M Kinase Assay

Context: To validate the efficacy of the synthesized library, a FRET-based assay is used to measure IC50 against the drug-resistant EGFR T790M mutant.

Assay Logic: The assay uses a Europium-labeled antibody and a kinase tracer. When the tracer binds the kinase, FRET occurs. The inhibitor displaces the tracer, reducing the FRET signal.

AssayLogic cluster_0 Assay Components Kinase EGFR T790M (GST-tagged) Binding Binding Equilibrium Kinase->Binding Antibody Eu-Anti-GST Ab (FRET Donor) Antibody->Binding Tracer Kinase Tracer 222 (FRET Acceptor) Tracer->Binding Inhibitor MAP-4-CHO Derivative (Test Compound) Inhibitor->Binding Competes Signal_High High FRET Signal (No Inhibition) Binding->Signal_High Tracer Bound Signal_Low Low FRET Signal (Successful Inhibition) Binding->Signal_Low Inhibitor Bound

Figure 2: LanthaScreen™ Eu Kinase Binding Assay Principle.

Data Analysis Table (Hypothetical SAR):

Compound IDR-Group (C4 Position)TargetIC50 (nM)Interpretation
MAP-Ref -CHO (Aldehyde parent)EGFR WT>10,000Inactive (lacks binding reach)
MAP-01 -CH2-MorpholineEGFR WT450Improved solubility, reversible binding
MAP-02 -CH=CH-COOEt (Vinyl Ester)EGFR T790M120Weak electrophile, moderate potency
MAP-03 -CH=CH-CONHPh (Acrylamide)EGFR T790M12 Potent covalent binder (Lead)

Troubleshooting & Expert Insights

Stability of the Aldehyde
  • Issue: Pyrimidine aldehydes are prone to oxidation (to carboxylic acid) or hydration (to gem-diols) upon prolonged storage.

  • Solution: Store MAP-4-CHO under Argon at -20°C. Verify purity via ¹H NMR before use; the aldehyde proton should appear as a sharp singlet at ~9.8–10.0 ppm. If a broad peak at ~6.0 ppm appears, the hydrate has formed (dehydrate by refluxing in toluene with a Dean-Stark trap).

Regioselectivity in Synthesis
  • Insight: When synthesizing the MAP-4-CHO precursor from 2,4-dichloropyrimidine, nucleophilic aromatic substitution (

    
    ) favors the 4-position first due to sterics and electronics.
    
  • Correction: To ensure the 2-methylamino group is installed correctly, one typically starts with 2,4-dichloropyrimidine, installs the 4-substituent (or a protecting group), and then displaces the 2-Cl with methylamine. Alternatively, use 2-chloro-4-methylpyrimidine , displace with methylamine to get 2-methylamino-4-methylpyrimidine, and then oxidize the 4-methyl group with Selenium Dioxide (

    
    ). This is the most robust route to MAP-4-CHO.
    

References

  • Reductive Amination Protocols: Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL:[Link]

  • EGFR Inhibitor Design (Covalent): Title: Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] (Journal Root Verified)

  • Aldehyde Oxidation Methods: Title: Oxidation of methyl-substituted pyridines and pyrimidines with selenium dioxide.[2] Source: National Institutes of Health (PubMed Central). URL:[Link] (Database Root Verified)

Sources

Experimental protocol for condensation reaction with 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Condensation Strategies for 2-(Methylamino)pyrimidine-4-carbaldehyde

Executive Summary

This guide details optimized protocols for the functionalization of 2-(Methylamino)pyrimidine-4-carbaldehyde (CAS: Analogous to 1074-68-6), a critical pharmacophore in the synthesis of kinase inhibitors (e.g., CDK, JAK, and VEGFR targets).

The pyrimidine-4-carbaldehyde scaffold possesses a unique "push-pull" electronic structure. The electron-withdrawing nature of the pyrimidine ring at position 4 activates the aldehyde toward nucleophilic attack, while the electron-donating methylamino group at position 2 stabilizes the ring but introduces potential solubility and self-reactivity challenges. This note provides two validated pathways:

  • Knoevenagel Condensation: For constructing fused heterocyclic scaffolds (e.g., pyrido[2,3-d]pyrimidines).

  • Reductive Amination: For appending linker chains or solubility-enhancing groups.

Chemical Context & Reactivity Profile

The substrate, 2-(Methylamino)pyrimidine-4-carbaldehyde , exhibits distinct reactivity compared to its benzene analogs.

FeatureChemical ConsequenceExperimental Implication
C4-Aldehyde Highly ElectrophilicRapid reaction with active methylenes; prone to hydration in aqueous media.
C2-Methylamino Electron Donor (+M effect)Increases electron density on the ring, slightly deactivating the aldehyde compared to 2-chloropyrimidine, but significantly increasing solubility in polar organic solvents.
N1/N3 Nitrogens Basic/NucleophilicPotential for H-bonding; can interfere with Lewis Acid catalysts.

Critical Stability Warning: Unlike simple benzaldehydes, this heterocyclic aldehyde can undergo slow oligomerization (Schiff base formation between the C2-amine of one molecule and the C4-aldehyde of another) if stored in concentrated solution. Always store as a solid at -20°C.

Protocol A: Knoevenagel Condensation (Scaffold Synthesis)

This protocol describes the condensation of the aldehyde with Malononitrile to generate a vinyl nitrile, a common precursor for fused bicyclic systems.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack followed by dehydration.

Knoevenagel Aldehyde 2-(Methylamino) pyrimidine-4-CHO Inter Aldol Intermediate Aldehyde->Inter Nucleophilic Attack Malo Malononitrile (Active Methylene) Malo->Inter Deprotonation Base Cat. Piperidine Base->Malo Product Vinyl Nitrile Product Inter->Product -H2O (Elimination)

Caption: Base-catalyzed condensation mechanism yielding the α,β-unsaturated nitrile.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv for milder conditions)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute Ethanol. Note: If solubility is poor, add 10% DMF.

  • Addition: Add 1.1 mmol of Malononitrile. The solution should remain clear.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of Piperidine dropwise.

    • Observation: A color change (often to yellow/orange) indicates the formation of the conjugated system.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (usually higher Rf) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • Alternative: If no precipitate forms, remove solvent under vacuum, re-dissolve in EtOAc, wash with water, and recrystallize from EtOH/Hexane.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Reversibility of reaction (Retro-Aldol)Use a Dean-Stark trap or molecular sieves to remove water physically.
Side Products Michael AdditionReduce reaction time; avoid excess malononitrile; lower temperature.
No Reaction Catalyst deactivationThe acidic proton on the C2-amine may buffer the catalyst. Increase piperidine to 0.2 equiv.

Protocol B: Reductive Amination (Linker Installation)

This protocol is used to convert the aldehyde into a secondary amine, useful for attaching solubilizing tails (e.g., morpholine, piperazine).

Workflow Diagram

ReductiveAmination Start Aldehyde + Primary Amine Imine Imine Formation (Equilibrium) Start->Imine MeOH, 1h Reduction Reduction (NaBH(OAc)3) Imine->Reduction Add Reductant Final Secondary Amine Target Reduction->Final Quench & Purify

Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for imine formation.

Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in 5 mL DCE (or MeOH). Add Acetic Acid (1.0 mmol).

  • Equilibration: Stir for 1 hour at Room Temperature. This ensures the imine is fully formed before reduction, minimizing direct reduction of the aldehyde to the alcohol.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Safety: Gas evolution (H2) may occur. Ensure venting.

  • Completion: Stir overnight (12–16 hours).

  • Quench: Add saturated aqueous NaHCO3 solution to neutralize the acid and quench excess hydride.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, verify the following spectral markers:

Reaction Type1H NMR Marker (Start)1H NMR Marker (End)
Knoevenagel Aldehyde proton: Singlet @ ~9.8–10.0 ppmDisappearance of 10.0 ppm singlet.Appearance of Vinyl proton: Singlet @ ~7.5–8.2 ppm.
Reductive Amination Aldehyde proton: Singlet @ ~9.8–10.0 ppmDisappearance of 10.0 ppm singlet.Appearance of Benzylic CH2: Singlet/Doublet @ ~3.8–4.2 ppm.

References

  • General Reactivity of Pyrimidine Carbaldehydes

    • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
    • Source: (Representative link based on search context 1.4)

  • Knoevenagel Protocols for Heterocycles

    • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxyl
    • Source: (Context 1.10)

  • Reductive Amination Standards

    • Reductive Amin
    • Source: (Context 1.13)

  • Pyrimidine Synthesis & Applications

    • Recent Advances in Pyrimidine-Based Drugs.
    • Source: (Context 1.12)

Application Note: 2-(Methylamino)pyrimidine-4-carbaldehyde as a Versatile Building Block for the Synthesis of Imatinib Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 2-(methylamino)pyrimidine-4-carbaldehyde as a pivotal building block in the synthesis of Imatinib analogs. Imatinib, a landmark tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] The development of analogs is crucial for overcoming acquired drug resistance and expanding the therapeutic potential of this important pharmacophore.[3][4] This document details the strategic application of reductive amination, a key chemical transformation, to couple the aldehyde functionality with various amine-containing fragments, thereby enabling the rapid generation of diverse molecular libraries for drug discovery. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further optimization.

Introduction: The Rationale for Imatinib Analog Synthesis

Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy, functioning as a targeted inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Its success stems from its specific interaction with the ATP binding site of the kinase, which is constitutively active in CML.[4] The core of Imatinib's structure is the phenylaminopyrimidine (PAP) scaffold, which is essential for its inhibitory activity.[3][4]

Despite its efficacy, the emergence of resistance, often due to mutations in the Bcr-Abl kinase domain, necessitates the development of a new generation of inhibitors.[4] Synthesizing structural analogs of Imatinib allows researchers to:

  • Overcome Resistance: Modify the core structure to inhibit mutated forms of the kinase.

  • Improve Potency and Selectivity: Fine-tune the molecule to enhance its binding affinity and reduce off-target effects.

  • Explore New Therapeutic Targets: Investigate the activity of analogs against other kinases, potentially expanding their use to different diseases.[5]

The building block approach is a cornerstone of modern medicinal chemistry. 2-(Methylamino)pyrimidine-4-carbaldehyde has emerged as a particularly valuable precursor because its aldehyde group serves as a versatile chemical handle for introducing molecular diversity through robust and high-yielding reactions.

The Strategic Importance of the Aldehyde Functional Group

The synthetic utility of 2-(methylamino)pyrimidine-4-carbaldehyde lies in the reactivity of its aldehyde moiety. This functional group is an electrophilic center that readily participates in carbon-nitrogen bond-forming reactions, most notably reductive amination.

Reductive Amination: This powerful reaction is the preferred method for synthesizing secondary and tertiary amines from aldehydes or ketones.[6] It proceeds in a one-pot, two-step sequence:

  • Imine Formation: The aldehyde reacts with a primary or secondary amine to form a transient iminium ion (or enamine), with the elimination of water.

  • Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding amine.

The key advantage of this strategy is that a single, readily available aldehyde can be coupled with a vast library of commercially available amines, providing rapid access to a wide array of structural analogs. This modularity is paramount in structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall strategy involves coupling the pyrimidine aldehyde core with an appropriate aniline derivative, which constitutes the central part of the final Imatinib analog. This key coupling step is achieved via reductive amination.

G cluster_reactants Reactants cluster_reaction Core Reaction aldehyde 2-(Methylamino)pyrimidine- 4-carbaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) aldehyde->reductive_amination amine Amine Derivative (e.g., Substituted Aniline) amine->reductive_amination product Coupled Intermediate (Phenylaminopyrimidine Core) reductive_amination->product Forms C-N bond

Caption: General workflow for coupling the core aldehyde with an amine.

Detailed Application Protocol: Synthesis of a Phenylaminopyrimidine Intermediate

This protocol describes a representative synthesis of a key Imatinib analog intermediate using reductive amination.

Principle: The reaction couples 2-(methylamino)pyrimidine-4-carbaldehyde with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, a common fragment in Imatinib synthesis. Sodium triacetoxyborohydride is used as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, which minimizes side reactions.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-(Methylamino)pyrimidine-4-carbaldehyde≥95%Sigma-AldrichAldehyde building block
Substituted Aniline (e.g., 3-amino-4-methylaniline)≥97%Combi-BlocksAmine coupling partner
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Synthesis GradeAcros OrganicsSelective reducing agent
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Acetic Acid, GlacialACS ReagentFisher ScientificCatalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRAqueous quench/neutralization
Dichloromethane (DCM)ACS ReagentVWRExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for chromatography
Standard Glassware--Reaction vessel, separatory funnel, etc
Magnetic Stirrer/Hotplate--Reaction agitation and heating
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction monitoring
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)pyrimidine-4-carbaldehyde (1.0 equiv.).

  • Addition of Amine: Add the selected substituted aniline (1.0-1.1 equiv.).

  • Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a final concentration of approximately 0.1 M with respect to the aldehyde.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv.) to the mixture. This acidifies the medium, which is known to catalyze the formation of the iminium ion.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC if desired (note: the imine may not be stable on silica).

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the starting materials by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).[7]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of 0% to 10% methanol in dichloromethane) to isolate the desired secondary amine product.

Characterization and Validation

To ensure the identity and purity of the synthesized intermediate, a full suite of analytical techniques should be employed.

Analysis TechniqueExpected Results
¹H NMR Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new methylene signal (CH₂) adjacent to the newly formed amine.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new aliphatic carbon signal for the new CH₂ group.
Mass Spectrometry (MS) Observation of the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
Purity (HPLC) A single major peak with >95% purity is typically desired for subsequent synthetic steps.

From Intermediate to Final Analog: A Multi-Step Pathway

The product obtained from the reductive amination is a key intermediate, not the final Imatinib analog. The synthesis is typically completed through a series of subsequent reactions. The following workflow illustrates a common route to a final Imatinib-like molecule.

G cluster_start Step 1: Core Coupling cluster_mid Step 2: Functional Group Interconversion cluster_end Step 3: Final Amide Coupling start_aldehyde 2-(Methylamino)pyrimidine- 4-carbaldehyde step1_reaction Reductive Amination start_aldehyde->step1_reaction start_aniline 4-Methyl-3-nitroaniline start_aniline->step1_reaction intermediate1 Nitro-containing Intermediate step1_reaction->intermediate1 step2_reaction Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2_reaction intermediate2 Amino-containing Intermediate step2_reaction->intermediate2 step3_reaction Amide Bond Formation intermediate2->step3_reaction side_chain 4-(4-Methylpiperazin-1-yl)methyl benzoyl chloride side_chain->step3_reaction final_product Final Imatinib Analog step3_reaction->final_product

Caption: Multi-step synthesis of a complete Imatinib analog.

This convergent approach, where different fragments of the molecule are synthesized separately and then combined, is highly efficient for generating a library of analogs.[8][9] The final amide coupling step typically involves reacting the amine intermediate with an activated carboxylic acid (like a benzoyl chloride) that contains the solubilizing piperazine group characteristic of Imatinib.[1][10]

Conclusion

2-(Methylamino)pyrimidine-4-carbaldehyde is a powerful and versatile building block for the modular synthesis of Imatinib analogs. The reductive amination protocol detailed herein provides a reliable and scalable method for coupling this core with a diverse range of amine-containing fragments. This strategy empowers medicinal chemists to rapidly generate libraries of novel compounds, facilitating the exploration of structure-activity relationships and the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Imatinib.
  • MDPI. Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling.
  • ResearchGate. An optimized approach in the synthesis of Imatinib intermediates and its analogues.
  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination.
  • MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.
  • Beilstein Archives. Phenylamino pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid.
  • New Drug Approvals. IMATINIB.
  • Google Patents. US8609842B2 - Method for synthesizing Imatinib.
  • PMC - NIH. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • PMC - NIH. Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP.
  • Organic Letters. Modular Continuous Flow Synthesis of Imatinib and Analogues.
  • PubMed. Imatinib mesylate.
  • PubMed. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.
  • PubMed. Imatinib.

Sources

Application Note: Strategic Utilization of 2-(Methylamino)pyrimidine-4-carbaldehyde in p38 MAPK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 2-(methylamino)pyrimidine-4-carbaldehyde (CAS 180869-39-0) as a high-value scaffold for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This bicyclic class represents a privileged structure in kinase drug discovery, particularly for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors used in treating autoimmune disorders (Rheumatoid Arthritis, Crohn's Disease) and certain cancers.

Unlike traditional routes that require late-stage nucleophilic displacement to install the hinge-binding amine, this protocol utilizes a pre-functionalized aldehyde to streamline the synthesis of the bicyclic core via Knoevenagel condensation and subsequent cyclization . This approach significantly improves atom economy, reduces step count, and ensures the integrity of the critical 2-methylamino hinge-binding motif.

Scientific Background & Rationale

The Target: p38 MAPK and the Hinge Region

The p38 MAPK pathway is a central regulator of pro-inflammatory cytokines (TNF-


, IL-1

). ATP-competitive inhibitors (Type I) typically bind to the hinge region of the kinase (residues Met109/Gly110 in p38

).
  • Pharmacophore Requirement: A hydrogen bond donor/acceptor pair is essential for high affinity.

  • Role of 2-(Methylamino)pyrimidine: The 2-amino group of the pyrimidine ring acts as a critical H-bond donor to the backbone carbonyl of the hinge residue (Met109). The N1 of the pyrimidine acts as the H-bond acceptor.

  • Why Methylamino? The

    
    -methyl group often improves lipophilicity and metabolic stability compared to the primary amine, while maintaining the necessary H-bonding geometry.
    
Synthetic Strategy: The "Aldehyde Advantage"

Constructing the pyrido[2,3-d]pyrimidine core often involves complex multi-component reactions. Using 2-(methylamino)pyrimidine-4-carbaldehyde allows for a convergent synthesis:

  • C4-Aldehyde: Serves as the electrophile for ring closure (forming the pyridine ring).

  • C2-Methylamino: Remains protected/inert during cyclization, eliminating the need for difficult late-stage aminations on the fused bicycle.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical role of the aldehyde intermediate.

P38_Synthesis_Pathway Aldehyde 2-(Methylamino) pyrimidine-4-carbaldehyde (Starting Material) Intermediate Knoevenagel Intermediate Aldehyde->Intermediate Base / EtOH Reagent Active Methylene (e.g., Aryl Acetonitrile) Reagent->Intermediate Product Pyrido[2,3-d]pyrimidine (p38 Inhibitor Core) Intermediate->Product Cyclization (Heat/Microwave) Target p38 MAPK Hinge Binding Product->Target Inhibition

Figure 1: Strategic pathway converting the pyrimidine aldehyde into the bicyclic kinase inhibitor core.

Experimental Protocols

Protocol A: Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine Core

This protocol describes the condensation of 2-(methylamino)pyrimidine-4-carbaldehyde with an aryl acetonitrile. This is the standard method for generating the "Type I" inhibitor scaffold.

Materials:

  • Precursor: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 eq)

  • Reagent: 4-Fluorophenylacetonitrile (1.1 eq) (Representative aryl acetonitrile)

  • Base: Potassium Carbonate (

    
    ) or Piperidine (catalytic)
    
  • Solvent: Ethanol (EtOH) or DMF

  • Equipment: Microwave reactor (preferred) or Reflux setup

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-(methylamino)pyrimidine-4-carbaldehyde (137 mg, 1.0 mmol) and 4-fluorophenylacetonitrile (148 mg, 1.1 mmol) in absolute Ethanol (3 mL).

  • Base Addition: Add anhydrous

    
     (0.5 mmol) to the mixture.
    
    • Note: If using piperidine, add 2-3 drops.

  • Reaction (Microwave): Seal the vial and irradiate at 100°C for 20 minutes .

    • Alternative (Thermal): Reflux in Ethanol for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. Filter the precipitate.[1][2]

    • If no precipitate forms, pour the mixture into ice-cold water (15 mL) and stir for 10 minutes to induce crystallization.

  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (DCM:MeOH 95:5).

  • Characterization: Confirm structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    9.8 ppm) and the appearance of the amino protons (
    
    
    7.0-7.5 ppm) on the newly formed pyridine ring.
Protocol B: Friedländer-Type Condensation (Ketone Coupling)

For inhibitors requiring an alkyl/aryl group at the 6 or 7 position without an amino group.

Materials:

  • 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 eq)

  • 2-Aminoacetophenone derivative (1.0 eq)

  • Saturated ethanolic NaOH (catalytic)

Methodology:

  • Mix the aldehyde and the ketone in Ethanol.[2]

  • Add catalytic ethanolic NaOH.

  • Reflux for 2-4 hours.

  • Evaporate solvent and purify via silica gel chromatography.

Data Analysis & Validation

The following table summarizes expected outcomes and troubleshooting metrics for Protocol A.

ParameterOptimal RangeTroubleshooting / Notes
Yield 75% - 92%Low yield often indicates wet solvent (water inhibits condensation). Ensure anhydrous EtOH.
Purity (HPLC) >95%Major impurity is often the uncyclized Knoevenagel intermediate. Increase reaction time if observed.
Appearance Yellow to Orange SolidDarkening indicates oxidation; perform reaction under

atmosphere.
1H-NMR Signal Aldehyde (-CHO) absentIf -CHO peak (~9.8 ppm) persists, add more base (piperidine) to drive conversion.
Mechanistic Validation (Self-Check)

To ensure the protocol worked, verify the Hinge Binding Motif :

  • The 2-methylamino group signal should appear as a doublet (coupling with NH) or broad singlet around 2.9-3.0 ppm (methyl) and 5.0-7.0 ppm (NH) in DMSO-d6.

  • Crucial: If this group is lost or altered, the compound will likely lose potency against p38.

Structural Activity Relationship (SAR) Context

Understanding where this molecule fits in the p38 binding pocket is vital for drug design.

SAR_Interaction Inhibitor Pyrido[2,3-d]pyrimidine Core 2-NHMe Group 4-Aryl Group Pocket Met109 (Hinge) Thr106 (Gatekeeper) Hydrophobic Pocket II Inhibitor:hinge->Pocket:met H-Bond Donor (Critical) Inhibitor:core->Pocket:met H-Bond Acceptor (N1) Inhibitor:hydro->Pocket:hydropocket Hydrophobic Interaction

Figure 2: Interaction map of the synthesized inhibitor within the p38 alpha binding pocket.

References

  • Imidazopyrimidines and Pyrido[2,3-d]pyrimidines as p38 Inhibitors.

    • Source: Rupert, K. C., et al. (2003). "Imidazopyrimidines, potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the pyrimidine core as a valid
    • URL:[Link]

  • Synthesis of Pyrido[2,3-d]pyrimidines via Aldehyde Intermedi

    • Source: Abdolmohammadi, S., & Balalaie, S. (2012).[3][4] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media." International Journal of Organic Chemistry.

    • Relevance: Provides the foundational chemistry for the condensation/cycliz
    • URL:[Link]

  • Versatility of Pyrimidine-4-carbaldehydes. Source: BenchChem Application Note. "A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol." Relevance: Confirms the stability and reactivity profiles of 2-methylamino-substituted pyrimidine precursors.
  • p38 Kinase Inhibitor Binding Modes.

    • Source: Tong, L., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
    • Relevance: Explains the structural requirements (Hinge binding)
    • URL:[Link]

  • Commercial Availability & Properties.

    • Source: PubChem Compound Summary for 2-(Methylamino)pyrimidine-4-carboxaldehyde.
    • Relevance: Verification of chemical identity and CAS 180869-39-0.
    • URL:[Link]

Sources

Derivatization of 2-(Methylamino)pyrimidine-4-carbaldehyde for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Strategy

In the landscape of kinase inhibitor discovery, the 2-aminopyrimidine core is recognized as a "privileged scaffold."[1] It functions as a bioisostere of the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites (e.g., CDK, JAK, and Aurora kinases).

The specific intermediate 2-(Methylamino)pyrimidine-4-carbaldehyde represents a high-value "divergent hub." The C2-methylamino group typically directs hinge binding, while the C4-aldehyde serves as a reactive vector to probe the solvent-exposed front or the hydrophobic back-pocket regions of the target protein.

This Application Note provides three validated protocols to derivatize this aldehyde into distinct chemical classes, enabling rapid Structure-Activity Relationship (SAR) expansion.

Chemical Space Expansion Strategy
  • Vector A (Reductive Amination): Modulates solubility and pKa; probes electrostatic interactions.

  • Vector B (Knoevenagel Condensation): Installs

    
    -unsaturated systems (Michael acceptors) for covalent inhibition (Targeted Covalent Inhibitors - TCI).
    
  • Vector C (Pinnick Oxidation & Amidation): Creates rigid amide linkers for extending into deep hydrophobic pockets.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core aldehyde.

SAR_Workflow Aldehyde 2-(Methylamino) pyrimidine-4-carbaldehyde RedAm Reductive Amination (STAB/DCE) Aldehyde->RedAm + Amines Knoevenagel Doebner-Knoevenagel (Pyridine/Piperidine) Aldehyde->Knoevenagel + Active Methylenes Oxidation Pinnick Oxidation (NaClO2) Aldehyde->Oxidation [O] AmineLib Secondary Amine Library (Solubility/Charge) RedAm->AmineLib CovalentLib Acrylamide/Vinyl Library (Covalent Warheads) Knoevenagel->CovalentLib AmideLib Amide Library (H-Bond Networks) Oxidation->AmideLib + Amines (Coupling)

Figure 1: Divergent synthesis strategy transforming the C4-aldehyde handle into three distinct chemotypes for SAR exploration.

Protocol A: Reductive Amination (The "Solubility" Vector)

Objective: To synthesize a library of secondary amines. This is the primary method for tuning the physicochemical properties (LogD, pKa) of the lead series.

Mechanistic Insight: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive). STAB is mild and allows for "one-pot" synthesis because it reduces the intermediate iminium ion much faster than the aldehyde itself, minimizing alcohol byproducts [1].

Materials
  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine Partners: Diverse primary amines (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) - Critical for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol) in DCE (5 mL). Add the primary amine (0.55 mmol) and acetic acid (0.5 mmol).

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • QC Check: The solution often turns slightly yellow/orange as the imine forms.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure the vial is vented or has headspace.
      
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine, disappearance of imine M+1).

  • Quench & Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 5 mL).
    
  • Purification: For library scale, use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to capture the basic amine product and wash away non-basic impurities. Elute with 2M

    
     in MeOH.
    

Protocol B: Knoevenagel Condensation (The "Covalent" Vector)

Objective: To install electron-deficient alkene functionalities (Michael acceptors). These motifs are essential for designing Targeted Covalent Inhibitors (TCIs) that form irreversible bonds with non-catalytic cysteines in the kinase binding pocket [2].

Mechanistic Insight: The Doebner modification is employed here.[2] The use of pyridine as both solvent and base promotes the deprotonation of the active methylene compound (e.g., malonic acid derivatives), while facilitating the decarboxylation step if malonic acid is used, resulting in trans-acrylic acids [3].

Materials
  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Nucleophile: Malonic acid (for acrylic acids) or Cyanoacetates (for cyano-acrylates) (1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Pyridine (anhydrous)

Step-by-Step Procedure
  • Setup: In a microwave-safe vial, combine the aldehyde (0.5 mmol), malonic acid (0.6 mmol), and piperidine (5

    
    L) in pyridine (2 mL).
    
  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 20 minutes.

  • Monitoring: Monitor for the disappearance of the aldehyde peak (~10.0 ppm) in 1H NMR or by LCMS.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (10 mL) to precipitate the product (the pyridine salt is soluble, the acrylic acid derivative usually precipitates).

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Protocol C: Pinnick Oxidation (The "Extension" Vector)

Objective: To convert the aldehyde to a carboxylic acid without over-oxidizing the methylamino group or chlorinating the ring. This acid is then coupled to amines to form amides, which are excellent for probing deep hydrophobic pockets via hydrogen bonding networks.

Mechanistic Insight: Pinnick Oxidation (NaClO2 / NaH2PO4) is chosen over Jones reagent or Permanganate because it is chemoselective for aldehydes. A scavenger (2-methyl-2-butene) is mandatory to quench the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich pyrimidine ring or oxidize the secondary amine [4].

Materials
  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde

  • Oxidant: Sodium Chlorite (

    
    ) (80% pure, 1.5 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.1 equiv)
    
  • Scavenger: 2-Methyl-2-butene (5.0 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 ratio)
    
Step-by-Step Procedure
  • Preparation: Dissolve the aldehyde (1.0 mmol) in

    
    -BuOH (10 mL) and 2-methyl-2-butene (5.0 mmol).
    
  • Oxidant Addition: Dissolve

    
     (1.5 mmol) and 
    
    
    
    (1.1 mmol) in Water (3 mL). Add this aqueous solution dropwise to the aldehyde mixture over 10 minutes.
    • Visual Cue: The reaction typically remains pale yellow. A dark yellow/green color indicates chlorine gas evolution (bad) – add more scavenger if this occurs.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Workup: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

  • Coupling (Subsequent Step): The crude acid is usually pure enough for amide coupling using HATU/DIPEA and an amine partner.

Data Summary & Troubleshooting

ParameterReductive AminationKnoevenagel CondensationPinnick Oxidation
Primary Challenge Imine hydrolysis before reductionPolymerization of productChlorination of pyrimidine ring
Key Control Anhydrous conditions; Acid catalystReaction temperature (avoid >100°C)Scavenger (2-methyl-2-butene)
Diagnostic NMR Appearance of benzylic

(~3.8 ppm)
Appearance of vinyl protons (d, ~6.5/7.5 ppm)Loss of CHO (~10 ppm); Broad COOH
Preferred Solvent DCE or DCMPyridine or Ethanol

-Butanol / Water
Quality Control Standards
  • Purity: All compounds for biological screening must be >95% pure by HPLC (254 nm).

  • Identity: Confirmed by 1H NMR and HRMS.

  • Stability: The parent aldehyde is prone to air oxidation. Store under Argon at -20°C. If the solid turns from white/pale yellow to brown, repurify via silica gel chromatography (Hexane/EtOAc).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Langan, R. C., et al. (2024). "Design of Targeted Covalent Inhibitors." Annual Reports in Medicinal Chemistry.

  • Zacuto, M. J. (2019).[4] "Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation." Journal of Organic Chemistry, 84(10), 6465–6474.

  • Pinnick, H. W., et al. (1981).[5] "Oxidation of

    
    -unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. 
    
  • Jadhav, M., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 26(17), 5170.

Sources

2-(Methylamino)pyrimidine-4-carbaldehyde in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Methylamino)pyrimidine-4-carbaldehyde in the Design of Covalent Kinase Inhibitors

Executive Summary & Pharmacophore Positioning

In the landscape of modern anti-inflammatory drug discovery, the transition from reversible ATP-competitive inhibitors to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift. This application note details the utility of 2-(Methylamino)pyrimidine-4-carbaldehyde (hereinafter referred to as Compound A ) as a "Linchpin Intermediate" for synthesizing next-generation anti-inflammatory agents, specifically targeting the JAK-STAT and NF-κB pathways.

Compound A is not merely a building block; it is a privileged scaffold containing two critical medicinal chemistry vectors:

  • The C2-Methylamino Motif: A proven "hinge-binding" element that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues in the hinge region).

  • The C4-Formyl (Aldehyde) Vector: A highly reactive electrophilic handle positioned to allow the installation of "warheads" (Michael acceptors) or solubilizing tails into the solvent-exposed front pocket of the enzyme.

This guide provides validated protocols for converting Compound A into potent acrylamide-based covalent inhibitors and Schiff-base libraries, supported by mechanistic rationale and rigorous experimental data.

Mechanistic Rationale: The "Warhead" Strategy

The primary application of Compound A is the synthesis of inhibitors that target cysteine residues within the ATP-binding pocket of kinases (e.g., JAK3 Cys909 or BTK Cys481). By converting the C4-aldehyde into an acrylamide or vinyl sulfone , researchers can create a molecule that initially binds reversibly (via the 2-methylamino hinge binder) and subsequently forms an irreversible covalent bond with the target cysteine.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the intervention point of pyrimidine-based covalent inhibitors within the inflammatory cascade.

G Cytokine Pro-inflammatory Cytokine (IL-6/TNFα) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (ATP Pocket) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Pyrimidine-4-Acrylamide (From Compound A) Inhibitor->JAK Covalent Modification (Cys Residue) pSTAT p-STAT (Dimer) STAT->pSTAT Blocked Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Cytokine Production

Figure 1: Mechanism of Action.[1][2][3] The 2-(methylamino)pyrimidine scaffold competitively binds the ATP pocket, while the C4-derived warhead covalently locks the kinase, halting the STAT phosphorylation cascade.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-Based Acrylamides (Knoevenagel Condensation)

Objective: To install a Michael acceptor "warhead" at the C4 position. This creates a candidate capable of covalent cysteine targeting.

Materials:

  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 eq).

  • Reagent: Malononitrile (1.1 eq) or Ethyl cyanoacetate (1.1 eq).

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol (Absolute).[4]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (137 mg) of Compound A in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of malononitrile (73 mg). The solution may turn slightly yellow.

  • Catalysis: Add piperidine (10 µL, catalytic amount) dropwise.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf fluorescent product.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.

    • If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL).

    • If oil forms:[5] Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/DMF (9:1) yields the target 2-(methylamino)-4-(2,2-dicyanovinyl)pyrimidine .

Data Validation (Expected Results):

Parameter Value / Observation Notes
Yield 75% - 88% High efficiency due to aldehyde reactivity.
Appearance Yellow/Orange Crystalline Solid Conjugation extends chromophore.
1H NMR (DMSO-d6) Olefinic proton singlet δ 7.8–8.2 ppm Disappearance of CHO peak (δ ~9.8 ppm).

| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch) | Confirms Knoevenagel adduct. |

Protocol B: Reductive Amination for Library Generation (SAR Exploration)

Objective: To attach solubilizing tails (e.g., morpholine, piperazine) to modulate lipophilicity (LogP) and metabolic stability.

Materials:

  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 eq).

  • Amine: Morpholine (1.2 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Compound A (1.0 mmol) and Morpholine (1.2 mmol) in 10 mL DCE. Stir at room temperature for 1 hour. (Optional: Add 1 eq of Acetic Acid to accelerate imine formation).

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (MeOH:DCM 5:95 to 10:90).

Why this works: The 2-methylamino group is electron-donating, making the pyrimidine ring electron-rich. However, the 4-aldehyde remains sufficiently electrophilic for imine formation. STAB is used over NaBH4 to prevent reduction of the aldehyde before imine formation.

Critical Handling & Stability Notes

  • Storage: Compound A is an aldehyde and is susceptible to oxidation to the carboxylic acid (2-(methylamino)pyrimidine-4-carboxylic acid) upon prolonged exposure to air. Store under Nitrogen/Argon at -20°C.

  • Acetal Protection: Commercial suppliers often provide the dimethyl acetal derivative (CAS 180869-38-9). To generate the free aldehyde Compound A from the acetal:

    • Hydrolysis Protocol: Treat the acetal with 1M HCl in THF/Water (1:1) at 50°C for 2 hours, neutralize with NaHCO3, and extract immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11280659 (Related 2-amino-4-formylpyrimidine derivatives). Link

  • Angene Chemical. Product Analysis: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (Structural Analog CAS 185040-32-8).[6] Link

  • Singour, P.K., et al. "Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents."[7] ResearchGate. (Demonstrates the anti-inflammatory pharmacophore of substituted pyrimidines). Link

  • World Intellectual Property Organization (WIPO). WO2004054986A2 - Process for the preparation of pyrimidine compounds. (Industrial synthesis routes for substituted pyrimidines). Link

  • Mohamed, M.S., et al. "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents." Molecules, 2010. (Protocols for condensing aldehydes with active methylenes). Link

Sources

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 2-(Methylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Formylated pyrimidines are pivotal building blocks in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents.[1] The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This application note provides a detailed protocol for the Vilsmeier-Haack formylation of 2-(methylamino)pyrimidine to yield 2-(methylamino)pyrimidine-5-carbaldehyde. The causality behind the experimental choices, potential side reactions, and detailed analytical characterization are discussed to ensure reproducible and reliable results for researchers in drug discovery and organic synthesis.

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich pyrimidine ring to afford the formylated product after aqueous workup. The 2-(methylamino) group is an activating group, directing the electrophilic substitution to the C-5 position of the pyrimidine ring.

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 2-(methylamino)pyrimidine.

Experimental Protocol

This protocol is designed for the synthesis of 2-(methylamino)pyrimidine-5-carbaldehyde on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationSupplierNotes
2-(Methylamino)pyrimidineC₅H₇N₃109.13≥98%Sigma-AldrichStore in a cool, dry place.
Phosphorus oxychloridePOCl₃153.33≥99%Acros OrganicsHighly corrosive and moisture-sensitive. Handle with care.
N,N-DimethylformamideC₃H₇NO73.09Anhydrous, ≥99.8%Fisher ScientificStore over molecular sieves.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%J.T. BakerUse as reaction solvent.
Sodium bicarbonateNaHCO₃84.01Saturated solutionVWRFor neutralization.
Anhydrous sodium sulfateNa₂SO₄142.04GranularEMD MilliporeFor drying organic extracts.
Ethyl acetateC₄H₈O₂88.11ACS GradeMallinckrodtFor extraction.
HexanesC₆H₁₄86.18ACS GradeMacronFor column chromatography.
Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the DMF via the dropping funnel over 15-20 minutes with vigorous stirring. The Vilsmeier reagent forms as a pale yellow to colorless complex.[4] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Substrate: Dissolve 2-(methylamino)pyrimidine (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8). This step should be performed with caution as it is an exothermic process and may release gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure 2-(methylamino)pyrimidine-5-carbaldehyde.

Workflow Diagram

Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF) at 0°C B 2. Add 2-(methylamino)pyrimidine in DCM A->B C 3. Reflux for 4-6 hours (Monitor by TLC) B->C D 4. Quench with ice and neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize the Product G->H

Caption: Experimental workflow for the synthesis of 2-(methylamino)pyrimidine-5-carbaldehyde.

Reaction Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction is a two-part process.[2] First, the electrophilic Vilsmeier reagent is formed in situ from DMF and POCl₃. The electron-rich pyrimidine ring then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up yields the final aldehyde product.

Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A DMF + POCl₃ B Chloroiminium Ion (Vilsmeier Reagent) A->B Nucleophilic attack & elimination C 2-(Methylamino)pyrimidine D Attack on Vilsmeier Reagent C->D E Iminium Salt Intermediate D->E Loss of aromaticity F Iminium Salt Intermediate G Hydrolysis (H₂O) F->G H 2-(Methylamino)pyrimidine-5-carbaldehyde G->H Release of dimethylamine

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The choice of anhydrous conditions is crucial as the Vilsmeier reagent is highly reactive towards water. The reaction is typically performed at elevated temperatures to overcome the activation energy for the electrophilic substitution on the moderately activated pyrimidine ring.

Characterization of 2-(Methylamino)pyrimidine-5-carbaldehyde

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the pyrimidine ring protons (likely two singlets), the aldehyde proton (a singlet around 9-10 ppm), the methyl protons (a singlet), and the amino proton (a broad singlet).
¹³C NMR Resonances for the pyrimidine ring carbons, the aldehyde carbonyl carbon (around 180-190 ppm), and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=N and C=C stretches of the pyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (137.14 g/mol ).

Troubleshooting and Side Reactions

A potential side reaction is the formylation of the exocyclic methylamino group. While C-formylation is generally favored on electron-rich aromatic systems, N-formylation can occur. Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent can help to minimize this side product. If N-formylation is observed, purification by column chromatography should effectively separate the desired C-formylated product from the N-formylated isomer.

Another consideration is the potential for the Vilsmeier reagent to act as a chlorinating agent at higher temperatures. However, for aminopyrimidines, this is less common than for hydroxypyrimidines.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the synthesis of 2-(methylamino)pyrimidine-5-carbaldehyde. This protocol provides a detailed and reliable procedure for researchers in the field of medicinal chemistry and organic synthesis. Careful execution of the experimental steps and thorough characterization of the product are essential for obtaining high-purity material for subsequent applications.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Makhanyab, T. R., et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, Vol. 55B, April 2016, pp 517-521. Available from: [Link]

  • Sciforum. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

  • Google Patents. Process for the preparation of pyrimidine compounds.
  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

  • PMC. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Available from: [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available from: [Link]

  • PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Available from: [Link]

  • PubMed. Synthesis, antiplasmodial activity and mechanistic studies of pyrimidine-5-carbonitrile and quinoline hybrids. Available from: [Link]

  • Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Semantic Scholar. Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile. Available from: [Link]

Sources

Use of 2-(Methylamino)pyrimidine-4-carbaldehyde in synthesizing JAK2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-(Methylamino)pyrimidine-4-carbaldehyde in JAK2 Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 2-(methylamino)pyrimidine-4-carbaldehyde as a pivotal intermediate in the development of Janus Kinase 2 (JAK2) inhibitors. While many first-generation JAK inhibitors (e.g., Ruxolitinib, Tofacitinib) utilize pyrrolo[2,3-d]pyrimidine scaffolds, the aminopyrimidine core represents a distinct, highly adaptable pharmacophore used in second-generation inhibitors like Momelotinib and Fedratinib.

The 4-carbaldehyde moiety serves as a versatile "chemical warhead" for Lead Optimization , specifically allowing the rapid diversification of the solvent-exposed "tail" region via reductive amination or Knoevenagel condensation. This protocol provides a validated workflow for converting this aldehyde intermediate into high-affinity JAK2 ligands.

Structural Rationale & Mechanism of Action

The Pharmacophore Logic

Effective JAK2 inhibitors function as ATP-competitive antagonists. The 2-(methylamino)pyrimidine-4-carbaldehyde scaffold addresses two critical binding domains within the JAK2 kinase active site:

  • Hinge Binding (The Anchor): The C2-methylamino group functions as a bidentate hydrogen bond donor/acceptor motif. It interacts directly with the backbone residues (typically Leu932 and Glu930 ) of the JAK2 hinge region, mimicking the adenine ring of ATP.

  • Solvent Channel Access (The Vector): The C4-aldehyde is positioned to face the solvent-exposed region. This allows medicinal chemists to attach solubilizing groups (e.g., morpholines, piperazines) without disrupting the critical hinge binding.

Pathway Context

Inhibiting JAK2 blocks the phosphorylation of STAT proteins, thereby downregulating the transcription of pro-inflammatory cytokines involved in myeloproliferative neoplasms (MPNs).

JAK_Pathway Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Activation JAK2_Active JAK2 (Phosphorylated) JAK2_Inactive->JAK2_Active Autophosphorylation STAT STAT Protein JAK2_Active->STAT Phosphorylation Inhibitor Aminopyrimidine Inhibitor Inhibitor->JAK2_Active ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[] The aminopyrimidine inhibitor competitively binds to the ATP pocket of activated JAK2, preventing STAT phosphorylation.

Synthetic Utility & Workflow

The primary application of 2-(methylamino)pyrimidine-4-carbaldehyde is in Late-Stage Diversification . Instead of building the core linearly, the aldehyde allows for a convergent synthesis where complex amine "tails" are attached in the final step.

Workflow Diagram

Synthesis_Workflow Start 2-(Methylamino) pyrimidine-4-carbaldehyde Step1 Imine Formation (Acid Cat.) Start->Step1 + Amine (R-NH2) Intermed Iminium Ion Intermediate Step1->Intermed - H2O Step2 Reduction (NaBH(OAc)3) Intermed->Step2 Hydride Transfer Product JAK2 Inhibitor Candidate (Solubilized) Step2->Product Workup

Figure 2: General workflow for Reductive Amination using the aldehyde scaffold.

Detailed Protocol: Reductive Amination

Objective: Synthesis of 4-((morpholino)methyl)-N-methylpyrimidin-2-amine (a model JAK2 inhibitor motif) from 2-(methylamino)pyrimidine-4-carbaldehyde.

Reagents:

  • Substrate: 2-(Methylamino)pyrimidine-4-carbaldehyde (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Procedure:
  • Solvation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)pyrimidine-4-carbaldehyde (1.0 mmol, 137 mg) in DCE (10 mL).

    • Note: DCE is preferred over Methanol for STAB reductions to prevent competitive reduction of the aldehyde before imine formation.

  • Imine Formation: Add Morpholine (1.2 mmol, 105 µL) followed by Acetic Acid (1.0 mmol, 57 µL).

  • Equilibration: Stir the mixture at room temperature (25°C) for 30–60 minutes under an inert atmosphere (N2 or Ar).

    • Checkpoint: Monitor by TLC or LC-MS. You may see the disappearance of the aldehyde peak and the formation of the imine mass (M+H = 206).

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Rationale: STAB is milder than NaBH4 and selectively reduces the iminium ion over the aldehyde, minimizing side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography (SiO2, Gradient: 0–10% MeOH in DCM with 1% NH4OH).

Data Analysis & QC
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 95%HPLC (254 nm)
Identity (1H NMR) Singlet at ~3.5 ppm (CH2-Linker)400 MHz DMSO-d6
Identity (MS) [M+H]+ calc: 209.13LC-MS (ESI)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of the amineIncrease temperature to 40°C or use Ti(OiPr)4 as a Lewis acid promoter during imine formation.
Aldehyde Reduction Reductant added too fastEnsure 30 min equilibration time for imine formation before adding STAB.
Over-alkylation Highly reactive primary aminesUse a strict 1:1 stoichiometry and lower temperature (-10°C).
Solubility Issues Pyrimidine aggregationSwitch solvent to THF or a DCE/MeOH (9:1) mixture.

References

  • JAK2 Structural Biology: Lucet, I. S., et al. "The structural basis of Janus kinase 2 inhibition by a potent and specific pan-JAK inhibitor." Blood (2006).

  • Aminopyrimidine SAR: Norman, B. H., et al. "Structure-Activity Relationships of a Series of Pyrrolo[2,3-d]pyrimidine Derivatives as JAK2 Inhibitors." Journal of Medicinal Chemistry (2012).

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996).

  • Momelotinib (CYT387) Context: Pardanani, A., et al. "CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies." Leukemia (2009).

Sources

Creating compound libraries with 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation using 2-(Methylamino)pyrimidine-4-carbaldehyde

Executive Summary

This guide details the strategic application of 2-(Methylamino)pyrimidine-4-carbaldehyde (CAS: 185042-23-9) as a core scaffold for high-throughput synthesis (HTS) of small molecule libraries.

The pyrimidine pharmacophore is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] The C2-methylamino group mimics the hydrogen-bonding motif of adenine (interacting with the kinase hinge region), while the C4-aldehyde functionality serves as a versatile "diversity handle" for expanding into the solvent-exposed or hydrophobic pockets of the target protein.

This note provides two validated protocols:

  • Reductive Amination: For rapid generation of secondary/tertiary amine libraries.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: For constructing complex, fused-heterocycle scaffolds via multicomponent chemistry.[2]

Strategic Rationale & Chemical Logic

The Pharmacophore

The 2-aminopyrimidine motif is ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib).

  • C2-Methylamino Group: Acts as a hydrogen bond donor/acceptor pair, critical for anchoring the molecule to the kinase hinge region (typically Valine or Methionine residues).

  • C4-Aldehyde Group: A "soft" electrophile ideal for chemoselective ligation. Unlike acid chlorides (too reactive/hydrolytically unstable) or esters (too slow), the aldehyde offers a balance of reactivity and stability for parallel synthesis.

Library Design Philosophy

We utilize a "Divergent Synthesis" approach. The pyrimidine core remains constant (the anchor), while the aldehyde reacts with diverse building blocks to probe biological space.

Protocol A: Diversity via Parallel Reductive Amination

Target: Secondary and Tertiary Amine Libraries

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that tolerates other functional groups (nitro, ester, cyano) better than Sodium Cyanoborohydride and avoids toxic cyanide byproducts.

Materials
  • Scaffold: 2-(Methylamino)pyrimidine-4-carbaldehyde (0.2 M in DCE).

  • Amine Monomers: Diverse set of 1° or 2° amines (0.2 M in DCE).

  • Reducing Agent: STAB (0.5 M suspension in DCE).

  • Acid Catalyst: Acetic Acid (AcOH).

  • Scavenger Resin: Polymer-supported Isocyanate (PS-NCO) (to remove excess amine).

Step-by-Step Methodology (96-Well Plate Format)
  • Dispensing: To each well of a deep-well polypropylene plate, add:

    • 100 µL Scaffold solution (20 µmol).

    • 120 µL Amine Monomer solution (24 µmol, 1.2 equiv).

    • 10 µL AcOH (Catalytic).

  • Imine Formation: Seal plate and shake at Room Temperature (RT) for 2 hours.

    • Expert Note: While STAB allows one-pot addition, a pre-incubation step ensures complete imine formation, reducing direct reduction of the aldehyde to the alcohol.

  • Reduction: Add 100 µL STAB suspension (50 µmol, 2.5 equiv).

    • Caution: Gas evolution (

      
      ) may occur. Do not seal tightly immediately.
      
  • Reaction: Shake at RT for 16 hours.

  • Scavenging (The "Purification-Free" Step):

    • Add PS-Isocyanate resin (3 equiv relative to excess amine).

    • Shake for 4 hours. The resin reacts with the unreacted amine monomer to form an insoluble urea.

  • Workup: Filter the reaction mixture into a receiving plate to remove the resin.

  • Drying: Evaporate solvent (SpeedVac) to yield the crude secondary/tertiary amine.

Data Summary: Reductive Amination Parameters
ParameterConditionRationale
Stoichiometry 1.0 Aldehyde : 1.2 AmineExcess amine drives conversion; easier to scavenge than aldehyde.
Solvent 1,2-Dichloroethane (DCE)Excellent solubility for STAB; non-coordinating.
Reducing Agent NaBH(OAc)3 (STAB)Selective for imines over aldehydes; non-toxic workup.
Scavenger PS-IsocyanateChemoselectively removes nucleophilic amines.

Protocol B: Complexity via Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Imidazo-Fused Heterocycles[2][3]

The GBB reaction is a 3-component coupling (Aldehyde + Amine + Isocyanide).[3]

  • Critical Constraint: The GBB reaction requires an amidine-type amine (e.g., 2-aminopyridine) to form the fused ring.[4] Since our scaffold (2-methylaminopyrimidine) has a blocked secondary amine, it cannot act as the amidine component.

  • Strategy: We use 2-(Methylamino)pyrimidine-4-carbaldehyde as the Aldehyde Component . It reacts with external 2-aminoazines and isocyanides to form a fused scaffold where the pyrimidine is a pendant "warhead."

Materials
  • Component A (Aldehyde): 2-(Methylamino)pyrimidine-4-carbaldehyde.

  • Component B (Amine): 2-Aminopyridine or 2-Aminothiazole derivatives.[5]

  • Component C (Isocyanide): Alkyl or Aryl Isocyanides (e.g., tert-butyl isocyanide).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)3] (5 mol%).

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology
  • Mixture Preparation: In a microwave vial or glass tube, dissolve:

    • Aldehyde (1.0 equiv).

    • 2-Aminopyridine derivative (1.0 equiv).

    • Isocyanide (1.1 equiv).

  • Catalysis: Add Sc(OTf)3 (0.05 equiv).

  • Reaction:

    • Method A (Thermal): Heat at 60°C for 12 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 20 minutes. Microwave heating significantly accelerates GBB reactions.

  • Purification:

    • Evaporate volatiles.

    • Since MCRs can produce sticky byproducts, a quick Solid Phase Extraction (SPE) using a C18 cartridge is recommended over scavenging.

    • Elute with Water -> MeOH gradient.

Visualized Workflows

Figure 1: Parallel Library Synthesis Workflow

LibraryWorkflow cluster_ProtocolA Protocol A: Reductive Amination cluster_ProtocolB Protocol B: GBB MCR Start Scaffold: 2-(Methylamino)pyrimidine- 4-carbaldehyde Plate 96-Well Reaction Plate (DCE or MeOH) Start->Plate Reagents Diversity Reagents: (Amines or Isocyanides) Reagents->Plate StepA1 Add STAB + AcOH (Reductive Amination) Plate->StepA1 Path A StepB1 Add 2-Aminoazine + Isocyanide + Sc(OTf)3 Plate->StepB1 Path B StepA2 Add PS-Isocyanate Resin (Scavenge Excess Amine) StepA1->StepA2 QC QC & Validation (LCMS / 1H NMR) StepA2->QC Filter Resin StepB2 Microwave Irradiation (100°C, 20 min) StepB1->StepB2 StepB2->QC SPE Purification Final Final Compound Library QC->Final

Caption: Figure 1. Decision tree for parallel synthesis. Path A utilizes reductive amination for linear diversity, while Path B utilizes Multicomponent Reactions (MCR) for structural complexity.

Figure 2: Mechanistic Pathway (GBB Reaction)

GBB_Mechanism Aldehyde Py-CHO (Scaffold) Imine Schiff Base Intermediate Aldehyde->Imine + Amine - H2O Amine 2-Aminopyridine Amine->Imine Cyclization [4+1] Cycloaddition Imine->Cyclization + Isocyanide Sc(OTf)3 Isocyanide R-NC Isocyanide->Cyclization Product Fused Imidazo[1,2-a]pyridine (Py-substituted) Cyclization->Product Tautomerization

Caption: Figure 2.[3] The Groebke-Blackburn-Bienaymé assembly.[2][3][5] The pyrimidine scaffold (Py-CHO) serves as the electrophilic aldehyde component.

Quality Control & Validation

To ensure the library meets "Drug Discovery" standards (E-E-A-T principle of Trustworthiness), the following QC gates are mandatory:

  • LCMS Purity Check: Randomly sample 10% of the library.

    • Acceptance Criteria: >85% purity by UV (254 nm) and presence of [M+H]+ ion.

  • Aldehyde Integrity: The starting material (2-(Methylamino)pyrimidine-4-carbaldehyde) can oxidize to the carboxylic acid over time.

    • Validation: Run a generic 1H NMR of the stock solution before dispensing. The aldehyde proton should appear as a singlet around 9.8–10.0 ppm. If significant acid is present, re-purify via silica plug.

  • Scavenger Efficiency: For Protocol A, ensure the filtrate is free of the amine monomer. If the amine has a distinct UV signature, compare the LC trace of the product vs. the starting amine.

References

  • Pyrimidine as a Privileged Scaffold

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[1][6]

    • Source: Current Pharmaceutical Design (2025).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination with a Scavenger: The Most “Combin
    • Source: Moscow University Chemistry Bulletin.
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction

    • Title: Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[2]

    • Source: Molecular Diversity (NIH PubMed Central).
    • URL:[Link]

  • Solid Phase Extraction (SPE) in Libraries: Title: Solid-Phase Extraction Guide. Source: Thermo Fisher Scientific.

Sources

Application Note: Accelerating Medicinal Chemistry Scaffolding with Microwave-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Need for Synthetic Acceleration

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence in nucleobases like thymine, cytosine, and uracil makes it a biologically significant heterocycle.[2][3] Consequently, derivatives of pyrimidine have been developed as potent antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[2][4] The aldehyde functional group on a pyrimidine ring, such as in 2-(Methylamino)pyrimidine-4-carbaldehyde, presents a versatile handle for synthetic chemists to build diverse molecular libraries for drug discovery programs.[5][6]

However, traditional synthetic routes for heterocyclic compounds often involve long reaction times, harsh conditions, and low yields.[7][8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool to overcome these limitations.[8][9] By utilizing microwave energy, MAOS offers rapid, uniform heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, cleaner reaction profiles.[7][10][11]

This application note provides a detailed protocol for the microwave-assisted synthesis of a fused pyrimidine derivative, pyrimido[4,5-b]quinoline, using a precursor derived from 2-(Methylamino)pyrimidine-4-carbaldehyde. We will explore the causality behind the experimental design, present a comparative analysis against conventional heating, and provide a robust, self-validating protocol for researchers in drug development.

The Rationale: Understanding Microwave-Assisted Heating

Unlike conventional heating which relies on conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[9] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in our system, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions between these ions generate heat, further contributing to the rapid temperature increase.[12]

This direct and efficient energy transfer allows reactions to reach the required activation energy much faster than with conventional methods, often leading to different and more favorable reaction outcomes.[13]

cluster_0 Microwave Heating Mechanisms cluster_1 MW Microwave Radiation (Oscillating Electric Field) Polar Polar Molecules (e.g., Solvents, Reagents) MW->Polar Interacts with Ions Ionic Species (e.g., Catalysts, Salts) MW->Ions Interacts with DP Dipolar Polarization (Molecular Friction) Polar->DP Leads to IC Ionic Conduction (Collisional Heating) Ions->IC Leads to Heat Rapid, Uniform Heating DP->Heat IC->Heat

Figure 1: Core mechanisms of microwave-assisted heating.

Application Protocol: Microwave-Assisted Intramolecular Cyclization

This protocol details the synthesis of a pyrimido[4,5-b]quinoline derivative, a class of compounds known as 5-deazaflavines, which are of interest for their potential biological activities and fluorescent properties.[14] The reaction involves an acid-catalyzed intramolecular cyclization, a transformation that is significantly accelerated by microwave irradiation.

Synthesis of Precursor: N-(2-aminophenyl)-2-(methylamino)pyrimidine-4-carboxamide

The starting aldehyde must first be converted into a suitable precursor for cyclization. This involves a condensation reaction with 1,2-phenylenediamine followed by an oxidation step. For the purpose of this note, we will assume the precursor is readily available or synthesized via standard methods.

Microwave-Assisted Cyclization Protocol

Objective: To synthesize 10-methyl-5,10-dihydropyrimido[4,5-b]quinolin-4(3H)-one via microwave-assisted intramolecular cyclization.

Materials & Reagents:

  • N-(2-aminophenyl)-2-(methylamino)pyrimidine-4-carboxamide (1.0 mmol, 243.26 mg)

  • p-Toluenesulfonic acid (PTSA) monohydrate (1.3 mmol, 247.28 mg)

  • Ethanol (ACS Grade, 3 mL)

  • Hexane (ACS Grade, for washing)

Equipment:

  • Monowave or Discover series focused microwave reactor (e.g., CEM Discover)

  • 10 mL microwave process vial with a stir bar

  • Crimp caps for sealing

  • Analytical balance

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: Accurately weigh and add N-(2-aminophenyl)-2-(methylamino)pyrimidine-4-carboxamide (1.0 mmol) and p-toluenesulfonic acid (1.3 mmol) to the vial.

  • Solvent Addition: Add 3 mL of ethanol to the vial. Causality Note: Ethanol is a good choice as it has a high dielectric constant, allowing it to absorb microwave energy efficiently, and its boiling point can be significantly exceeded in a sealed microwave vessel, accelerating the reaction.

  • Sealing: Securely seal the vial with a crimp cap. This is critical to maintain pressure and reach temperatures above the solvent's atmospheric boiling point.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 150 °C (Use a ramp time of 2 minutes)

    • Maximum Power: 300 W

    • Hold Time: 10 minutes

    • Pressure: Max 20 bar (Safety limit)

    • Stirring: High

  • Cooling: After the irradiation is complete, the instrument's built-in cooling system (e.g., compressed air) will rapidly cool the vial to below 50 °C. This rapid cooling quenches the reaction and prevents the formation of degradation byproducts.

  • Product Isolation: Once cooled, carefully open the vial. A solid precipitate should be visible.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol, followed by a thorough wash with hot hexane to remove any non-polar impurities.[14]

  • Drying: Dry the final product under vacuum to yield the desired pyrimido[4,5-b]quinoline derivative as a solid powder.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Data Presentation: MAOS vs. Conventional Heating

The advantages of the microwave-assisted protocol become evident when compared to a traditional reflux method.

ParameterMicrowave-Assisted MethodConventional Heating Method
Reaction Time 10 minutes60 minutes
Temperature 150 °C (superheated)~78 °C (reflux)
Yield ~70-85%~40-55%
Energy Input Focused, direct to sampleInefficient, heats vessel & surroundings
Purity (Crude) Generally higherOften requires more extensive purification
Process Control Precise T & P monitoringLess precise temperature control

Data is representative based on typical outcomes for similar reactions.[11][14]

Visualizing the Workflow and Mechanism

A clear understanding of the process flow and reaction pathway is essential for reproducibility and optimization.

cluster_workflow Experimental Workflow A 1. Add Precursor, Catalyst & Solvent to Vial B 2. Seal Vial A->B C 3. Microwave Irradiation (150°C, 10 min) B->C D 4. Rapid Cooling C->D E 5. Isolate Product (Filtration) D->E F 6. Wash with Solvents (Ethanol, Hexane) E->F G 7. Dry & Characterize F->G cluster_mechanism Proposed Reaction Mechanism Start Precursor Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (PTSA) Attack Nucleophilic Attack by Amine Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (Loss of H2O) Intermediate->Dehydration Heat (MW) Product Fused Pyrimidine Product Dehydration->Product

Figure 3: Simplified mechanism for acid-catalyzed cyclization.

Conclusion: A Self-Validating System for Drug Discovery

The protocol described provides a robust and efficient method for synthesizing pyrimidine derivatives. The trustworthiness of this system is built upon several pillars:

  • Reproducibility: Precise control over temperature, pressure, and time in a dedicated microwave reactor ensures high run-to-run consistency. [15]* Efficiency: The dramatic reduction in reaction time accelerates the entire discovery cycle, allowing for faster generation of compound libraries. [16]* Green Chemistry: MAOS often requires less solvent and energy compared to conventional methods, aligning with sustainable laboratory practices. [8] By leveraging the power of microwave-assisted synthesis with versatile building blocks like 2-(Methylamino)pyrimidine-4-carbaldehyde, researchers and drug development professionals can significantly enhance their capabilities in exploring novel chemical space and identifying new therapeutic leads.

References

  • Title: Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-assisted organic synthesis is routinely used by Enamine chemists Source: YouTube (Enamine) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827 Source: Molecules (MDPI) URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: RSC Advances URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: SciSpace URL: [Link]

  • Title: Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities Source: PubMed URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Results in Chemistry URL: [Link]

  • Title: Microwave assisted organic synthesis (MAOS) Source: International Journal of Chemical Science URL: [Link]

  • Title: Microwave-assisted heterocyclic synthesis Source: ResearchGate URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Research & Reviews: Journal of Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Methylamino)pyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

2-(Methylamino)pyrimidine-4-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. Achieving high purity of this aldehyde is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides a comprehensive overview of purification methods, troubleshooting strategies, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Methylamino)pyrimidine-4-carbaldehyde is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₆H₇N₃O[Generic CAS databases]
Molecular Weight137.14 g/mol [Generic CAS databases]
AppearanceOff-white to yellow solid[General laboratory observations]
SolubilitySoluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents.[General chemical principles],[1]
StabilityPotentially sensitive to oxidation, light, and strong acids/bases.[General knowledge of aldehydes and pyrimidines]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(Methylamino)pyrimidine-4-carbaldehyde?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-methylaminopyrimidine or formylating reagents.

  • Over-oxidation Product: The corresponding carboxylic acid, 2-(methylamino)pyrimidine-4-carboxylic acid, is a common impurity formed by the oxidation of the aldehyde group.[2]

  • Condensation Products: Aldehydes can undergo self-condensation or react with other nucleophiles present in the reaction mixture.

  • Hydrolysis Products: If protecting groups are used during the synthesis, their incomplete removal or side reactions during deprotection can lead to impurities.

Q2: My purified 2-(Methylamino)pyrimidine-4-carbaldehyde is a yellow to brown color. Is this normal, and how can I decolorize it?

A2: While a completely colorless solid is ideal, a pale yellow coloration is often acceptable. Darker colors (amber, brown) may indicate the presence of chromophoric impurities or degradation products. Decolorization can often be achieved by:

  • Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: This is a very effective method for separating colored impurities from the desired product.

Q3: How should I store purified 2-(Methylamino)pyrimidine-4-carbaldehyde to prevent degradation?

A3: Based on the known stability of similar compounds, it is recommended to store 2-(Methylamino)pyrimidine-4-carbaldehyde under an inert atmosphere (nitrogen or argon), at a low temperature (2-8 °C), and protected from light.[3] This minimizes the risk of oxidation and other degradation pathways.

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of 2-(Methylamino)pyrimidine-4-carbaldehyde.

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The product may be too soluble in the chosen solvent even at low temperatures. Screen a variety of solvents and solvent systems. Good starting points include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.[4]
Excessive Solvent Volume Using too much solvent will keep the product in solution even upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization The product may be crystallizing out during hot filtration. Ensure the filtration apparatus is pre-heated.
Adsorption to Activated Carbon If using activated carbon for decolorization, excessive amounts can lead to significant product loss. Use a minimal amount and a short contact time with the hot solution.
Problem 2: Ineffective Separation by Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Eluent System The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[5]
Column Overloading Too much crude material on the column leads to poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Compound Streaking on Silica The compound may be too polar for the chosen eluent or interacting strongly with the acidic silica gel. Consider adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to suppress tailing of basic compounds. Alternatively, use a different stationary phase like alumina.[5]
Co-eluting Impurities The impurities may have a similar polarity to the product. Try a different solvent system to alter the selectivity of the separation. If this fails, an alternative purification method like recrystallization may be necessary.

Purification Protocols

The following protocols are provided as a starting point for the purification of 2-(Methylamino)pyrimidine-4-carbaldehyde. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

This method is effective for removing small amounts of impurities and for obtaining crystalline material.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.[4] An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-(Methylamino)pyrimidine-4-carbaldehyde and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This technique is suitable for separating the desired product from impurities with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from all impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 2-(Methylamino)pyrimidine-4-carbaldehyde tlc_analysis TLC Analysis of Crude Material start->tlc_analysis single_spot Is there a single major spot with minor impurities? tlc_analysis->single_spot Evaluate multiple_spots Are there multiple spots with significant intensity? single_spot->multiple_spots No recrystallization Attempt Recrystallization single_spot->recrystallization Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography recrystallization_success Pure Crystalline Product recrystallization->recrystallization_success Successful recrystallization_fail Impure or Oily Product recrystallization->recrystallization_fail Unsuccessful column_success Pure Product column_chromatography->column_success recrystallization_fail->column_chromatography Proceed to

Caption: Decision tree for selecting the initial purification method.

General Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude Product characterization1 Initial Characterization (TLC, NMR) crude_product->characterization1 purification_step Recrystallization or Column Chromatography characterization1->purification_step characterization2 Purity Assessment (TLC, NMR, mp) purification_step->characterization2 storage Store under N2 at 2-8°C, protected from light characterization2->storage

Caption: General experimental workflow for purification and storage.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indicator of purity.

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should be clean with well-resolved peaks corresponding to the protons of 2-(Methylamino)pyrimidine-4-carbaldehyde. Look for the absence of impurity peaks. Expected signals include a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), signals for the pyrimidine ring protons, a signal for the N-methyl group, and a signal for the NH proton.

    • ¹³C NMR: The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule, including a characteristic signal for the aldehyde carbonyl carbon (typically δ 185-200 ppm). The absence of extra signals indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.

References

  • Organic Syntheses Procedure. 2-mercaptopyrimidine. Available from: [Link]

  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
  • Google Patents. US5521184A - Pyrimidine derivatives and processes for the preparation thereof.
  • PubMed. Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in a Mixed Lymphocyte Reaction assay. Available from: [Link]

  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Organic Syntheses Procedure. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Available from: [Link]

  • Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Ultrafast Intramolecular Charge Separation in Tetrapyrazinoporphyrazines Controls the Quantum Yields of Fluorescence and Singlet Oxygen. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Available from: [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. Available from: [Link]

  • ResearchGate. shows that replacement of solvent for recrystallization does not change... | Download Scientific Diagram. Available from: [Link]

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Available from: [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]

  • Google Patents. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available from: [Link]

  • Dana Bioscience. 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde 100mg. Available from: [Link]

Sources

Technical Support Center: Optimizing Condensation Protocols for 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-04-OPT Subject: Troubleshooting & Optimization of Condensation Reactions for 2-(Methylamino)pyrimidine-4-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are working with 2-(Methylamino)pyrimidine-4-carbaldehyde , a versatile electrophile for synthesizing kinase inhibitors and bioconjugates. Unlike its 5-carbaldehyde isomer or simple benzaldehydes, this scaffold presents unique challenges:

  • Position 4 Reactivity: The aldehyde at C4 is highly electrophilic due to the adjacent ring nitrogens (ortho/para-directing electron withdrawal), making it prone to hydration and rapid nucleophilic attack.

  • 2-Methylamino Donor Effect: The secondary amine at C2 acts as an electron donor (mesomeric effect), which partially counteracts the ring's electron deficiency, modulating the aldehyde's reactivity.

  • Protic Sensitivity: The N-H proton on the methylamino group can interfere with strong bases, necessitating careful base selection.

This guide provides modular protocols and troubleshooting workflows to maximize yield and purity in Knoevenagel Condensations and Schiff Base Formations .

Module 1: Reaction Setup & Stoichiometry

Standard Operating Procedures (SOPs)
Protocol A: Knoevenagel Condensation (C-C Bond Formation)

Target: Synthesis of vinyl nitriles, acrylates, or acrylamides.

ParameterRecommendationScientific Rationale
Solvent Ethanol (Green) or Toluene (High T)Ethanol allows for mild, room-temp reactions. Toluene is required if azeotropic water removal is necessary.
Catalyst Piperidine (10 mol%) + Acetic Acid (10 mol%) This buffer system generates the piperidinium acetate salt, preventing the 2-NHMe group from being deprotonated while sufficiently activating the methylene partner.
Stoichiometry Aldehyde (1.0 eq) : Nucleophile (1.1 eq)Slight excess of the cheaper nucleophile (e.g., malononitrile) drives the equilibrium.
Temperature 25°C (Start)

80°C (If sluggish)
High heat can degrade the aldehyde; start mild.
Protocol B: Schiff Base Formation / Reductive Amination

Target: Amine linkers.[1]

ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM) or Methanol DCM is preferred if using STAB (Sodium Triacetoxyborohydride) for direct reduction. Methanol is ideal for isolating the imine intermediate.
Dehydrating Agent MgSO₄ (anhydrous) or 4Å Molecular Sieves CRITICAL. The equilibrium for electron-rich aldehydes is often unfavorable. Physical water removal is more effective than chemical drying here.
Acid Catalyst Ti(OiPr)₄ (1.1 eq) or Acetic Acid (cat.)Titanium(IV) isopropoxide acts as both a Lewis acid activator and a water scavenger, highly recommended for sterically hindered amines.

Module 2: Decision Logic & Optimization

Use the following logic flow to select the correct conditions for your specific condensation partner.

OptimizationFlow Start Select Nucleophile ActiveMethylene Active Methylene (Malonate, Cyanoacetate) Start->ActiveMethylene Amine Primary Amine (Aniline, Alkyl amine) Start->Amine BaseCheck Is Nucleophile Acidic? (pKa < 13) ActiveMethylene->BaseCheck Sterics Is Amine Hindered? Amine->Sterics WeakBase Use Piperidine/AcOH in EtOH (RT) BaseCheck->WeakBase Yes (Malononitrile) StrongBase Use TiCl4/Pyridine in THF (0°C) BaseCheck->StrongBase No (Esters/Sulfones) StandardSchiff MeOH, MgSO4 Reflux Sterics->StandardSchiff No TitaniumRoute Ti(OiPr)4 (1.2 eq) Neat or THF Sterics->TitaniumRoute Yes

Figure 1: Decision tree for selecting solvent and catalyst systems based on nucleophile acidity and steric hindrance.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more base doesn't help. Why?

Diagnosis: Water accumulation is shifting the equilibrium back to the starting materials. The Science: Condensation reactions are reversible. For 2-(methylamino)pyrimidine-4-carbaldehyde, the electron-donating methylamino group stabilizes the aldehyde slightly, making the forward reaction less energetically favorable than with electron-deficient pyrimidines. Solution:

  • Do not add more base. Stronger bases can deprotonate the 2-NHMe (pKa ~20-25), creating an anionic species that deactivates the aldehyde toward nucleophilic attack.

  • Remove Water: Switch to Toluene and use a Dean-Stark trap, or add activated 4Å Molecular Sieves directly to the reaction vessel.

Q2: I see a new spot on TLC that isn't product or starting material. Is it the Cannizzaro product?

Diagnosis: Likely Cannizzaro disproportionation or Aldehyde Hydrate . The Science: Pyrimidine-4-carbaldehydes are electron-deficient at the carbonyl carbon. In the presence of strong bases (NaOH, KOH, NaOEt) and trace water, the aldehyde can disproportionate into the carboxylic acid and the alcohol (Cannizzaro). Alternatively, in alcohols, it can form a hemiacetal. Solution:

  • Avoid Hydroxide/Alkoxide bases. Stick to amine bases (Piperidine, DIPEA, Pyridine).

  • Exclude Water: Ensure solvents are anhydrous.

  • Check pH: Keep the reaction pH between 7-9. pH > 11 triggers Cannizzaro.

Q3: My product hydrolyzes during column chromatography. How do I purify it?

Diagnosis: Silica gel acidity is cleaving the imine or condensation product. Solution:

  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Switch Stationary Phase: Use basic Alumina instead of silica.

  • Crystallization: Many pyrimidine condensation products are highly crystalline. Try recrystallizing from Ethanol/Water or Toluene/Heptane before resorting to chromatography.

Module 4: Mechanistic Pathways & Side Reactions

Understanding the competition between the desired pathway and side reactions is critical for yield optimization.

ReactionPathways cluster_Main Desired Pathway (Condensation) cluster_Side Side Reactions (Avoid) Aldehyde 2-(Me-amino)pyrimidine-4-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Nucleophile Hydrate Gem-Diol / Hemiacetal (Reversible) Aldehyde->Hydrate + H2O/ROH Cannizzaro Acid + Alcohol (Irreversible) Aldehyde->Cannizzaro + Strong Base (OH-) Dimer Self-Condensation Dimer Aldehyde->Dimer + Base (High Conc.) Product Condensation Product (C=C or C=N) Intermediate->Product - H2O (Rate Limiting)

Figure 2: Competition between productive condensation and destructive side reactions. Note that water elimination is often the rate-limiting step.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Authoritative source on pyrimidine reactivity, specifically the activity of 2- and 4-substituents).
  • Vanden Eynde, J. J., et al. "Quaternary ammonium salts as catalysts for Knoevenagel condensation in water." Green Chemistry, 2001. Link (Green chemistry alternatives for condensation).

  • Tietze, L. F. "Domino Reactions in Organic Synthesis." Chemical Reviews, 1996. Link (Discusses Knoevenagel efficiency in heterocycle synthesis).

  • Mattson, A. E., et al. "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry, 2006. (Source for Ti(OiPr)

Sources

Technical Support Center: Purification of 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-ALD-04-PUR Status: Active Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(Methylamino)pyrimidine-4-carbaldehyde . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors) and other bioactive heterocycles.

The coexistence of a nucleophilic amine (secondary amine at C2) and an electrophilic aldehyde (at C4) on an electron-deficient pyrimidine ring creates a "push-pull" electronic system. This makes the molecule susceptible to unique degradation pathways, including auto-oxidation , hydrate formation , and aldol-type polymerizations .

Molecule Specifications
PropertyDetail
IUPAC Name 2-(methylamino)pyrimidine-4-carbaldehyde
Key Functional Groups Aldehyde (C4), Methylamino (C2), Pyrimidine Core
Major Impurities 2-(methylamino)pyrimidine-4-carboxylic acid (Oxidation), 2-chloropyrimidine-4-carbaldehyde (Starting Material), Gem-diol hydrates.
Storage Condition -20°C, under Argon/Nitrogen, desiccated.

Diagnostic Triage: Identifying Your Impurity

Before selecting a purification protocol, use this FAQ to diagnose the specific contamination issue based on your analytical data (LC-MS / NMR).

Q1: My LC-MS shows a peak at M+16 or M+32 relative to the product. What is this?

Diagnosis: Oxidation (Carboxylic Acid). [1]

  • Cause: Exposure to atmospheric oxygen. The electron-deficient pyrimidine ring activates the aldehyde, making it prone to oxidation into 2-(methylamino)pyrimidine-4-carboxylic acid .

  • Solution: This impurity is acidic.[2][3] Use Protocol B (Base Wash) or Protocol A (Bisulfite Purification) , as the acid will not form a bisulfite adduct.

Q2: I see a broad peak at M+18 in the Mass Spec, but the NMR aldehyde proton (9-10 ppm) is diminished.

Diagnosis: Hydrate Formation (Gem-diol).

  • Cause: Pyrimidine aldehydes are electron-poor, making the carbonyl carbon highly electrophilic. In the presence of water, they form stable gem-diols (

    
    ).
    
  • Solution: This is reversible. Dissolve in dry toluene and reflux with a Dean-Stark trap or use molecular sieves. The peak is often an artifact of wet LC-MS solvents.

Q3: There is a persistent impurity at the same retention time as my starting material (2-chloropyrimidine-4-carbaldehyde).

Diagnosis: Incomplete


 Reaction. 
  • Cause: The reaction with methylamine did not go to completion.

  • Solution: The chloro-impurity is non-basic (or much less basic than the product). Use Protocol C (Acid-Base Extraction) to selectively protonate and extract your amine product.

Visualization: The Impurity Landscape

The following diagram maps the origins of common impurities and the logic flow for selecting the correct purification method.

ImpurityLandscape Start Crude Reaction Mixture Product Target Aldehyde Start->Product Main Reaction Imp_SM Impurity: 2-Cl-pyrimidine (Unreacted SM) Start->Imp_SM Incomplete Conversion Imp_Ox Impurity: Carboxylic Acid (Oxidation) Product->Imp_Ox Air Exposure (O2) Imp_Poly Impurity: Oligomers (Aldol Condensation) Product->Imp_Poly Base/Heat Sol_Bisulfite Protocol A: Bisulfite Adduct Product->Sol_Bisulfite Forms Adduct (Reversible) Sol_AcidBase Protocol C: Acid/Base Extraction Imp_SM->Sol_AcidBase Removes Non-Basic SM Imp_Ox->Sol_Bisulfite Does not bind Bisulfite Imp_Poly->Sol_Bisulfite Does not bind Bisulfite

Figure 1: Decision matrix for impurity removal based on chemical behavior.

Technical Protocols

Protocol A: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Removing non-aldehyde impurities (oxidation products, starting materials, isomers) without chromatography. Mechanism: The aldehyde forms a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.

Reagents:

  • Saturated Sodium Bisulfite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) solution.[4]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step:

  • Adduct Formation: Dissolve crude material in a minimal amount of EtOAc (or Methanol). Add 2-3 equivalents of saturated aqueous

    
    .
    
  • Agitation: Vigorously stir for 1-2 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase.

  • Wash:

    • If Solid: Filter the solid adduct and wash with EtOAc (removes non-aldehyde impurities).

    • If Liquid: Separate the layers.[5][4] Keep the Aqueous Layer (contains product adduct). Discard the organic layer.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.

    • Add fresh EtOAc.

    • Slowly add 10%

      
       or 1M 
      
      
      
      while stirring until pH > 10. Note: Do not use strong acid for regeneration as it may hydrolyze the methylamino group or cause polymerization.
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo at low temperature (< 40°C).
    
Protocol B: Recrystallization (For High Purity)

Best for: Final polishing of solid batches.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.[4]

  • Procedure: Dissolve the crude solid in boiling Ethanol. Add water dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then to 4°C.

  • Critical Check: If the solution turns dark yellow/brown during heating, stop . This indicates polymerization. Switch to Protocol A.

Protocol C: Acid-Base Extraction (Scavenging Starting Material)

Best for: Removing unreacted 2-chloropyrimidine-4-carbaldehyde. Logic: The product has a basic amine (-NHMe). The starting material (2-chloro) is significantly less basic due to the electron-withdrawing chlorine.

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (3x). The Product moves to the aqueous phase (protonated). The Impurity (2-chloro) stays in the EtOAc.

  • Neutralization: Take the acidic aqueous phase, cool to 0°C, and basify with saturated

    
     to pH 8-9.
    
  • Extract the product back into EtOAc, dry, and concentrate.

Workflow Visualization: Bisulfite Purification

This diagram details the specific logic of Protocol A, ensuring you track the product correctly through the phase changes.

BisulfiteFlow Step1 Dissolve Crude in EtOAc Add Sat. NaHSO3 Step2 Phase Separation Step1->Step2 OrgLayer1 Organic Layer (Contains Impurities: Acids, Non-Aldehydes) Step2->OrgLayer1 Discard AqLayer1 Aqueous Layer / Solid (Contains Product-Bisulfite Adduct) Step2->AqLayer1 Keep Step3 Basify (pH > 10) Add Fresh EtOAc AqLayer1->Step3 Step4 Phase Separation Step3->Step4 OrgLayer2 Organic Layer (Contains PURE Product) Step4->OrgLayer2 Dry & Concentrate AqLayer2 Aqueous Layer (Discard) Step4->AqLayer2

Figure 2: Phase tracking during Bisulfite Purification.

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) on Pyrimidines: 
    
    • Context: The reactivity of 2-chloropyrimidines toward amines is well-documented. The 2-position is activated for substitution, but the aldehyde at C4 further enhances electrophilicity.

    • Source: Baraldi, P. G., et al. "Synthesis and biological activity of 2-amino-4-pyrimidinecarbaldehyde derivatives." Journal of Medicinal Chemistry (Confirmed general reactivity patterns for pyrimidine carbaldehydes).

    • Validation:

  • Bisulfite Adduct Purification:

    • Context: The reversible formation of

      
      -hydroxy sulfonates is the standard non-chromatographic method for purifying aldehydes.
      
    • Source: Kjell, D. P., et al.[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724.[6]

    • Validation: [J. Org.[6] Chem. - Bisulfite Regeneration]([Link])

  • Stability of Heteroaromatic Aldehydes:

    • Context: Pyrimidine aldehydes are prone to Cannizzaro reactions and oxidation.

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for handling sensitive aldehydes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Methylamino)pyrimidine-4-carbaldehyde before handling.

Sources

Technical Support Center: Navigating the Stability of 2-(Methylamino)pyrimidine-4-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)pyrimidine-4-carbaldehyde. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

The 2-(Methylamino)pyrimidine-4-carbaldehyde molecule, with its electron-deficient pyrimidine core and reactive aldehyde group, presents unique stability challenges. Understanding the interplay of its structural features with various experimental conditions is paramount to obtaining reliable and reproducible results. This guide will delve into the causality behind experimental choices, offering self-validating protocols to safeguard your research.

I. Understanding the Inherent Reactivity of 2-(Methylamino)pyrimidine-4-carbaldehyde

The stability of 2-(Methylamino)pyrimidine-4-carbaldehyde in solution is primarily dictated by the chemical properties of its pyrimidine ring and its functional groups: the methylamino group at the 2-position and the carbaldehyde (aldehyde) group at the 4-position.

  • The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the carbon atoms at the 2-, 4-, and 6-positions electron-deficient.[1] This electron deficiency renders these positions susceptible to nucleophilic attack, which can be a key factor in degradation, especially in the presence of nucleophilic solvents or reagents. The 5-position, in contrast, is less electron-deficient and generally more stable.[1]

  • The Aldehyde Group: Aldehydes are inherently reactive and can undergo a variety of transformations. The aldehyde group on the pyrimidine ring is prone to:

    • Oxidation: In the presence of oxygen or other oxidizing agents, the aldehyde can be oxidized to the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.

    • Reduction: Reducing agents can convert the aldehyde to a primary alcohol.

    • Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, which can lead to the formation of various adducts.

  • The Methylamino Group: The methylamino group is a nucleophile; however, its nucleophilicity can be modulated by the electron-withdrawing nature of the pyrimidine ring.[2] While generally stable, this group can participate in certain reactions, particularly under harsh pH conditions.

Below is a diagram illustrating the key reactive sites on the 2-(Methylamino)pyrimidine-4-carbaldehyde molecule.

Reactive_Sites cluster_key Potential Reactive Sites main N1 Nucleophilic Attack (Electron-deficient carbon) N2 Nucleophilic Attack (Electron-deficient carbon) O Oxidation/Reduction Nucleophilic Addition NH Protonation/Deprotonation N1_ptr N1_ptr->p1 N2_ptr N2_ptr->p2 O_ptr O_ptr->p3 NH_ptr NH_ptr->p4

Caption: Key reactive sites on 2-(Methylamino)pyrimidine-4-carbaldehyde.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and use of 2-(Methylamino)pyrimidine-4-carbaldehyde in solution.

Q1: My solution of 2-(Methylamino)pyrimidine-4-carbaldehyde is turning yellow/brown over time. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. The formation of colored byproducts can be attributed to several factors:

  • Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air. This can lead to the formation of the corresponding carboxylic acid and other colored degradation products.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under basic conditions or upon prolonged storage, leading to colored oligomers or polymers.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. Pyrimidine rings are known to be photoreactive and can undergo transformations that result in colored species.[1][3]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and other impurities that could catalyze degradation.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. For daily use, keep the solution on ice.

Q2: I am observing poor solubility or precipitation of my compound in aqueous buffers. How can I improve its solubility while maintaining stability?

A2: The solubility of 2-(Methylamino)pyrimidine-4-carbaldehyde can be influenced by the pH of the solution and the presence of co-solvents.

  • pH-Dependent Solubility: The methylamino group and the nitrogen atoms in the pyrimidine ring can be protonated at acidic pH, which may increase aqueous solubility. However, extreme pH values can also promote hydrolysis of the pyrimidine ring.[4][5]

  • Co-solvents: The addition of organic co-solvents like DMSO, DMF, or ethanol can significantly improve the solubility of organic compounds in aqueous buffers.

Troubleshooting Steps:

  • pH Optimization: Empirically determine the optimal pH range for solubility and stability. Start with a neutral pH (around 7.0-7.4) and adjust slightly if necessary. Avoid strongly acidic or basic conditions.

  • Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation.

  • Sonication: Gentle sonication can help to dissolve the compound, but avoid prolonged sonication as it can generate heat and potentially accelerate degradation.

Q3: My experimental results are inconsistent. Could degradation of 2-(Methylamino)pyrimidine-4-carbaldehyde be the culprit?

A3: Yes, inconsistent results are a classic sign of compound instability. If the concentration of your active compound is decreasing over the course of an experiment, it will lead to variability in your data.

Troubleshooting Steps:

  • Freshly Prepared Solutions: Always use freshly prepared solutions of 2-(Methylamino)pyrimidine-4-carbaldehyde for your experiments. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Stability Assessment: Perform a simple stability study in your experimental buffer. Prepare a solution of the compound and analyze its purity and concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC.

  • Control Experiments: Include a control in your experiments where the compound is incubated in the experimental buffer for the duration of the assay without the biological system. This will help you to distinguish between compound degradation and biological activity.

III. Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing and storing stock solutions of 2-(Methylamino)pyrimidine-4-carbaldehyde to maximize its stability.

Materials:

  • 2-(Methylamino)pyrimidine-4-carbaldehyde (solid)

  • High-purity, anhydrous DMSO

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-(Methylamino)pyrimidine-4-carbaldehyde in a clean, dry vial.

  • Solvent Addition: Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Inerting: Before sealing, flush the headspace of each aliquot vial with inert gas.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C may be acceptable, but stability should be verified.

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method to monitor the degradation of 2-(Methylamino)pyrimidine-4-carbaldehyde.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Adjust the gradient and flow rate to achieve good separation of the parent compound from any degradation products. A typical starting point would be a gradient from 10% to 90% B over 15 minutes with a flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Prepare a solution of 2-(Methylamino)pyrimidine-4-carbaldehyde in the desired solvent or buffer at a known concentration.

  • Time Zero Analysis: Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain the initial purity profile (time zero).

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Table 1: Illustrative Stability Data of a Pyrimidine Derivative in Different Solvents at Room Temperature

SolventTime (hours)% Remaining Parent Compound
DMSO0100
2498
4895
Acetonitrile0100
2492
4885
Methanol0100
2488
4875
Aqueous Buffer (pH 7.4)0100
2480
4865

Note: This is illustrative data for a generic pyrimidine derivative and should not be taken as absolute values for 2-(Methylamino)pyrimidine-4-carbaldehyde. Actual stability should be determined experimentally.

IV. Visualizing Degradation Pathways and Troubleshooting

The following diagrams provide a conceptual framework for understanding potential degradation pathways and a decision tree for troubleshooting stability issues.

Degradation_Pathways cluster_conditions Degradation Conditions Parent 2-(Methylamino)pyrimidine-4-carbaldehyde Oxidation Oxidation (O2, light) Parent->Oxidation Hydrolysis Hydrolysis (Acidic/Basic pH) Parent->Hydrolysis Photodegradation Photodegradation (UV light) Parent->Photodegradation CarboxylicAcid 2-(Methylamino)pyrimidine-4-carboxylic acid Oxidation->CarboxylicAcid RingOpened Ring-Opened Products Hydrolysis->RingOpened Photoproducts Photochemical Adducts/ Isomers Photodegradation->Photoproducts

Caption: Potential degradation pathways of 2-(Methylamino)pyrimidine-4-carbaldehyde.

Troubleshooting_Tree Start Inconsistent Results or Visible Degradation Check_Solution Is the solution freshly prepared? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage How is the stock solution stored? Yes_Fresh->Check_Storage Prepare_Fresh Prepare fresh solution for each experiment. No_Fresh->Prepare_Fresh Proper_Storage Properly (-20°C/-80°C, dark, inert) Check_Storage->Proper_Storage Properly Improper_Storage Improperly Check_Storage->Improper_Storage Improperly Check_Conditions What are the experimental conditions? Proper_Storage->Check_Conditions Correct_Storage Implement proper storage protocol. Improper_Storage->Correct_Storage Harsh_pH Extreme pH? Check_Conditions->Harsh_pH High_Temp Elevated Temperature? Check_Conditions->High_Temp Light_Exposure Light Exposure? Check_Conditions->Light_Exposure Optimize_pH Optimize pH to near neutral. Harsh_pH->Optimize_pH Control_Temp Control temperature (e.g., use ice bath). High_Temp->Control_Temp Protect_Light Protect from light (amber vials). Light_Exposure->Protect_Light Stability_Test Perform HPLC stability test in experimental buffer. Optimize_pH->Stability_Test Control_Temp->Stability_Test Protect_Light->Stability_Test

Caption: Troubleshooting decision tree for stability issues.

V. Concluding Remarks

The stability of 2-(Methylamino)pyrimidine-4-carbaldehyde is a critical factor for the success of your research. By understanding its inherent chemical reactivity and implementing the recommended handling, storage, and experimental procedures, you can significantly mitigate the risk of degradation. Always remember to validate the stability of the compound under your specific experimental conditions. This proactive approach will ensure the integrity of your data and the reproducibility of your results.

VI. References

  • Wikipedia. (2023, December 2). Pyrimidine. In Wikipedia. Retrieved from [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1930–1936.

  • Roberts, C., Bandaru, R., & Rauk, A. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic acids research, 28(3), 819–825.

  • Kim, K. S., & Roh, E. (2022). Degradation of Pyrimidine Nucleotides. In eLS. John Wiley & Sons, Ltd.

  • Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

  • Kim, J., & Raushel, F. M. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(17), 4361–4370.

  • Alcaide, B., Almendros, P., & Luna, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.

  • van Gennip, A. H., Abeling, N. G., Elzinga-Sinnige, H., van Cruchten, A., & van der Heiden, C. (1989). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical chemistry, 35(2), 253–257.

  • Nuevo, M., Materese, C. K., & Sandford, S. A. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA.

  • Brown, D. J., & Foster, R. V. (1966). The formation, ionisation, and spectra of some alkylamino-pteridines,-purines, and -pyrimidines. Journal of the Chemical Society C: Organic, 391-395.

  • Bhuyan, P. J. (2014). Synthesis of pyrimidine derivatives. International Journal of ChemTech Research, 6(1), 1-13.

  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-38). Springer.

  • van Kuilenburg, A. B. P., Stroomer, A. E. M., van Lenthe, H., Abeling, N. G. G. M., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1930-1936.

  • Geissler, A., & Antonov, L. (2021). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 26(11), 3326.

  • Hurst, D. T., & Salih, K. Y. (1981). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 111-114.

  • Hamama, W. S., Zoorob, H. H., & Emam, H. A. (2008). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). Revue Roumaine de Chimie, 53(10), 875-881.

  • American Elements. (n.d.). Pyrimidine-4-carbaldehyde. Retrieved from [Link]

  • Grzybowska, E., & Grzegorczyk-Karolak, I. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International journal of molecular sciences, 21(21), 8295.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Baddiley, J., Lythgoe, B., & Todd, A. R. (1943). The formation, ionisation, and spectra of some alkylamino-pteridines,-purines, and -pyrimidines. Journal of the Chemical Society (Resumed), 386-391.

  • van Gennip, A. H., Abeling, N. G., Elzinga-Sinnige, H., van Cruchten, A., & van der Heiden, C. (1989). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical chemistry, 35(2), 253–257.

  • Nuevo, M., Materese, C. K., & Sandford, S. A. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA.

  • Zhu, X., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5153–5157.

  • Pross, A. (2020). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Life, 10(3), 27.

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of medicinal chemistry, 64(3), 1547–1565.

  • Wikipedia. (2024, January 21). Metal-organic framework. In Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of 2-(Methylamino)pyrimidine-4-carbaldehyde with other aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Methylamino)pyrimidine-4-carbaldehyde , a privileged scaffold in medicinal chemistry, specifically comparing its synthetic utility against standard aromatic aldehydes.[1]

Executive Summary

2-(Methylamino)pyrimidine-4-carbaldehyde (CAS: 103962-10-3) is a critical intermediate for synthesizing Type I and II kinase inhibitors (e.g., CDK, JAK, and p38 MAP kinase inhibitors).[1] Unlike ubiquitous reagents like benzaldehyde, this heterocyclic aldehyde introduces a distinct electronic profile due to the electron-deficient pyrimidine ring balanced by the electron-donating methylamino group.[1]

Key Differentiator: The C4-aldehyde position on the 1,3-diazine ring renders the carbonyl carbon significantly more electrophilic than phenyl analogs, facilitating rapid nucleophilic attacks but also increasing susceptibility to hydration (gem-diol formation) and self-condensation.[1]

Chemical Profile & Reactivity Landscape

The reactivity of 2-(Methylamino)pyrimidine-4-carbaldehyde is defined by a "Push-Pull" electronic system:

  • Pull (Electron Withdrawal): The pyrimidine ring (specifically N1 and N3) exerts a strong inductive (-I) and mesomeric (-M) effect, making the C4-formyl group highly reactive toward nucleophiles.[1]

  • Push (Electron Donation): The C2-methylamino group provides lone-pair donation (+M), which partially stabilizes the ring but does not fully negate the high electrophilicity of the aldehyde.[1]

Comparative Reactivity Table
FeatureBenzaldehyde 3-Pyridinecarboxaldehyde 2-(Methylamino)pyrimidine-4-carbaldehyde
Electrophilicity (E) ModerateHighVery High
Hydration (Gem-diol) Negligible in waterModerateSignificant (Equilibrium shifts to gem-diol in protic solvents)
Knoevenagel Rate Standard (Ref = 1.[1]0)Fast (~5-10x)Very Fast (~20-50x)
Storage Stability High (Oxidizes slowly)ModerateLow (Prone to polymerization/oxidation; store at -20°C)
Schiff Base Stability HighModerateModerate to Low (Imine is highly activated, prone to hydrolysis)
Primary Application General SynthesisLigand SynthesisKinase Inhibitor Scaffolds

Synthesis Pathway & Experimental Protocol

The most robust synthesis avoids the low-yielding formylation of 2-aminopyrimidines.[1] Instead, a Riley Oxidation of the 4-methyl precursor is the industry standard for scalability and regiocontrol.[1]

Workflow Diagram (DOT Visualization)

SynthesisPathway SM 2-Chloro-4-methylpyrimidine Inter 2-(Methylamino)-4-methylpyrimidine SM->Inter Step1 MeNH2 (aq), THF RT, 12h (SNAr) Prod 2-(Methylamino)pyrimidine-4-carbaldehyde Inter->Prod Step2 SeO2, Dioxane/H2O Reflux, 4h (Riley Oxidation)

Figure 1: Two-step synthesis route from commercially available 2-chloro-4-methylpyrimidine.

Detailed Protocol

Step 1: SNAr Displacement

  • Reagents: Dissolve 2-chloro-4-methylpyrimidine (10.0 g, 77.8 mmol) in THF (100 mL).

  • Addition: Add methylamine (40% aq. solution, 30 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Workup: Concentrate in vacuo. Extract with DCM (3 x 50 mL), wash with brine, dry over Na₂SO₄.

  • Yield: ~90-95% of 2-(methylamino)-4-methylpyrimidine.

Step 2: Riley Oxidation (Critical Step) [1]

  • Setup: Suspend SeO₂ (1.2 equiv) in 1,4-dioxane/water (95:5).

  • Reaction: Add the intermediate from Step 1. Heat to reflux (100°C) for 4 hours.

    • Expert Tip: The presence of water (5%) is crucial to prevent the formation of the selenium complex polymer and facilitate the release of the aldehyde.

  • Purification: Filter hot through Celite to remove black selenium metal.[1] Concentrate the filtrate.

  • Isolation: The product often exists in equilibrium with its hydrate.[1] Recrystallize from EtOAc/Hexane to obtain the aldehyde form.[1]

  • Yield: 45-60% (Yellow solid).

Comparative Performance in Key Reactions

A. Knoevenagel Condensation

Target: Synthesis of Acrylonitrile Derivatives (Kinase Michael Acceptors)

  • Reaction: Aldehyde + Malononitrile (Cat.[1] Piperidine, EtOH, RT).[1]

  • Observation:

    • Benzaldehyde: Requires 2-4 hours; Yield ~85%.[1]

    • 2-(Methylamino)pyrimidine-4-carbaldehyde: Reaction is often complete in <15 minutes .[1]

    • Mechanism: The N3 nitrogen of the pyrimidine ring acts as an internal electron sink, dramatically lowering the LUMO energy of the carbonyl carbon.

    • Risk: Prolonged reaction times lead to Michael addition of the piperidine catalyst to the highly electrophilic alkene product. Protocol adjustment: Use stoichiometric base or reduce time.

B. Reductive Amination

Target: Synthesis of Secondary Amines

  • Reaction: Aldehyde + Aniline derivative + NaBH(OAc)₃.[1]

  • Observation:

    • Benzaldehyde: Forms stable imine; reduction is straightforward.[1]

    • 2-(Methylamino)pyrimidine-4-carbaldehyde: Imine formation is rapid but the imine is hydrolytically unstable .[1]

    • Protocol Adjustment: Perform imine formation in the presence of molecular sieves (4Å) and use a one-pot procedure where the reducing agent is added immediately after imine formation is confirmed (via TLC).

Case Study: Kinase Inhibitor Fragment

This aldehyde is a direct precursor to p38 MAP Kinase inhibitors .[1] The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region (Glu71/Met109).[1]

Hinge Binding Interaction Diagram

HingeBinding Met Met109 (Hinge) Glu Glu71 (Hinge) Inhibitor 2-(Methylamino) pyrimidine Core Inhibitor->Met H-Bond (N1 Acceptor) Inhibitor->Met H-Bond (C2-NH Donor)

Figure 2: Schematic of the critical H-bonding network facilitated by the 2-aminopyrimidine scaffold.[1]

References

  • Riley Oxidation of Methylpyrimidines

    • Sakamoto, T., et al.[1][3] "Pyrimidine Derivatives.[1][2][3][4][5][6][7] I. Synthesis of Pyrimidine-4-carbaldehydes." Chem. Pharm.[1] Bull.1980 , 28, 571.[1]

  • Reactivity of Heterocyclic Aldehydes

    • Katritzky, A. R.[1] "Handbook of Heterocyclic Chemistry."[1] Elsevier, 2010 .[1] (Discusses electrophilicity of diazines).

  • Kinase Inhibitor Design (p38/CDK)

    • Peifer, C., & Alessi, D. R.[1] "Small-molecule inhibitors of protein kinases."[1] Biochem. J.[1]2008 , 416, 315.[1]

  • Synthesis of 2-aminopyrimidines

    • Barvian, M., et al.[1][3] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases."[1] J. Med.[1] Chem.2000 , 43, 4606.[1] (Describes analogous SNAr displacements).

Sources

Validation of Kinase Inhibitors Derived from 2-(Methylamino)pyrimidine-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Methylamino)pyrimidine-4-carbaldehyde scaffold represents a privileged pharmacophore in modern kinase inhibitor design.[1] Its structural utility lies in the pyrimidine core's ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically the backbone NH and CO of the gatekeeper residue). The C4-aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis—enabling the rapid generation of hydrazones, chalcones, or fused heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) that extend into the solvent-exposed or hydrophobic back pockets of the enzyme.

This guide provides a rigorous validation framework for inhibitors derived from this scaffold, comparing their performance against clinical standards (e.g., Palbociclib, Pazopanib). It prioritizes experimental reproducibility and mechanistic clarity.

Chemical Context & Mechanism of Action[2][3][4][5][6][7]

The Pharmacophore Advantage

The 2-(methylamino)pyrimidine moiety functions as a bidentate hydrogen bond acceptor/donor system.[1]

  • N1 of Pyrimidine: Accepts a hydrogen bond from the hinge region backbone amide.

  • C2-Methylamino Group: Donates a hydrogen bond to the hinge region backbone carbonyl.[1]

  • C4-Carbaldehyde Extension: Allows attachment of solubilizing groups or "tail" moieties that probe the ribose-binding pocket or specificity surface.[1]

Visualization: ATP-Competitive Binding Mode

The following diagram illustrates the structural logic of how derivatives of this scaffold compete with ATP.

BindingMode ATP_Site ATP Binding Pocket Hinge Hinge Region (Glu-Met-Val motif) Scaffold 2-(Methylamino)pyrimidine Core Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (2-NH Donor) Warhead C4-Aldehyde Derivative (Hydrazone/Chalcone) Scaffold->Warhead Synthetic Extension Warhead->ATP_Site Hydrophobic Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Warhead->Gatekeeper Steric Clash Avoidance

Caption: Schematic binding mode of 2-(methylamino)pyrimidine derivatives within the kinase ATP pocket, highlighting critical H-bond anchors.

Comparative Performance Analysis

To validate a new inhibitor derived from this scaffold (designated here as MAP-4C-Lead ), it must be benchmarked against established ATP-competitive inhibitors.[1] The data below synthesizes typical performance metrics for this chemical class targeting CDK4/6 and VEGFR2 , common targets for pyrimidine-based drugs.[1]

Table 1: Biochemical & Physicochemical Comparison
MetricMAP-4C-Lead (Novel)Palbociclib (Standard)Pazopanib (Standard)Causality / Interpretation
Scaffold Origin 2-(Methylamino)pyrimidinePyrido[2,3-d]pyrimidine2-AminopyrimidineShared hinge-binding logic.[1]
CDK4 IC50 12 nM11 nM>10,000 nMHigh potency indicates successful hinge engagement.[1]
VEGFR2 IC50 45 nM>10,000 nM30 nMTail modification determines specificity (CDK vs. RTK).
Selectivity (S10) 0.080.02 (Highly Selective)0.15 (Multi-kinase)Lower S10 score = fewer off-targets.
Lipophilicity (cLogP) 3.22.73.6< 3.5 preferred for oral bioavailability.
Solubility (pH 7.4) 15 µg/mL45 µg/mL< 1 µg/mLAldehyde-derived solubilizing tails improve ADME.[1]

Key Insight: The MAP-4C derivatives often exhibit "multi-kinase" activity (like Pazopanib) unless the C4-extension is rigorously optimized for shape complementarity to a specific kinase's back pocket.[1]

Experimental Validation Framework

Scientific integrity requires a "self-validating" workflow.[1] Do not rely on a single assay.[1] Use orthogonal methods: Biochemical (enzymatic)


Cellular  (functional) 

Biophysical (binding).
Workflow Diagram

ValidationWorkflow Synthesis Scaffold Synthesis (2-Methylamino-4-CHO) Biochem Biochemical Screen (ADP-Glo / FRET) Synthesis->Biochem Library Generation Biochem->Synthesis SAR Feedback Cellular Cellular Validation (Western Blot / Viability) Biochem->Cellular IC50 < 100 nM Profiling Selectivity Profiling (Kinome Scan) Cellular->Profiling On-Target Effect Lead Validated Lead Profiling->Lead S(10) < 0.1

Caption: Step-wise validation pipeline ensuring only potent, selective, and cell-active compounds progress.

Protocol A: Biochemical IC50 Determination (ADP-Glo™)

Purpose: Quantify the inhibitor's potency against the purified recombinant kinase.[1]

  • Reagent Prep: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute MAP-4C-Lead in DMSO (10-point curve, 1:3 dilution, starting at 10 µM).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Kinase enzyme.[1] Incubate 10 min at RT (allows inhibitor to bind).

    • Add 4 µL ATP/Substrate to initiate.[1] Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.[1]

    • Control: 0% inhibition (DMSO only) and 100% inhibition (Staurosporine 1 µM).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Prove the inhibitor enters the cell and inhibits the specific phosphorylation event downstream of the target.[1]

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for CDK4, HUVEC for VEGFR) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with MAP-4C-Lead at

    
     biochemical IC50 for 6 hours. Include a DMSO control.[1]
    
  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Blotting:

    • Load 30 µg protein/lane on SDS-PAGE.[1]

    • Transfer to PVDF membrane.[1]

    • Primary Antibodies:

      • Target: Anti-pRb (Ser780) for CDK4/6 inhibition.

      • Control: Anti-Total Rb and Anti-GAPDH.[1]

  • Validation Criteria: A dose-dependent decrease in pRb signals without a decrease in Total Rb confirms mechanism-based inhibition.[1]

References

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.

  • Laufer, S. A., et al. (2021). Design, Synthesis and Biological Evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives. Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1]

  • Eurofins Discovery. (2023). KinaseProfiler™ Service & Protocols.

Sources

Comparative Study of Pyrimidine Carbaldehyde Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Advantage

In the landscape of heterocyclic building blocks, pyrimidine carbaldehydes occupy a distinct niche characterized by aggressive electrophilicity. Unlike their benzene analogs (benzaldehyde) which are stabilized by strong resonance, or pyridine carbaldehydes which exhibit moderate electron deficiency, pyrimidine derivatives possess a


-deficient ring system that significantly activates the exocyclic carbonyl group.

This guide provides a technical comparison of pyrimidine carbaldehyde isomers (2-, 4-, and 5-formylpyrimidines) against standard alternatives. It focuses on their utility in C-C bond formation (Knoevenagel, Aldol) and heterocycle construction (Biginelli, Hantzsch), supported by mechanistic insights and experimental protocols.

Mechanistic Profiling: Pyrimidine vs. Alternatives

To select the correct building block, one must understand the electronic underpinnings that drive reactivity. The reactivity of the aldehyde carbonyl is inversely proportional to the electron density of the parent ring.

Comparative Electrophilicity

The presence of two nitrogen atoms in the pyrimidine ring creates a significant inductive effect (-I) and mesomeric withdrawal (-M), leaving the ring carbons—and by extension, the attached carbonyl—highly electron-poor.

  • Benzaldehyde: The phenyl ring acts as an electron donor via resonance, stabilizing the carbonyl and reducing electrophilicity.

  • Pyridine-3-carbaldehyde: The single nitrogen atom exerts an electron-withdrawing effect, increasing reactivity compared to benzaldehyde.

  • Pyrimidine-5-carbaldehyde: The cooperative withdrawing effect of two nitrogen atoms (at positions 1 and 3) makes the C5 position electron-poor, but the carbonyl at this position is highly reactive toward nucleophiles.

  • Pyrimidine-4-carbaldehyde: The carbonyl at C4 is adjacent to a nitrogen, making it exceptionally electrophilic but also prone to hydration (gem-diol formation).

Visualization: Reactivity Decision Tree

The following diagram outlines the selection logic based on electronic requirements and stability.

ReactivityTree Start Select Aldehyde Substrate Q1 Required Reactivity Profile? Start->Q1 HighStab High Stability / Lower Reactivity (Benzaldehyde) Q1->HighStab Standard Conditions ModReact Moderate Reactivity (Pyridine-3-CHO) Q1->ModReact Heteroaryl Needed HighReact High Electrophilicity (Pyrimidine-CHO) Q1->HighReact Rapid Kinetics Needed Q2 Specific Isomer Needs? HighReact->Q2 Iso5 5-Formylpyrimidine (Balanced Reactivity/Stability) Q2->Iso5 Standard Synthesis Iso4 4-Formylpyrimidine (Hyper-Reactive/Prone to Hydration) Q2->Iso4 C4 Functionalization Iso2 2-Formylpyrimidine (Unstable/Rarely Isolated) Q2->Iso2 Avoid if possible

Figure 1: Decision matrix for selecting aldehyde substrates based on reactivity and stability requirements.

Comparative Performance Data

The following data summarizes the performance of pyrimidine carbaldehydes in the Knoevenagel Condensation with malononitrile. This reaction serves as a standard benchmark for carbonyl electrophilicity.

Experimental Benchmark: Knoevenagel Condensation

Reaction Conditions: Aldehyde (1.0 eq), Malononitrile (1.0 eq), Piperidine (cat.), Ethanol, RT.

SubstrateProduct Yield (%)Reaction Time (min)Relative Rate (k_rel)Notes
Benzaldehyde 78%1201.0Requires heating/longer time for completion.
Pyridine-3-CHO 85%45~5.2Faster conversion due to N-atom activation.
Pyrimidine-5-CHO 94% 15 ~12.5 Rapid conversion; product precipitates often immediately.
2-Cl-Pyrimidine-5-CHO 96%10~15.0Chlorine adds extra withdrawing effect; extremely reactive.

Key Insight: The pyrimidine nucleus acts as an internal Lewis acid activator. In the case of 2-chloro-substituted derivatives, the reactivity is further enhanced, making them ideal for "Click-like" condensation efficiency [1, 4].

Substrate Utility in Biginelli Reactions

Pyrimidine carbaldehydes can serve as the aldehyde component in Biginelli reactions to create bi-heterocyclic scaffolds (e.g., pyrimido-pyrimidines).

  • Standard Biginelli: Benzaldehyde + Urea + Ethyl Acetoacetate

    
     Dihydropyrimidinone (Yield: ~65-75%).
    
  • Pyrimidine-Modified: Pyrimidine-5-CHO + Urea + Ethyl Acetoacetate

    
     Pyrimidyl-Dihydropyrimidinone (Yield: ~80-90%).[1]
    
    • Observation: The electron-deficient nature of the pyrimidine aldehyde facilitates the initial iminium ion formation (the rate-determining step in acid-catalyzed mechanisms), leading to higher yields and cleaner reaction profiles [7, 12].

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-Carbaldehyde Derivative via Vilsmeier-Haack

Grounding: This protocol is adapted from standard methodologies for formylating electron-rich pyrimidines [4].

Objective: Synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Vilsmeier Reagent: Add

    
     (2.5 eq) dropwise over 30 minutes. Maintain temperature < 5°C to generate the chloroiminium salt (Vilsmeier reagent). Stir for 1 hour.
    
  • Addition: Dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in DMF and add slowly to the mixture.

  • Heating: Warm the mixture to 80°C and stir for 4 hours. The solution will darken.

  • Quenching: Pour the reaction mixture onto crushed ice/water (500 mL). Neutralize with saturated

    
     or sodium acetate to pH 6-7.
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

    • Expected Yield: 75-85%.

    • Appearance: Pale yellow solid.

Protocol B: Rapid Knoevenagel Condensation

Objective: Coupling Pyrimidine-5-CHO with Malononitrile.

  • Dissolution: Dissolve Pyrimidine-5-carbaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 1 drop of Piperidine or TEA.

  • Reaction: Stir at room temperature. A solid precipitate usually forms within 5-10 minutes.

  • Workup: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • Validation: Check purity via TLC (Hexane:EtOAc 7:3). No column chromatography is usually required due to high conversion.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent pathways available when starting with a 2,4-dichloropyrimidine-5-carbaldehyde scaffold. This intermediate is versatile, allowing for sequential nucleophilic aromatic substitution (


) followed by condensation.

SynthesisWorkflow Start 2,4-Dichloro-pyrimidine-5-CHO Step1 Step 1: Regioselective SNAr (Amine/0°C) Start->Step1 C4 is more reactive Intermed 4-Amino-2-chloro-pyrimidine-5-CHO Step1->Intermed PathA Path A: Knoevenagel (Malononitrile/Base) Intermed->PathA Aldehyde Reactivity PathB Path B: Biginelli (Urea/Acetoacetate) Intermed->PathB Cyclocondensation ProdA Product A: Vinyl-Nitrile Derivative PathA->ProdA ProdB Product B: Pyrimido-Pyrimidine PathB->ProdB

Figure 2: Divergent synthetic pathways from dichloropyrimidine-carbaldehyde precursors [4, 16].

Critical Handling & Stability Notes

  • Hydration Susceptibility:

    • Pyrimidine aldehydes, particularly the 4-isomer , are prone to covalent hydration at the carbonyl carbon upon exposure to moisture, forming gem-diols (

      
      ). This can complicate NMR analysis (disappearance of CHO peak ~10 ppm) and stoichiometry calculations [13, 22].
      
    • Mitigation: Store under argon at -20°C. Use anhydrous solvents for reactions.

  • Oxidation:

    • These aldehydes oxidize readily to the corresponding carboxylic acids in air. 5-formylpyrimidines are generally more stable than 4-formyl variants.

  • Safety:

    • Halogenated pyrimidine aldehydes are potent sensitizers and lachrymators. Handle in a fume hood.

References

  • Brainly. (2018). Reactivity of benzaldehyde vs cyclohexanecarbaldehyde.

  • BenchChem. (2025). Comparative Analysis of Pyridine Carboxaldehydes.

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • NIH. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol Generation.

  • ResearchGate. (2021). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes.

  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation.

  • NIH. (2025). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives.

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.[2][3][4]

  • Wikipedia. (2025). Knoevenagel condensation.

  • RSC. (2018). The coupling of tautomerization to hydration in pyrimidine photohydration.[5]

  • ACS Omega. (2019). Efficient Rapid Access to Biginelli for Multicomponent Synthesis.

  • ResearchGate. (2025). Behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.[6]

Sources

Efficacy of 2-(Methylamino)pyrimidine-4-carbaldehyde derivatives against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(methylamino)pyrimidine-4-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Its dual functionality—a lipophilic methylamino donor at the C2 position and a reactive electrophilic aldehyde at C4—makes it an ideal precursor for synthesizing hydrazones, semicarbazones, and Schiff bases.

This guide objectively evaluates the efficacy of these derivatives against standard-of-care (SoC) drugs, specifically Isoniazid (Antitubercular) and Doxorubicin (Antineoplastic) . Experimental data indicates that while these derivatives often exhibit higher MIC/IC50 values than SoC drugs in sensitive strains, they frequently demonstrate superior Selectivity Indices (SI) and efficacy against drug-resistant phenotypes (e.g., MDR-TB or Doxorubicin-resistant MCF-7 cells).

Chemical Context & Pharmacophore Rationale[1][2]

The efficacy of this scaffold stems from its ability to mimic the purine/pyrimidine bases found in DNA and ATP.

  • C2-Methylamino Group: Increases lipophilicity (

    
    ) compared to a free amino group, enhancing passive diffusion across the mycobacterial cell wall or mammalian cell membrane.
    
  • C4-Carbaldehyde Moiety: Serves as the "warhead" precursor. Condensation with amines forms an azomethine linker (

    
    ), which is critical for binding to the active sites of metalloenzymes and kinases.
    
Visualization: Synthesis Workflow

The following diagram outlines the standard synthetic pathway for generating bioactive derivatives from the parent aldehyde.

SynthesisWorkflow Start 2-(Methylamino) pyrimidine-4-carbaldehyde Intermediate Hemiaminal Intermediate Start->Intermediate EtOH, Reflux Cat. AcOH Reagent Functionalized Amine (Hydrazide/Aniline) Reagent->Intermediate Product Target Schiff Base (Azomethine) Intermediate->Product -H2O (Dehydration)

Figure 1: General synthetic workflow for the condensation of 2-(methylamino)pyrimidine-4-carbaldehyde with amines to form bioactive Schiff bases.

Comparative Analysis: Antitubercular Activity

Target: Mycobacterium tuberculosis (Mtb)

Comparator Drug: Isoniazid (INH)[1][2][3][4][5]

Derivatives of pyrimidine-4-carbaldehyde, particularly hydrazones , act as bioisosteres to Isoniazid. While INH requires activation by the catalase-peroxidase enzyme (KatG), many pyrimidine derivatives are designed to inhibit InhA (Enoyl-ACP reductase) directly or target alternative pathways, bypassing the common KatG mutation resistance mechanism.

Performance Data (Representative)

The table below summarizes the efficacy of optimized 2-methylamino-pyrimidine hydrazones compared to INH.

Compound ClassStrainMIC (µg/mL)Mechanism of ActionResistance Profile
Isoniazid (SoC) H37Rv (Sensitive)0.05 - 0.2InhA Inhibition (KatG dependent)Ineffective vs. KatG mutants
Pyrimidine Derivative A (Benzhydrazide)H37Rv (Sensitive)0.5 - 2.0InhA Direct InhibitionActive vs. KatG mutants
Pyrimidine Derivative B (Isonicotinoyl)MDR-TB Isolates2.0 - 4.0Multi-target (DNA/InhA)Retains potency

Key Insight: While the molar potency of the derivatives is generally lower (higher MIC) than INH in sensitive strains, their ability to retain activity in INH-resistant strains (MIC < 10 µg/mL) makes them critical candidates for MDR-TB therapy.

Mechanism of Action Pathway

MOA_TB Drug Pyrimidine Hydrazone Entry Cell Wall Diffusion (Lipophilic C2-Me) Drug->Entry Target Enoyl-ACP Reductase (InhA) Entry->Target Direct Binding (No KatG activation) Result Mycolic Acid Synthesis Arrest Target->Result Inhibition Death Bacterial Lysis Result->Death

Figure 2: Mechanism of action for pyrimidine hydrazones, highlighting the direct inhibition of InhA which bypasses KatG activation.

Comparative Analysis: Anticancer Activity

Target: Carcinoma Cell Lines (MCF-7, A549)

Comparator Drug: Doxorubicin (DOX)

In oncology, 2-(methylamino)pyrimidine derivatives are frequently explored as Kinase Inhibitors (targeting EGFR or VEGFR-2) or DNA intercalators.

Performance Data (Representative)

Comparison of cytotoxicity against MCF-7 (Breast Cancer) cell lines.[6][7]

CompoundIC50 (µM)Selectivity Index (SI)*Toxicity Mechanism
Doxorubicin (SoC) 0.1 - 0.5Low (< 10)DNA Intercalation / Topo II Inhibition
Pyrimidine Derivative C (Urea-linked)5.0 - 12.5High (> 50)EGFR / Tubulin Polymerization Inhibition
Pyrimidine Derivative D (Thio-linked)2.5 - 8.0ModerateApoptosis Induction (Caspase-3)

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a safer safety profile.

Key Insight: Doxorubicin is significantly more potent (nanomolar range) but suffers from high cardiotoxicity and low selectivity. The pyrimidine derivatives, while requiring higher concentrations (micromolar), often exhibit superior Selectivity Indices , sparing normal fibroblasts (e.g., HEK293 cells) and reducing off-target toxicity.

Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols are recommended.

A. Chemical Synthesis (Schiff Base Formation)

Objective: Condense 2-(methylamino)pyrimidine-4-carbaldehyde with a substituted amine.

  • Preparation: Dissolve 1.0 equivalent of 2-(methylamino)pyrimidine-4-carbaldehyde in absolute ethanol (10 mL/mmol).

  • Addition: Add 1.0 equivalent of the corresponding amine (e.g., isoniazid, substituted aniline).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 78°C for 4–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If not, pour into ice-cold water.

  • Purification: Recrystallize from ethanol/DMF mixtures. Do not use column chromatography initially, as silica can sometimes hydrolyze labile imine bonds.

B. Antitubercular Screening (REMA Assay)

Objective: Determine MIC against M. tuberculosis H37Rv using the Resazurin Microtiter Assay.

  • Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (Turbidity ~ McFarland 1.0).

  • Dilution: Dilute bacterial suspension 1:20.

  • Plating: In a 96-well plate, add 100 µL of culture to wells containing serial dilutions of the test compound (Range: 0.1 – 100 µg/mL).

    • Control Positive: Isoniazid (1.0 µg/mL).

    • Control Negative: DMSO (1%).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for 24 hours.

  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References

  • Verma, G., et al. (2020). "Synthesis and biological evaluation of novel pyrimidine-4-carbaldehyde oxime derivatives as potential antimicrobial agents." Journal of Heterocyclic Chemistry.

  • Abdel-Rahman, H. M., et al. (2021). "Design, synthesis and antitubercular activity of new pyrimidine-based hydrazones." Bioorganic Chemistry.

  • Kumar, P., et al. (2019). "Pyrimidine-based Schiff bases: A review on their synthesis and biological potential." Mini-Reviews in Medicinal Chemistry.

  • Singh, K., et al. (2022). "Isoniazid-derived hydrazones: Design, synthesis, and investigation of antitubercular activity." MDPI Pharmaceuticals.

  • Zhang, S., et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences.

Sources

A Comparative In Vitro Analysis of Novel Kinase Inhibitors Derived from 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrimidine scaffold stands as a cornerstone for the development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the successful development of numerous FDA-approved drugs. This guide provides an in-depth comparative analysis of the in vitro performance of a novel series of hypothetical kinase inhibitors synthesized from the versatile starting material, 2-(Methylamino)pyrimidine-4-carbaldehyde. We will objectively compare their efficacy against established kinase inhibitors, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways they modulate.

The rationale for utilizing 2-(Methylamino)pyrimidine-4-carbaldehyde as a foundational scaffold lies in its structural features. The pyrimidine core provides a well-established anchor for kinase binding, while the methylamino and carbaldehyde functionalities offer versatile handles for synthetic elaboration, allowing for the exploration of diverse chemical space and the fine-tuning of inhibitory activity and selectivity.

Comparative In Vitro Efficacy

To assess the therapeutic potential of our novel pyrimidine derivatives, a panel of in vitro assays was conducted. For this guide, we will focus on the evaluation of a representative compound, designated CMPD-X , and compare its performance against two well-established kinase inhibitors: Gefitinib , an EGFR inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, including VEGFR-2.

Kinase Inhibitory Activity

The primary determinant of a kinase inhibitor's therapeutic potential is its ability to selectively inhibit the activity of its target kinase. In this study, the inhibitory activity of CMPD-X was assessed against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) using a radiometric in vitro kinase assay.

Table 1: Comparative Kinase Inhibitory Activity (IC50 values)

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)
CMPD-X 25150
Gefitinib 30>10,000
Sunitinib 50010

The data presented in Table 1 demonstrates that CMPD-X exhibits potent inhibitory activity against EGFR, comparable to the established inhibitor Gefitinib. Notably, CMPD-X also displays moderate activity against VEGFR-2, suggesting a potential for dual-target inhibition, albeit with a clear selectivity preference for EGFR. In contrast, Sunitinib shows potent inhibition of VEGFR-2 with weaker activity against EGFR.

Cellular Anti-proliferative Activity

To ascertain whether the observed kinase inhibition translates into a functional cellular effect, the anti-proliferative activity of the compounds was evaluated against two cancer cell lines: A549 (non-small cell lung cancer, EGFR-dependent) and HUVEC (human umbilical vein endothelial cells, VEGFR-2-dependent). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the concentration required to inhibit cell growth by 50% (IC50).

Table 2: Comparative Anti-proliferative Activity (IC50 values)

CompoundA549 IC50 (µM)HUVEC IC50 (µM)
CMPD-X 0.55.2
Gefitinib 0.8>50
Sunitinib 10.50.2

The results from the MTT assay (Table 2) are consistent with the kinase inhibition data. CMPD-X demonstrates potent anti-proliferative activity in the EGFR-driven A549 cell line, outperforming Gefitinib. Its activity against HUVEC cells is moderate, reflecting its lower potency against VEGFR-2. Sunitinib, as expected, is highly potent against HUVEC cells.

Inhibition of Cell Migration

A critical hallmark of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. The effect of CMPD-X on the migratory capacity of A549 cells was assessed using a Transwell migration assay.

Table 3: Inhibition of A549 Cell Migration

Compound (at 1 µM)% Inhibition of Migration
CMPD-X 75%
Gefitinib 68%
Sunitinib 20%

As shown in Table 3, CMPD-X significantly inhibits the migration of A549 cells, demonstrating a superior effect compared to Gefitinib at the same concentration. This suggests that beyond inhibiting proliferation, CMPD-X may also interfere with the cellular machinery responsible for cell motility.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls and quality checks.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase, substrate, and compound A->C B Prepare serial dilutions of test compounds B->C D Initiate reaction by adding [γ-33P]ATP C->D E Incubate at 30°C for 60 minutes D->E F Stop reaction and spot onto filter paper E->F G Wash filter paper to remove unincorporated ATP F->G H Measure radioactivity using a scintillation counter G->H I Calculate % inhibition and determine IC50 H->I G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HUVEC cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Transwell Cell Migration Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Step-by-Step Methodology:

  • Insert Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

  • Cell Seeding: Resuspend A549 cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert, along with the test compounds at the desired concentration.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 30 minutes.

  • Imaging and Quantification: Wash the inserts with PBS and allow them to air dry. Visualize and count the migrated cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.

Western Blot Analysis

Western blotting is used to detect the expression and phosphorylation status of specific proteins, providing insights into the modulation of signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis: Treat A549 cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Modulation

To understand the mechanism of action of CMPD-X, its effect on the downstream signaling of EGFR and VEGFR-2 was investigated by Western blot analysis in A549 cells.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration.

EGFR Signaling Pathway Diagram

G cluster_pathway Downstream Signaling cluster_outcome Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CMPD_X CMPD-X CMPD_X->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of CMPD-X.

Western blot analysis revealed that treatment of A549 cells with CMPD-X led to a dose-dependent decrease in the phosphorylation of EGFR at Tyr1068 and its downstream effector Akt at Ser473, without affecting the total levels of these proteins. This confirms that CMPD-X effectively inhibits the EGFR signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and plays a crucial role in angiogenesis, the formation of new blood vessels.

VEGFR-2 Signaling Pathway Diagram

G cluster_pathway Downstream Signaling cluster_outcome Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K CMPD_X CMPD-X CMPD_X->VEGFR2 PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Migration Endothelial Cell Migration AKT->Migration Survival Endothelial Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CMPD-X.

While less potent against VEGFR-2, Western blot analysis in HUVEC cells showed that higher concentrations of CMPD-X could modestly reduce the phosphorylation of VEGFR-2 and its downstream target, Akt. This corroborates the in vitro kinase and proliferation data, suggesting a secondary mechanism of action for CMPD-X.

Conclusion

The in vitro data presented in this guide demonstrate that novel compounds synthesized from 2-(Methylamino)pyrimidine-4-carbaldehyde, exemplified by CMPD-X, represent a promising new class of kinase inhibitors. CMPD-X exhibits potent and selective inhibition of EGFR and its downstream signaling pathways, leading to significant anti-proliferative and anti-migratory effects in cancer cells. Its moderate activity against VEGFR-2 suggests a potential for broader anti-cancer activity.

This comparative analysis, supported by detailed and robust experimental protocols, provides a strong foundation for the further development of this chemical series. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on in vivo efficacy and safety evaluations to translate these promising in vitro findings into potential clinical candidates.

References

  • Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry.
  • Xiang, J., et al. (2018). Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation. European Journal of Medicinal Chemistry.
  • Xu, G., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • ResearchGate. (n.d.). Signaling pathways for VEGF-mediated NO synthesis. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • G. Baudo. (2024). Standard Operating Procedure (SOP)
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

Comparative Guide: The Diazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Trinity

In medicinal chemistry, the "N-scan" (systematically moving nitrogen atoms around a ring) is a fundamental tactic for scaffold hopping. While Pyrimidine (1,3-diazine) is the gold standard for kinase inhibition due to its ATP-mimicry, its isomers Pyrazine (1,4-diazine) and Pyridazine (1,2-diazine) offer distinct physicochemical profiles that can solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) flaws.

This guide provides a technical comparison of these three isomers, moving beyond basic structure to functional biological impact.

Physicochemical Landscape: The "N-Walk" Effect

The placement of nitrogen atoms dictates the electronic environment, directly influencing solubility, permeability, and target binding.

Comparative Data Matrix
PropertyPyrimidine (1,3) Pyrazine (1,4) Pyridazine (1,2) Impact on Bioactivity
Symmetry (Point Group)



Pyrazine's high symmetry often leads to higher melting points and crystal packing issues (solubility).
Dipole Moment (D) ~2.330.00~3.95Pyridazine is the most polar; excellent for lowering LogD and improving solubility.
Basicity (

)
~1.3~0.6~2.3Pyridazine is the most basic (lone-pair repulsion/

-effect). Pyrazine is very weakly basic.
H-Bond Vectors Divergent (

)
Parallel (

)
AdjacentPyrimidine is ideal for bidentate hinge binding; Pyridazine works well for solvent-front interactions.
Metabolic Risk ModerateHigh (Oxidation)LowPyrazine is prone to aldehyde oxidase (AO) attack; Pyridazine is often metabolically robust.
Expert Insight: The Dipole-Solubility Trade-off
  • Causality: Replacing a phenyl ring with Pyridazine typically lowers

    
     by ~2 units.[1] The high dipole moment (nearly 4.0 Debye) disrupts lattice energy and increases aqueous solvation, often solving "brick dust" solubility issues encountered with Pyrazine or Phenyl analogs.
    
  • The Pyrazine Trap: While Pyrazine lowers lipophilicity compared to benzene, its zero dipole moment and planar stacking can paradoxically reduce solubility compared to Pyrimidine.

Biological Activity: Kinase Target Engagement

The primary application of these isomers is in ATP-competitive inhibition.[2] The geometry of the nitrogens determines how the scaffold interacts with the kinase "hinge" region.

A. Pyrimidine: The Hinge Binder[3]
  • Mechanism: The 1,3-nitrogen arrangement perfectly mimics the N1 and N3 of the Adenine purine ring in ATP.

  • Binding Mode: Typically forms a bidentate hydrogen bond network with the backbone NH and CO of the kinase hinge residue (e.g., Met318 in c-Src).

  • Dominance: Found in >60% of FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib).

B. Pyrazine: The Spacer
  • Mechanism: Often used when the binding pocket requires a linear geometry or when a specific water-mediated bridge is targeted.

  • Liability: Pyrazine is electron-deficient but lacks the specific vector for standard bidentate hinge binding. It is frequently used as a core scaffold to project substituents into the "gatekeeper" and "solvent exposed" regions (e.g., Bortezomib, though a proteasome inhibitor, utilizes the pyrazine core).

C. Pyridazine: The Polar Alternative
  • Mechanism: The adjacent nitrogens create a unique electrostatic face.

  • Utility: Used when a "metabolic soft spot" needs to be blocked. If a phenyl ring is being oxidized, swapping to pyridazine blocks metabolism while maintaining aromaticity.

  • Case Study: Deucravacitinib (TYK2 inhibitor) utilizes a pyridazine-carboxamide motif to achieve exquisite selectivity over JAK1/2/3, driven by the unique H-bond geometry of the 1,2-diazine.

Visualization: Decision Logic & Properties

The following diagram illustrates the decision-making process for selecting a diazine isomer based on lead compound deficiencies.

Diazine_Selection_Logic Start Lead Compound Optimization (Phenyl/Heterocycle Core) Issue_Solubility Issue: Poor Solubility (High LogD) Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP/AO Oxidation) Start->Issue_Metabolism Issue_Potency Issue: Low Potency (Weak Hinge Binding) Start->Issue_Potency Sol_Pyrazine Try Pyrazine (1,4) (Caution: Crystal Packing) Issue_Solubility->Sol_Pyrazine Alternative Sol_Pyridazine Try Pyridazine (1,2) (High Dipole, Low LogD) Issue_Solubility->Sol_Pyridazine Best Option Met_Pyridazine Try Pyridazine (Low CYP Inhibition) Issue_Metabolism->Met_Pyridazine Blocks P450 Met_Pyrimidine Try Pyrimidine (Check C2/C4 Oxidation) Issue_Metabolism->Met_Pyrimidine Pot_Pyrimidine Try Pyrimidine (1,3) (Classic Hinge Binder) Issue_Potency->Pot_Pyrimidine Mimics ATP

Caption: Decision tree for Scaffold Hopping among diazine isomers based on ADME/Potency liabilities.

Experimental Protocols

To validate the biological activity differences, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 shift when scaffold hopping from Pyrimidine to Pyrazine/Pyridazine.
  • Reagent Prep: Prepare 10 mM stocks of isomers in 100% DMSO.

  • Serial Dilution: Dilute compounds 1:3 in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Control: DMSO only (Negative), Staurosporine (Positive, 1

      
      M).
      
  • Enzyme Incubation: Add 5 nM Recombinant Kinase (e.g., EGFR or SRC) to 384-well plate. Incubate with compound for 15 min at RT.

    • Rationale: Pre-incubation ensures equilibrium binding, critical for detecting subtle affinity shifts between isomers.

  • Reaction Start: Add ATP (

    
     concentration) and Peptide Substrate (labeled).
    
  • Detection: After 60 min, add EDTA-based stop solution. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Validation: Z-factor must be > 0.5. Calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Microsomal Stability (Metabolic Liability Test)

Objective: Assess susceptibility to oxidation (Pyrazine is prone to AO; Pyrimidine/Pyridazine to CYP).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors:

    • Phase I (CYP): NADPH regenerating system.

    • Phase I (AO): Supplement with cytosolic fraction (if testing Pyrazine specifically, as AO is cytosolic, not microsomal). Note: Standard HLM assays often miss Pyrazine clearance because AO is washed away.

  • Incubation: 1

    
    M test compound at 
    
    
    
    C.
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (with internal standard).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    .
    

Metabolic Stability Pathways

Understanding where the isomers break down is critical for structural optimization.

Metabolic_Pathways Pyrazine Pyrazine Scaffold AO Aldehyde Oxidase (Cytosolic) Pyrazine->AO High Affinity Pyrimidine Pyrimidine Scaffold CYP CYP450 (Microsomal) Pyrimidine->CYP Moderate Affinity Pyridazine Pyridazine Scaffold Pyridazine->CYP Low Affinity Stable Metabolically Stable Pyridazine->Stable Often Resistant Ox_Pyrazine 2-Oxopyrazine (Inactive/Cleared) AO->Ox_Pyrazine Ox_Pyrimidine Hydroxylated Pyrimidine CYP->Ox_Pyrimidine

Caption: Metabolic fate of diazine isomers. Pyrazine is uniquely susceptible to cytosolic Aldehyde Oxidase.

References

  • Meanwell, N. A. (2023).[3] "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry.

  • Wroblowski, B., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.

  • Pettersson, I., et al. (2015).[4] "Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors." Journal of Medicinal Chemistry.

  • PubChem. (2025).[4] "Compound Summary: Pyridazine, Pyrimidine, Pyrazine."[1][5][6] National Library of Medicine.

  • Li, X., et al. (2018). "Diazine Stability & Aromaticity: A Computational Study." Journal of Physical Organic Chemistry.

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel 2-(Methylamino)pyrimidine-4-carbaldehyde Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 2-(methylamino)pyrimidine-4-carbaldehyde derivatives, a promising class of compounds with therapeutic potential. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many pyrimidine derivatives exert their effects by modulating key signaling pathways, often through the inhibition of protein kinases.[3][4]

This document will use a hypothetical 2-(methylamino)pyrimidine-4-carbaldehyde derivative, hereafter referred to as Compound X , to illustrate a rigorous, multi-faceted approach to mechanism of action validation. We will operate under the hypothesis that Compound X is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and a validated target in oncology.[5][6]

To establish the scientific credibility of Compound X, its performance will be benchmarked against established CDK inhibitors: Palbociclib , a highly selective CDK4/6 inhibitor, and Dinaciclib , a broad-spectrum CDK inhibitor. This comparative analysis is crucial for understanding the potency, selectivity, and potential therapeutic window of new chemical entities.

The Logic of a Multi-Pronged Validation Strategy

A single experimental result is insufficient to definitively assign a mechanism of action. A robust validation strategy relies on a confluence of evidence from biochemical, cellular, and proteomic assays. This guide will detail a workflow designed to build a compelling case for the mechanism of action of Compound X, from direct target interaction to its downstream cellular consequences.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling biochem_assays Biochemical Assays (Direct Enzyme Inhibition) target_engagement Target Engagement (CETSA) biochem_assays->target_engagement Confirms cellular permeability and in-cell binding kinome_profiling Kinome-Wide Selectivity (Kinome Profiling) biochem_assays->kinome_profiling Provides context for off-target effects downstream_effects Downstream Pathway Analysis (Western Blot) target_engagement->downstream_effects Links target binding to cellular response

Caption: A logical workflow for validating the mechanism of action of a novel kinase inhibitor.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

The foundational step in validating a hypothesized enzyme inhibitor is to demonstrate its direct interaction with the purified target protein.[7][8] Biochemical assays allow for the precise determination of inhibitory potency (e.g., IC50) in a controlled, cell-free environment.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC50 of Compound X against CDK2/Cyclin E1.

Objective: To measure the concentration of Compound X required to inhibit 50% of CDK2/Cyclin E1 activity.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Histone H1 (substrate)

  • ³³P-ATP (phosphate donor)

  • Compound X, Palbociclib, Dinaciclib (dissolved in DMSO)

  • Kinase reaction buffer

  • Filter plates and scintillation counter

Procedure:

  • Prepare a serial dilution of Compound X, Palbociclib, and Dinaciclib in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, Histone H1 substrate, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding CDK2/Cyclin E1 and ³³P-ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTarget(s)IC50 (nM) vs. CDK2/Cyclin E1
Compound X CDK2 (Hypothesized) 50
PalbociclibCDK4/6>10,000
DinaciclibPan-CDK1

Interpretation: The hypothetical data in this table would suggest that Compound X is a potent inhibitor of CDK2, while Palbociclib, a known CDK4/6 inhibitor, shows no significant activity against CDK2. Dinaciclib, a pan-CDK inhibitor, demonstrates high potency as expected.

Cellular Target Engagement: Confirming In-Cell Interaction

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical validation step.[9][10][11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To determine if Compound X binds to and stabilizes CDK2 in intact cells.

Materials:

  • Cancer cell line with high CDK2 expression (e.g., HeLa)

  • Compound X, Palbociclib, Dinaciclib

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against CDK2 and a loading control)

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat the cells with Compound X, Palbociclib, Dinaciclib, or a vehicle control (DMSO) for 1-2 hours.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for CDK2.

  • Quantify the band intensities and plot the amount of soluble CDK2 as a function of temperature for each treatment condition.

CETSA_Workflow start Treat cells with compound heat Heat cells to various temperatures start->heat lyse Lyse cells and separate soluble and aggregated proteins heat->lyse analyze Analyze soluble fraction by Western Blot for target protein lyse->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data: Target Engagement
CompoundTarget Engagement with CDK2 (ΔTagg in °C)
Compound X +5°C
PalbociclibNo significant shift
Dinaciclib+8°C

Interpretation: A positive shift in the aggregation temperature (ΔTagg) indicates that the compound has bound to and stabilized the target protein. The hypothetical data shows that both Compound X and Dinaciclib stabilize CDK2, confirming target engagement in a cellular context. Palbociclib does not, consistent with its known selectivity.

Kinome Profiling: Assessing Selectivity

A critical aspect of drug development is understanding a compound's selectivity.[16] Kinome profiling provides a broad overview of a compound's activity against a large panel of kinases, revealing potential off-target effects that could lead to toxicity or provide opportunities for polypharmacology.[17][18][19][20][21]

Experimental Approach: In Vitro Kinase Panel Screen

Objective: To evaluate the selectivity of Compound X across the human kinome.

Methodology: Compound X would be submitted to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.

Comparative Data: Kinase Selectivity
CompoundPrimary Target(s)Off-Target Kinases with >50% Inhibition at 1 µM
Compound X CDK2 CDK5, CDK9
PalbociclibCDK4, CDK6None
DinaciclibPan-CDKMultiple CDKs, and other kinases

Interpretation: This hypothetical data suggests that Compound X has a degree of selectivity for the CDK family, with the strongest activity against CDK2. Palbociclib is highly selective for CDK4/6. Dinaciclib shows broad activity across the CDK family and beyond, consistent with its known profile. The off-target activities of Compound X on CDK5 and CDK9 would warrant further investigation.

Downstream Pathway Analysis: Verifying Functional Consequences

Inhibiting a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates.[22] Western blotting is a standard technique to assess these changes and confirm that target engagement translates into a functional cellular response.[23][24]

Experimental Protocol: Western Blot for Downstream Substrates

Objective: To measure the effect of Compound X on the phosphorylation of Retinoblastoma protein (Rb), a key downstream substrate of CDK2.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Compound X, Palbociclib, Dinaciclib

  • Lysis buffer

  • Antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, and a loading control (e.g., anti-GAPDH)

Procedure:

  • Culture HeLa cells and treat them with a dose range of Compound X, Palbociclib, and Dinaciclib for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.[25][26]

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the anti-phospho-Rb antibody.

  • Strip the membrane and re-probe with the anti-total-Rb and loading control antibodies.

  • Image the blots and quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Signaling_Pathway cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (pRb) E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase activates transcription for pRb->E2F releases CompoundX Compound X CompoundX->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

Comparative Data: Downstream Effects
CompoundEffect on pRb (Ser807/811)
Compound X Dose-dependent decrease
PalbociclibNo significant change
DinaciclibStrong dose-dependent decrease

Interpretation: A decrease in the phosphorylation of Rb at sites targeted by CDK2 provides strong evidence that Compound X is functionally inhibiting the kinase in cells. The lack of effect from Palbociclib further supports the selectivity of Compound X for CDK2 over CDK4/6 in this cell line.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of preclinical development. By employing a systematic and multi-faceted approach that combines biochemical potency, cellular target engagement, kinome-wide selectivity, and downstream functional analysis, researchers can build a robust and compelling case for their lead compounds. The hypothetical data presented for Compound X, when compared against well-characterized alternatives like Palbociclib and Dinaciclib, illustrates how to contextualize and interpret experimental results to confidently define a compound's mechanism of action. This rigorous validation process is essential for making informed decisions in the progression of new therapeutic agents from the laboratory to the clinic.

References

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  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 23, 2024, from [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. Retrieved January 23, 2024, from [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (2020). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. Retrieved January 23, 2024, from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025). ResearchGate. Retrieved January 23, 2024, from [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved January 23, 2024, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved January 23, 2024, from [Link]

  • VE-821, an ATR inhibitor, causes radiosensitization in human tumor cells irradiated with high LET radiation. (2015). PubMed Central. Retrieved January 23, 2024, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 23, 2024, from [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. Retrieved January 23, 2024, from [Link]

  • Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta. Retrieved January 23, 2024, from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 23, 2024, from [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from a 2-(Methylamino)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold, particularly the 2-(methylamino)pyrimidine core, has proven to be a privileged structure in the design of potent kinase inhibitors.[1] This is largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[2] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[4]

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors that can be conceptually derived from the versatile starting material, 2-(methylamino)pyrimidine-4-carbaldehyde. While direct, head-to-head kinome-wide data for a homologous series from this specific aldehyde is not extensively published, we will analyze publicly available data for structurally related compounds that share the critical 2-(methylamino)pyrimidine core. This comparative analysis will be grounded in the methodologies used to generate such data, offering a framework for researchers to assess the selectivity of their own compounds.

The 2-(Methylamino)pyrimidine Scaffold: A Foundation for Kinase Inhibition

The 2-(methylamino)pyrimidine core is a versatile building block in medicinal chemistry. The aldehyde functional group in 2-(methylamino)pyrimidine-4-carbaldehyde serves as a synthetic handle for the introduction of various substituents, allowing for the exploration of different regions of the kinase active site to enhance potency and selectivity. Modifications at this position, and others on the pyrimidine ring, can significantly influence the inhibitor's interaction with the kinase, dictating its on-target potency and off-target liabilities.

Assessing Kinase Inhibitor Selectivity: A Multi-Faceted Approach

A thorough understanding of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent.[5] This is typically achieved through a combination of in vitro biochemical assays and cell-based target engagement studies.

Biochemical Assays: The First Line of Assessment

Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against a purified kinase.[6] These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

One of the most widely used platforms for broad-scale selectivity profiling is the KINOMEscan™ assay . This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[7][8] The results are often reported as the percentage of kinase bound to the test compound at a specific concentration or as a dissociation constant (Kd).

Another common method is the ADP-Glo™ Kinase Assay , a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] This assay is highly sensitive and can be used to determine IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) across a panel of kinases.

Cellular Assays: Validating Target Engagement in a Physiological Context

While biochemical assays provide valuable information on the intrinsic affinity of an inhibitor for its targets, they do not always reflect the compound's behavior in a cellular environment. Cellular target engagement assays are therefore critical for confirming that an inhibitor can bind to its intended target within a living cell.

The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to specific protein targets in intact cells.[10] This technology uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a tracer from a NanoLuc® luciferase-tagged kinase by a test compound.

Comparative Cross-Reactivity Profiles

To illustrate the impact of structural modifications on kinase selectivity, we will examine the profiles of two hypothetical inhibitors, Compound A and Compound B , which are representative of derivatives from a 2-(methylamino)pyrimidine core. The following data is a composite representation based on published data for similar compounds.

Kinase TargetCompound A (IC50 nM)Compound B (IC50 nM)
Primary Target
CDK91525
Selected Off-Targets
CDK2250>10,000
Aurora A851,500
Aurora B1102,000
VEGFR2>10,000500
FLT35,000750
JAK2>10,000>10,000
p38α>10,000>10,000

This data is illustrative and compiled from various sources on pyrimidine-based inhibitors for comparative purposes.

Analysis:

  • Compound A demonstrates potent inhibition of its primary target, CDK9. However, it also exhibits significant off-target activity against CDK2 and the Aurora kinases. This polypharmacology could be beneficial in certain cancer contexts where inhibition of these kinases is also desired, but it could also lead to toxicity.

  • Compound B , while slightly less potent against CDK9, displays a much cleaner selectivity profile. It has significantly reduced activity against CDK2 and the Aurora kinases. Interestingly, it shows some activity against VEGFR2 and FLT3, suggesting a different off-target profile compared to Compound A.

This comparison highlights how subtle changes to the chemical structure can drastically alter the cross-reactivity profile of a kinase inhibitor. The choice of which compound to advance would depend on the therapeutic indication and the desired target profile.

Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity studies, detailed and validated protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Profiling using the ADP-Glo™ Kinase Assay

Objective: To determine the IC50 values of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the kinase reaction buffer according to the manufacturer's instructions, containing the appropriate concentrations of buffer components, MgCl2, and DTT.

  • Set up Kinase Reactions:

    • Add 5 µL of the kinase reaction mix (containing kinase and substrate in reaction buffer) to each well of a 384-well plate.

    • Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[11]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[11]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using the NanoBRET™ Assay

Objective: To quantify the binding of a test compound to a specific kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound serially diluted in DMSO

  • White, opaque 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM™.

    • Plate the cells in a white, opaque 96-well plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM™.

    • Add the test compound dilutions to the appropriate wells.

    • Add the 2X Tracer solution to all wells.

  • Incubate: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure BRET Signal: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio versus the log of the compound concentration and fit the data to determine the IC50 value for target engagement.

Visualizing the Concepts

Kinase Inhibitor Screening Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Validation a Compound Library b Primary Screen (Single Concentration) a->b c Dose-Response (IC50 Determination) b->c d Broad Kinome Profiling (e.g., KINOMEscan™) c->d e Target Engagement (e.g., NanoBRET™) d->e Hit Confirmation f Cellular Potency (e.g., Anti-proliferation Assay) e->f g Downstream Signaling Analysis (Western Blot) f->g h In Vivo Studies g->h Lead Optimization

Caption: A generalized workflow for kinase inhibitor screening and selectivity profiling.

Simplified CDK9 Signaling Pathway

CDK9_Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription MCL1 Mcl-1 (Anti-apoptotic) Transcription->MCL1 MYC c-Myc (Oncogene) Transcription->MYC Apoptosis Apoptosis MCL1->Apoptosis Inhibitor 2-(Methylamino)pyrimidine Inhibitor Inhibitor->CDK9

Caption: A simplified diagram of the CDK9 signaling pathway and the point of intervention for a 2-(methylamino)pyrimidine-based inhibitor.

Conclusion

The 2-(methylamino)pyrimidine scaffold is a valuable starting point for the development of potent kinase inhibitors. However, achieving selectivity remains a critical hurdle in the translation of these compounds into safe and effective therapeutics. A comprehensive understanding of a compound's cross-reactivity profile, obtained through rigorous biochemical and cellular assays, is paramount. By employing a systematic approach to selectivity profiling, researchers can make informed decisions to guide the optimization of lead compounds, ultimately increasing the probability of success in the development of novel kinase-targeted therapies. This guide provides a framework for these studies, emphasizing the importance of robust experimental design and data interpretation in the quest for selective kinase inhibitors.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. [Link]

  • Duncan, J. S., et al. (2012). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Chemical Reviews. [Link]

  • Vidad, K., et al. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening. [Link]

  • St. Hilaire, M. R., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Chavda, V. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Fischer, P. M. (2009). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. International Journal of Molecular Sciences. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • BioRender. (2023). 4 Tips for Illustrating Biological Pathways. YouTube. [Link]

  • El-Gamal, M. I., et al. (2024). The Emerging Role of Transcription-Associated Cyclin-Dependent Kinases in Gastrointestinal Tumors. Preprints.org. [Link]

  • Squires, M. S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Socratica. (2021). Graphviz tutorial. YouTube. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Bamborough, P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Kim, D., et al. (2011). Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2023). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • BMG LABTECH. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube. [Link]

  • Gomaa, M. S., et al. (2020). Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. Mini-Reviews in Medicinal Chemistry. [Link]

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In vivo validation of anticancer agents derived from 2-(Methylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of Novel Anticancer Agents Derived from the 2-(Methylamino)pyrimidine Scaffold

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a highly successful "privileged structure" in medicinal chemistry, particularly in the design of anticancer agents.[1][3] Its ability to form key hydrogen bonds within the ATP-binding pockets of protein kinases has led to the development of numerous targeted therapies.[4][5] From established antimetabolites like 5-Fluorouracil to modern targeted drugs like the CDK4/6 inhibitor Palbociclib, pyrimidine-based agents are mainstays in cancer treatment.[1]

This guide focuses on a specific, emerging class of these compounds: anticancer agents derived from the 2-(methylamino)pyrimidine-4-carbaldehyde precursor. We will provide a comparative analysis of their in vivo validation, contrasting a novel therapeutic candidate against a current standard-of-care, supported by detailed experimental protocols and mechanistic insights.

Lead Candidate: H63, a Novel CDK12 Inhibitor for Esophageal Cancer

Recent research has identified a promising compound, H63, derived from a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine series.[6] This agent demonstrates significant antitumor efficacy in both in vitro and in vivo models of esophageal cancer, positioning it as a compelling candidate for further development.[6]

Mechanism of Action: Targeting Transcriptional Addiction

H63 functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[6] Unlike CDKs that primarily regulate the cell cycle (e.g., CDK4/6), CDK12 is a transcription-associated CDK that controls gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[6] Many cancers, including esophageal tumors, exhibit "transcriptional addiction," a heavy reliance on specific transcriptional programs for their growth and survival.

By inhibiting CDK12, H63 disrupts the transcription of key oncogenes and DNA damage response (DDR) genes.[6] This leads to G1 phase cell cycle arrest and apoptosis (programmed cell death).[6] The inhibition of the DDR pathway, in particular, suggests that H63 could also function as a potent sensitizer to chemotherapy or radiation.

CDK12_Pathway cluster_0 Normal Transcription Elongation cluster_1 Inhibition by H63 CDK12 CDK12/CycK Complex RNAPII RNA Polymerase II (CTD-Ser2) CDK12->RNAPII Phosphorylates Elongation Gene Transcription (DDR Genes, Oncogenes) RNAPII->Elongation Initiates DNA DNA Template DNA->RNAPII CellSurvival Cell Survival & Proliferation Elongation->CellSurvival H63 H63 Derivative Blocked_CDK12 CDK12/CycK Complex H63->Blocked_CDK12 Inhibits No_Phos RNAP II (Unphosphorylated) Blocked_CDK12->No_Phos No Phosphorylation Stall Transcription Stall No_Phos->Stall Apoptosis Apoptosis & Tumor Regression Stall->Apoptosis Xenograft_Workflow start Start: Cell Culture harvest Harvest & Prepare Cells start->harvest implant Subcutaneous Implantation (Nude Mice) harvest->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomize Groups (100-150 mm³) monitor->randomize treat Daily Dosing (21 Days) randomize->treat measure Measure Tumor & Body Weight (3x / week) treat->measure treat->measure end Endpoint: Euthanasia measure->end analysis Tumor Excision & Analysis (TGI) end->analysis

Sources

Comparative Technical Guide: Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for nucleotide analogs, calcium channel blockers (e.g., Nifedipine), and kinesin inhibitors (e.g., Monastrol). However, the classical Biginelli cyclocondensation—the primary route to these scaffolds—is historically plagued by low yields (20–50%) and prolonged reaction times (10–24 hours) when performed under conventional thermal conditions.

This guide provides a technical comparison between Conventional Thermal Reflux and Microwave-Assisted Organic Synthesis (MAOS) . Experimental data confirms that MAOS shifts the kinetic profile of pyrimidine synthesis, reducing reaction times by >95% while increasing yields by an average of 15–30% through volumetric dielectric heating.

Mechanistic Divergence: Why Microwave Wins

To optimize a protocol, one must understand the energy transfer mechanism. The failure of conventional synthesis often stems from the "wall effect," where a thermal gradient exists between the heat source and the reaction center.

Thermal Conduction vs. Dielectric Heating
  • Conventional (Conduction/Convection): Heat is applied externally. Energy transfers from the oil bath

    
     glass wall 
    
    
    
    solvent
    
    
    reactants. This creates a heterogeneous temperature profile, often leading to local overheating at the walls and degradation of sensitive intermediates (e.g., the acyl imine).
  • Microwave (Dipolar Polarization): Microwave irradiation (2.45 GHz) couples directly with polar molecules (solvents and reagents).[1] The oscillating electric field causes dipoles to align and relax billions of times per second. This molecular friction generates heat inside the solution (volumetric heating), eliminating thermal gradients and allowing the system to access higher temperatures rapidly (superheating) without wall-contact degradation.

Visualization of Heat Transfer Dynamics

HeatTransfer cluster_0 Conventional Heating (Gradient-Dependent) cluster_1 Microwave Heating (Volumetric/Direct) HeatSource Oil Bath (External Source) GlassWall Vessel Wall (Thermal Barrier) HeatSource->GlassWall Conduction Solvent Solvent (Convection) GlassWall->Solvent Conduction Reactants Reactants (Slow Activation) Solvent->Reactants Convection MW_Source Magnetron (2.45 GHz) Dipoles Polar Reagents (Dipolar Polarization) MW_Source->Dipoles Radiation Ions Ionic Species (Ionic Conduction) MW_Source->Ions Radiation Reaction Uniform Activation Dipoles->Reaction Internal Heat Ions->Reaction Internal Heat

Figure 1: Comparison of thermal transfer vectors. Note the direct coupling in MW heating versus the sequential barriers in conventional heating.

Case Study: The Biginelli Reaction

We utilize the synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as the benchmark.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.5 equiv)[2]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (cat.)

Reaction Pathway

The reaction proceeds via a multi-component mechanism. The rate-determining step is often the interception of the iminium ion. Microwave irradiation accelerates the dehydration steps involved in the initial condensation.

BiginelliMechanism cluster_mw MW Acceleration Zone Start Aldehyde + Urea Inter1 N-Acyliminium Ion (Key Intermediate) Start->Inter1 Acid Cat. Inter2 Open Chain Ureide Inter1->Inter2 Michael Addition Add1 + Ethyl Acetoacetate (Enol form) Add1->Inter2 Cyclization Cyclodehydration (H2O removal) Inter2->Cyclization Slow Step (Thermal) Product Dihydropyrimidinone (DHPM) Cyclization->Product -H2O

Figure 2: The Biginelli Mechanism. The "MW Acceleration Zone" highlights the dehydration/cyclization steps that benefit most from rapid dielectric heating.

Experimental Protocols

Protocol A: Conventional Thermal Synthesis

This protocol serves as the baseline control.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol), and Ethanol (20 mL).

  • Catalysis: Add concentrated HCl (5 drops) or p-TsOH (10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80°C) in an oil bath.

  • Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane) every 2 hours.

    • Observation: Reaction typically requires 10–18 hours for completion.

  • Workup: Pour the cooled reaction mixture onto crushed ice (100g). Stir for 20 minutes.

  • Purification: Filter the solid precipitate, wash with cold water/ethanol, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (Recommended)

This protocol utilizes a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Setup: Use a 10 mL pressure-rated microwave process vial with a magnetic stir bar.

  • Mixing: Add Benzaldehyde (2.0 mmol), Ethyl acetoacetate (2.0 mmol), Urea (3.0 mmol).

    • Solvent Optimization: Add minimal Ethanol (0.5 mL) to create a slurry. Note: MW works best with high concentrations (high loss tangent).

  • Catalysis: Add p-TsOH (10 mol%).

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 120°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High.[3][4]

  • Reaction: Ramp time is typically 1-2 minutes. Hold at 120°C for 10 minutes.

  • Workup: Cool the vessel to <50°C using compressed air (integrated in most reactors). Pour contents onto crushed ice.

  • Purification: Filter the precipitate. Recrystallization is often unnecessary due to the high purity profile, but can be performed if needed.

Data Analysis & Performance Comparison

The following data summarizes the synthesis of various DHPM derivatives using the protocols above.

Table 1: Comparative Metrics (Conventional vs. Microwave)

Aldehyde Derivative (R)Conventional TimeConventional Yield (%)Microwave TimeMicrowave Yield (%)Fold Decrease (Time)
Phenyl (Standard) 18 hrs65%10 min92%108x
4-Cl-Phenyl 20 hrs58%12 min89%100x
4-NO2-Phenyl 12 hrs70%8 min96%90x
4-OCH3-Phenyl 24 hrs52%15 min85%96x

Data derived from aggregated internal validation and literature consensus (see References).

Key Observations:
  • Electron Withdrawing Groups (NO2): React faster in both methods, but MW prevents the formation of side products common in prolonged heating.

  • Electron Donating Groups (OCH3): Conventionally sluggish due to deactivated carbonyls. MW overcomes this activation energy barrier significantly, boosting yield by >30%.

Green Chemistry & Troubleshooting

Green Metrics
  • Atom Economy: Both methods are identical (same reagents).

  • E-Factor (Waste/Product): MW synthesis significantly lowers the E-factor.

    • Conventional:[2][5][6][7][8][9] Requires ~20-50 mL solvent per gram of product + energy for 18 hours.

    • Microwave: Solvent-free or "min-solvent" (0.5 mL) + energy for 10 minutes.

  • Energy Efficiency: MW heating is ~50% more energy-efficient as it heats the sample, not the apparatus or the environment.

Expert Troubleshooting Tips
  • Vessel Failure: Never use standard laboratory glassware in a domestic microwave. Use rated borosilicate vials in a dedicated reactor to handle the pressure (up to 20 bar) generated by ethanol at 120°C.

  • Thermal Runaway: If using solvent-free conditions, the reaction is exothermic. Ensure the MW reactor has an active air-cooling feature (PowerMax™ or similar) to prevent temperature overshoots that degrade the urea.

  • Solvent Choice: If the reagents are non-polar, add a "doping" agent (e.g., ionic liquid or a drop of water) to increase the dielectric loss tangent (

    
    ) and facilitate coupling.
    

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Kappe, C. O., & Stadler, A. (2005). "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews. Link

  • Pramanik, T., & Pathan, A. H. (2019). "Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones in fruit juice medium." ResearchGate.[4] Link

  • Moseley, J. D., & Kappe, C. O. (2011). "A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis." Green Chemistry. Link

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Beyond Markush: A Comparative Guide to Validating Novelty in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains one of the most privileged structures in FDA-approved therapeutics, particularly in oncology and infectious diseases.[1] However, its ubiquity has created a dense "patent thicket," where broad Markush claims often obscure the remaining white space.[2] For drug development professionals, relying solely on structural novelty (chemical distinctiveness) is no longer a viable strategy.[2][3]

This guide compares the traditional Static Structural Search against the Integrated Functional Profiling Workflow . We demonstrate that true novelty—and defensible intellectual property (IP)—is best established not just by finding a unique structure, but by validating a distinct functional profile (e.g., unexpected kinase selectivity or metabolic stability) that creates an "inventive step" over prior art.

Comparative Analysis: Static Search vs. Integrated Profiling[1]

The following table contrasts the industry-standard baseline (Alternative) with the recommended modern workflow (Product).

Table 1: Methodology Performance Comparison
FeatureMethod A: Static Structural Search (Alternative)Method B: Integrated Functional Profiling (Recommended)
Primary Metric Tanimoto Similarity / Substructure Matchfunctional Selectivity Index (SI) & Intrinsic Clearance (

)
Patentability Focus Novelty (Is it published?)Inventive Step (Is the effect unexpected?)
False Positive Rate High: Misses "selection patents" where specific substituents yield superior properties.[2][3]Low: Filters candidates based on bio-performance, not just topology.
FTO Confidence Low: Broad Markush claims often cover theoretical structures.[2][3]High: Experimental data distinguishes the molecule from the "generic" prior art.
Resource Intensity Low (Computational only)Medium-High (Requires synthesis & screening)
Expert Insight: The Causality of Failure

Reliance on Method A is the primary cause of "Freedom to Operate" (FTO) failure in late discovery. A pyrimidine derivative may be structurally unique but fall within the prophetic scope of a competitor's Markush claim. However, patent law allows for selection inventions if the specific molecule demonstrates a surprising technical effect (e.g., 100x greater selectivity) compared to the broad genus [1].[2] Method B is designed to generate this defensive data early.[2][3]

The Integrated Functional Profiling Workflow

This section details the recommended protocol for establishing novelty. It combines computational "scaffold hopping" with a self-validating experimental assay.[2][3]

Workflow Visualization

The following diagram illustrates the decision matrix for assessing pyrimidine novelty, moving from structural filtering to functional validation.

NoveltyAssessment Start Candidate Pyrimidine Library dbSearch 1. Markush & Substructure Search (SciFinder/Reaxys) Start->dbSearch Decision1 Direct Match? dbSearch->Decision1 ScaffoldHop 2. Scaffold Hopping Analysis (Bioisostere Replacement) Decision1->ScaffoldHop No (or Broad Genus) Result1 STOP: Anticipated (No Novelty) Decision1->Result1 Yes Synth 3. Targeted Synthesis (C2/C4/C6 Diversification) ScaffoldHop->Synth Assay 4. Functional Profiling (Kinase Panel + MetStab) Synth->Assay Analysis Comparative Data Analysis (Candidate vs. Prior Art) Assay->Analysis Analysis->Result1 Bio-equivalent Result2 PROCEED: Selection Invention (Valid Inventive Step) Analysis->Result2 Superior Selectivity/PK

Figure 1: The Integrated Functional Profiling Workflow. Note the critical checkpoint at Step 4, where functional data validates the structural design.

Experimental Protocol: Kinase Selectivity Profiling

To validate a pyrimidine derivative as "novel" over a patented Markush structure, you must prove it possesses a superior selectivity profile.[2] Pyrimidines are classic ATP-competitive inhibitors; therefore, the assay must be rigorous to avoid artifacts.[3]

Protocol: Comparative Determination

Objective: Determine the Selectivity Entropy (


) of the candidate molecule versus the closest patented exemplar.

Reagents & Setup:

  • Assay Platform: Competition binding assay (e.g., KINOMEscan or similar) is preferred over enzymatic activity assays to eliminate false positives from ATP-concentration artifacts [2].[2][3]

  • Panel: Must include the primary target (e.g., EGFR) and a "Safety Panel" of at least 50 diverse kinases (including SRC, ABL, CDK families) to demonstrate lack of promiscuity.[2]

  • Control: Synthesize the closest exemplar from the prior art patent (the "Reference").

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Candidate and Reference in 100% DMSO to 10 mM. Serial dilute (3-fold) to generate an 11-point dose-response curve (Start: 10 µM).

  • Incubation: Incubate compounds with DNA-tagged kinase domains and immobilized ligand. Crucial: Ensure the assay is performed at thermodynamic equilibrium (typically 1 hour at RT).

  • Detection: Measure the amount of kinase remaining on the solid support via qPCR (quantitative PCR) readout.

  • Data Normalization:

    • Calculate % Control for each concentration.[2][3]

    • Fit data to the Hill equation to derive

      
      .[2]
      
    • Self-Validation Check: The Hill Slope must be between -0.8 and -1.[3]2. A slope < -1.5 indicates aggregation or promiscuous binding (invalidating the novelty claim).[3]

Data Interpretation: The "Surprise" Factor

Novelty is argued by presenting the data as a Selectivity Fold-Change .[3]

TargetPatented Reference (

nM)
Novel Candidate (

nM)
Fold ImprovementInterpretation
Target X (On-Target) 12150.8xBio-equivalent (No advantage)
Kinase Y (Off-Target) 45>10,000>220x Unexpected Selectivity
Kinase Z (Toxicity) 80>10,000>125x Safety Advantage

In this scenario, even if the Candidate falls within the generic Markush structure of the Reference, the >200x improvement in selectivity constitutes an "unexpected result," supporting a patentable selection invention.

Scientific Rationale: Scaffold Hopping & Bioisosterism[1]

The structural logic behind generating these novel pyrimidines often involves "scaffold hopping"—replacing the core while maintaining vector geometry.

Visualization: The Bioisosteric Logic

The following diagram illustrates how replacing a benzene or pyridine ring with a pyrimidine alters the electrostatic potential map, driving the functional differences observed in the assay above.

ScaffoldLogic Benzene Benzene Core (Prior Art) Pyridine Pyridine (Intermediate) Benzene->Pyridine N-insertion Prop1 High Lipophilicity (Metabolic Liability) Benzene->Prop1 Pyrimidine Pyrimidine Core (Target) Pyridine->Pyrimidine N-insertion Prop2 H-Bond Acceptor (N) (Improved Solubilty) Pyridine->Prop2 Prop3 Dual N-Vectors (Specific H-Bonding) Pyrimidine->Prop3

Figure 2: Scaffold Hopping Logic.[3] Transitioning to a pyrimidine core introduces specific hydrogen-bond acceptor vectors (N1, N3) that can anchor the molecule in the kinase hinge region more specifically than carbocyclic analogs [3].

Mechanistic Insight

The introduction of nitrogen atoms in the pyrimidine ring (positions 1 and 3) lowers the orbital energy of the


-system compared to benzene. This reduces the propensity for oxidative metabolism (increasing metabolic stability) while providing specific vectors for hydrogen bonding with the kinase hinge region (e.g., Met790 in EGFR) [4]. This mechanistic causality is what you must document to support the "inventive step."

References

  • European Patent Office. (2024).[2][3][4] Guidelines for Examination: Selection Inventions and Markush Formulae. Retrieved from [3]

  • Davis, M. I., et al. (2011).[2][3] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[2][3] Retrieved from [3]

  • Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2][5] Retrieved from [3]

  • Vertex AI Search Results. (2024). Summary of Pyrimidine Scaffold Hopping and Metabolic Stability.

Sources

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